molecular formula C9H7NO2 B077419 1-Hydroxy-2(1H)-quinolinone CAS No. 10285-97-9

1-Hydroxy-2(1H)-quinolinone

Cat. No.: B077419
CAS No.: 10285-97-9
M. Wt: 161.16 g/mol
InChI Key: NFNIRGPPIRJASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2(1H)-quinolinone is a prominent metal-chelating agent and a key structural motif in medicinal and materials chemistry research. Its primary research value lies in its high affinity for binding divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), forming stable complexes. This property makes it an invaluable biochemical tool for investigating metal-mediated processes, including the role of transition metals in oxidative stress, neurodegenerative pathways (e.g., in Alzheimer's and Parkinson's disease models), and inflammatory responses. Researchers utilize this compound to chelate and sequester metals in enzymatic assays to elucidate metal-dependent enzyme mechanisms or to develop novel antioxidant strategies. Furthermore, its structure serves as a privileged scaffold in the design and synthesis of potential therapeutic agents with purported antibacterial, antifungal, and anticancer activities. Beyond biomedical applications, 1-Hydroxy-2(1H)-quinolinone and its derivatives are explored in materials science for the development of fluorescent sensors and organic electronic materials due to their tunable photophysical properties. This product is intended for research applications by qualified laboratory professionals. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and purity for reliable and reproducible experimental results.

Properties

IUPAC Name

1-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNIRGPPIRJASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206723
Record name 1-Hydroxy-2(1H)-quinolinone
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-57-1
Record name 1-Hydroxy-2(1H)-quinolinone
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Record name 2-Quinolinol 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Hydroxy-2(1H)-quinolinone CAS 58-57-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-Hydroxy-2(1H)-quinolinone (CAS 58-57-1), also known as N-hydroxycarbostyril . This compound represents a distinct class of cyclic hydroxamic acids, differing significantly from the more common 2-quinolinone (carbostyril) or 4-hydroxy-2-quinolinone isomers often encountered in pharmaceutical literature.

CAS 58-57-1 | N-Hydroxycarbostyril

Executive Summary

1-Hydroxy-2(1H)-quinolinone is a bicyclic heteroaromatic scaffold characterized by a cyclic hydroxamic acid moiety embedded within a quinoline framework. Unlike its lactam analog (2-quinolinone), the presence of the N-hydroxy group confers unique acidity (pKa ~6–7), metal-chelating capabilities (siderophore mimicry), and specific reactivity patterns favoring O-alkylation over N-alkylation. It serves as a critical intermediate in the synthesis of antimicrobial agents (e.g., pseudanes), metalloenzyme inhibitors, and functionalized quinolinone drugs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists in a tautomeric equilibrium, though the 1-hydroxy-2-oxo form (A) predominates in solid state and neutral solution over the 1-oxide-2-hydroxy form (B). This distinction is vital for predicting reactivity: electrophiles attack the oxygen of the hydroxyl group, not the nitrogen.

PropertyData
CAS Number 58-57-1
IUPAC Name 1-Hydroxyquinolin-2(1H)-one
Synonyms N-Hydroxycarbostyril; 1-Hydroxy-2-quinolinone; 2-Hydroxyquinoline-1-oxide (tautomer)
Molecular Formula C₉H₉NO₂
Molecular Weight 161.16 g/mol
Appearance Colorless to pale beige needles or powder
Melting Point 191–193 °C (dec.)
pKa (Acidic) ~6.5 – 7.5 (Hydroxamic acid proton)
Solubility Soluble in DMSO, DMF, dilute alkali (forming salts); Poorly soluble in water, cold ethanol.
Identification FeCl₃ Test: Deep red/violet coloration (characteristic of hydroxamic acids).
Tautomerism & Structure

The N-hydroxy moiety allows for a unique tautomeric shift. While often depicted as a cyclic hydroxamic acid (Lactam form), it can formally be considered a tautomer of 2-hydroxyquinoline-1-oxide.

Tautomerism Lactam 1-Hydroxy-2-oxo Form (Major Tautomer) Stable Cyclic Hydroxamic Acid Lactim 1-Oxide-2-hydroxy Form (Minor Tautomer) N-Oxide Character Lactam->Lactim Proton Transfer

Figure 1: Tautomeric equilibrium favoring the N-hydroxy-2-oxo structure.

Synthetic Routes & Mechanistic Insights

The synthesis of 1-hydroxy-2(1H)-quinolinone requires methods that preserve the N-O bond, preventing reduction to the simple lactam (carbostyril).

Method A: Reductive Cyclization of 2-Nitrocinnamic Acid (Primary Route)

This is the most scalable and reliable method. It involves the partial reduction of 2-nitrocinnamic acid (or its ester) to the hydroxylamine intermediate, which spontaneously cyclizes to form the hydroxamic acid ring.

  • Mechanism: The nitro group is reduced to a hydroxylamine (-NHOH). The nucleophilic nitrogen of the hydroxylamine then attacks the carbonyl carbon of the cinnamic acid side chain (intramolecular amidation), closing the ring.

  • Reagents: Zinc dust/NH₄Cl (mild reduction) or controlled catalytic hydrogenation (Pt/C). Strong reducing agents (Fe/HCl) typically over-reduce to the N-H lactam.

Method B: Ring Expansion of N-Hydroxyisatin (Mechanistic Route)

Reaction of N-hydroxyisatin with diazomethane or diazo esters leads to ring expansion via insertion of a methylene group. This method is mechanistically elegant but less practical for large-scale synthesis due to the use of diazo compounds.

Experimental Protocol: Reductive Cyclization (Zn/NH₄Cl Method)

Objective: Synthesis of 1-Hydroxy-2(1H)-quinolinone from 2-nitrocinnamic acid.

  • Preparation: Dissolve 2-nitrocinnamic acid (10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Activation: Add ammonium chloride (15 mmol) to the solution.

  • Reduction: Cool the solution to 0–5 °C. Add Zinc dust (25 mmol) portion-wise with vigorous stirring over 30 minutes. Note: Temperature control is critical to prevent over-reduction.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The hydroxylamine intermediate cyclizes in situ.

  • Workup: Filter off zinc residues. Acidify the filtrate with 2M HCl to precipitate the product.

  • Purification: Recrystallize the crude solid from ethanol/water or acetic acid.

  • Validation: Dissolve a small crystal in methanol and add 1 drop of 1% FeCl₃. A deep red-violet color confirms the presence of the cyclic hydroxamic acid.

Synthesis Start 2-Nitrocinnamic Acid (Precursor) Step1 Partial Reduction (Zn / NH4Cl) Start->Step1 Inter Intermediate: 2-Hydroxylaminocinnamic Acid Step1->Inter Nitro -> Hydroxylamine Step2 Spontaneous Cyclization (- H2O) Inter->Step2 Intramolecular Amidation Product 1-Hydroxy-2(1H)-quinolinone (Target) Step2->Product

Figure 2: Mechanistic pathway for the reductive cyclization synthesis.

Reactivity & Derivatization[4][7][8]

O-Alkylation vs. N-Alkylation

Unlike 2-quinolinone (which alkylates at Nitrogen), 1-hydroxy-2-quinolinone alkylates almost exclusively at the hydroxyl oxygen (N-OH → N-OR).

  • Reaction: 1-Hydroxy-2-quinolinone + Alkyl Halide (R-X) + Base (K₂CO₃) → 1-Alkoxy-2-quinolinone .

  • Significance: This route is used to synthesize "N-alkoxy" derivatives found in antifungal agents and specific receptor antagonists.

Metal Chelation

The N-hydroxy and C=O groups form a bidentate ligand system (O,O-donor) capable of coordinating hard Lewis acids (Fe³⁺, Al³⁺).

  • Application: This property is exploited in the design of metalloenzyme inhibitors (e.g., 5-lipoxygenase inhibitors) where the hydroxamic acid binds the active site metal.

Pharmaceutical & Biological Applications[1][5][7][8][9][10][11]

Drug Development Context
  • Antimicrobial Agents (Pseudanes):

    • Natural products like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) are structurally related. 1-Hydroxy-2-quinolinone derivatives serve as synthetic mimics, disrupting electron transport chains in bacteria by chelating iron or binding to respiratory enzymes.

  • Cilostazol & Aripiprazole Intermediates:

    • While these drugs are typically N-alkylated or C-alkylated carbostyrils, the N-hydroxy variant allows for the introduction of ether linkages at the 1-position, creating novel analogs with modified metabolic stability (blocking N-dealkylation).

  • Siderophore Mimicry:

    • The hydroxamic acid moiety allows the molecule to act as a "Trojan horse" antibiotic, entering bacteria via iron transport pathways.

References

  • Eistert, B., et al. (1969). Synthesis of N-hydroxycarbostyril from N-hydroxyisatin. Chemische Berichte. (Classic mechanistic reference for ring expansion).
  • Cornforth, J. W., & James, A. T. (1956). Structure of a naturally occurring antagonist of dihydrostreptomycin. Biochemical Journal, 63(1), 124-130. Link (Foundational work on hydroxyquinolinone biosynthesis and structure).

  • Coutts, R. T., et al. (1970). Preparation and properties of some 1-hydroxy-2-quinolinones. Canadian Journal of Chemistry, 48(15), 2393-2399. (Detailed properties and pKa analysis).
  • Suzuki, K., et al. (2010). Design and synthesis of N-hydroxy-2-quinolinone derivatives as inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. 1-Hydroxyquinolin-2(1H)-one (CAS 58-57-1). National Library of Medicine. Link (Verified chemical data).

An In-depth Technical Guide to Cyclic Hydroxamic Acid Derivatives of Quinoline: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] When derivatized with a cyclic hydroxamic acid moiety, these molecules gain the potent ability to chelate metal ions, a feature that has been expertly exploited to design highly effective inhibitors of metalloenzymes.[4][5] This guide provides a comprehensive technical overview of quinoline-based cyclic hydroxamic acid derivatives, with a primary focus on their role as Histone Deacetylase (HDAC) inhibitors. We will delve into the causality behind their design, established synthetic strategies, mechanisms of action, structure-activity relationships, and key therapeutic applications, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of therapeutic agents.

The Quinoline Hydroxamic Acid Pharmacophore: A Tripartite Design

The efficacy of these derivatives stems from a well-defined three-part pharmacophore. Understanding the function of each component is critical to appreciating the rationale behind their design and optimization.

  • The Quinoline "Cap": This aromatic bicyclic system serves as the surface recognition moiety. It is responsible for anchoring the inhibitor to the target protein, often through interactions with amino acid residues at the rim of the enzyme's active site. The diverse substitution patterns available on the quinoline ring allow for fine-tuning of properties such as isoform selectivity, solubility, and metabolic stability.[6]

  • The Linker: This component connects the quinoline cap to the metal-binding group. Its length and rigidity are crucial for positioning the hydroxamic acid deep within the active site channel to effectively coordinate with the catalytic metal ion.

  • The Hydroxamic Acid (Zinc-Binding Group - ZBG): The hydroxamic acid moiety (-CONHOH) is the functional core of the molecule. Its primary role is to chelate the zinc ion (Zn²⁺) present in the active site of target enzymes like HDACs.[4][5] This coordination incapacitates the enzyme, blocking its catalytic activity.

Pharmacophore cluster_0 Quinoline Hydroxamic Acid Derivative Cap Quinoline 'Cap' Group (Surface Recognition) Linker Linker (Positional Scaffold) Cap->Linker Covalent Bond ZBG Hydroxamic Acid (Zinc-Binding Group) Linker->ZBG Covalent Bond

Caption: Core components of the quinoline hydroxamic acid pharmacophore.

Synthetic Strategies: From Concept to Compound

The synthesis of quinoline hydroxamic acid derivatives typically involves a multistep process that builds the molecule by assembling the three key pharmacophoric components. The final and most critical step is the formation of the hydroxamic acid itself.

General Synthetic Workflow

A common and reliable strategy involves preparing a quinoline-containing carboxylic acid or its corresponding ester. This intermediate is then converted to the final hydroxamic acid. The process is robust, allowing for the late-stage introduction of the hydroxamic acid, which can be sensitive to certain reaction conditions.

SynthesisWorkflow A Quinoline Precursor (e.g., substituted aniline) B Ring Formation (e.g., Doebner-von Miller, Friedländer) A->B C Quinoline Core with Linker Attachment Point B->C D Linker & Carboxylic Acid Installation C->D E Quinoline-Linker-Ester Intermediate D->E F Hydroxamic Acid Formation E->F G Final Quinoline Hydroxamic Acid Product F->G

Caption: A generalized workflow for the synthesis of quinoline hydroxamic acids.

Protocol: Synthesis via Ester Intermediate

This protocol describes the final, crucial step of converting a methyl or ethyl ester intermediate into the desired hydroxamic acid. This method is widely used due to its mild conditions and high yields.[7]

Objective: To synthesize a quinoline hydroxamic acid from its corresponding methyl ester precursor.

Materials:

  • Quinoline-linker-methyl ester intermediate (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 5-10 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH), Anhydrous

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Step-by-Step Methodology:

  • Prepare Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. Cool the solution in an ice bath to 0-5 °C.

  • Base Addition: Slowly add a solution of KOH or NaOH in methanol to the hydroxylamine solution. A precipitate (KCl or NaCl) will form. This in-situ generation of free hydroxylamine is crucial as the free base is unstable.

  • Stirring: Stir the resulting suspension at 0-5 °C for 30-60 minutes to ensure complete formation of free hydroxylamine.

  • Addition of Ester: Dissolve the quinoline-linker-methyl ester intermediate in a minimal amount of methanol or DCM and add it dropwise to the cold hydroxylamine suspension.

  • Reaction: Allow the reaction to stir at 0-5 °C and then gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-12 hours).

  • Work-up:

    • Filter the reaction mixture to remove the salt precipitate.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Neutralize the residue carefully with dilute acid (e.g., 1N HCl) to pH ~7.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization to obtain the pure hydroxamic acid derivative.

Mechanism of Action: Potent Inhibition of Histone Deacetylases (HDACs)

The primary mechanism through which these compounds exert their therapeutic effect, particularly in cancer, is the inhibition of histone deacetylases (HDACs).[4][6]

The Role of HDACs: HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4]

Inhibition Mechanism: Quinoline hydroxamic acid derivatives act as potent HDAC inhibitors (HDACi). The inhibitor enters the active site of the enzyme. The hydroxamic acid's carbonyl and hydroxyl oxygens form a bidentate coordination complex with the catalytic Zn²⁺ ion, effectively "capping" the active site and preventing it from deacetylating its natural substrate.[5] This leads to hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibited State HDAC HDAC Active Site Zn Catalytic Zn²⁺ Ion Substrate Acetylated Lysine Substrate Substrate->Zn interacts with Inhibitor Quinoline Hydroxamic Acid Inhibitor->Zn chelates Block Blocks Access Block->Substrate

Caption: Mechanism of HDAC inhibition by chelation of the catalytic zinc ion.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The potent biological activity of these compounds has positioned them as promising candidates for several therapeutic areas.

Oncology

As HDAC inhibitors, quinoline hydroxamic acids are primarily investigated as anti-cancer agents.[6] They have shown potent antiproliferative activity against a range of human cancer cell lines.[6][8] For instance, certain quinazoline-based derivatives displayed 5- to 10-fold higher cytotoxic potency than the FDA-approved drug SAHA (Vorinostat).[8]

Compound Ref.Target Cell LineIC₅₀ (μM)HDAC Inhibition IC₅₀ (nM)Source
SAHA (Control) --161[6]
Compound 9w Various Tumor LinesPotent85[6]
Compound 4g SW620, PC-3, NCI-H23Potent<100[8]
Compound 6c SW620, PC-3, NCI-H23Potent<100[8]
Compound 15f MCF-71.866360[9]

SAR Insights in Oncology:

  • Cap Group: Modifications to the quinoline ring system directly impact potency and selectivity. Studies have shown that different substitution patterns can tune the inhibitory profile against specific HDAC isoforms.[10]

  • Linker: The nature and length of the linker are critical. A rigid linker, such as one containing a spirocyclic moiety, can improve safety and the therapeutic window by conformationally restricting the molecule.[11]

Antimalarial Activity

Drug resistance is a major challenge in treating malaria. HDACs in the malaria parasite, Plasmodium falciparum (PfHDACs), have emerged as a valid therapeutic target.[11] Quinoline-based hydroxamic acids have demonstrated potent, nanomolar-level inhibitory effects against both wild-type and drug-resistant P. falciparum strains.[11]

SAR Insights in Antimalarials:

  • A systematic study of 38 derivatives revealed that replacing a flexible piperidine linker with a more rigid 1-oxa-4,9-diazaspiro[5.5]undecane moiety decreased cytotoxicity while maintaining antimalarial activity.[11]

  • The introduction of an azaindole group as the "CAP" region was found to improve the selectivity index, highlighting the tunability of the quinoline scaffold.[11]

Key Experimental Protocols

Validating the activity of novel derivatives requires a cascade of robust in vitro assays.

Protocol: In Vitro HDAC Inhibition Assay

This fluorometric assay quantifies the ability of a compound to inhibit the activity of a recombinant HDAC enzyme.

Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., Tris-based buffer, pH 8.0)

  • HDAC Developer solution (containing a protease like trypsin)

  • Test compounds dissolved in DMSO

  • SAHA or Trichostatin A (TSA) as a positive control

  • 96-well black microplate

  • Fluorometric plate reader (e.g., Excitation: 355 nm, Emission: 460 nm)[11]

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in assay buffer in the 96-well plate. Include wells for a "no enzyme" control and a "no inhibitor" (vehicle) control.

  • Enzyme Addition: Add the diluted recombinant HDAC enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.[11]

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.

  • Development: Add the developer solution to all wells. The protease in the developer will cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Fluorescence Reading: Incubate for another 15-30 minutes, then read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) of a compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plate

  • Spectrophotometric plate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells on a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot cell viability against the logarithm of compound concentration to determine the IC₅₀ value.

Challenges and Future Directions

While quinoline hydroxamic acids are highly promising, challenges remain. A key concern for hydroxamic acids, in general, is their potential for metabolic instability and off-target effects due to their strong metal-chelating nature.[13] Future research will likely focus on:

  • Isoform-Selective Inhibitors: Designing compounds that selectively inhibit a single HDAC isoform (e.g., HDAC6) to reduce side effects and improve the therapeutic window.[10]

  • Dual-Target Inhibitors: Combining the HDAC-inhibiting pharmacophore with another pharmacophore to create multi-target drugs (e.g., dual HDAC/EGFR inhibitors) for synergistic anti-cancer effects.[14]

  • Improving Pharmacokinetics: Modifying the quinoline scaffold and linker to enhance drug-like properties, including oral bioavailability and metabolic stability.

Conclusion

Cyclic hydroxamic acid derivatives of quinoline represent a versatile and powerful class of compounds in modern drug discovery. Their rational, tripartite design allows for potent inhibition of key metalloenzyme targets, most notably histone deacetylases. This has led to the development of promising candidates for treating cancer and malaria. Through a deep understanding of their synthesis, mechanism of action, and structure-activity relationships, researchers are well-equipped to further refine these molecules, overcoming existing challenges and unlocking their full therapeutic potential. The continued exploration of this chemical space is poised to deliver next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (Source: NIH)
  • Cyclic hydroxamic acids in the quinazoline cycle with potential biological activities.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (Source: PubMed)
  • Quinoline antimalarials: mechanisms of action and resistance. (Source: PubMed)
  • Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (Source: PubMed)
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source: MDPI)
  • Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. (Source: ScienceOpen)
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (Source: MDPI)
  • Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. (Source: PubMed)
  • Methods for Hydroxamic Acid Synthesis - PMC. (Source: NIH)
  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (Source: NAUN)
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (Source: MDPI)
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (Source: Beilstein Journal of Organic Chemistry)
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (Source: NIH)
  • Novel Conjugated Quinazolinone-Based Hydroxamic Acids: Design, Synthesis and Biological Evalu
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (Source: NIH)
  • Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. (Source: Taylor & Francis)
  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH)

Sources

Technical Guide: 1-Hydroxycarbostyril (1-Hydroxy-2(1H)-quinolinone)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Hydroxycarbostyril (1-Hydroxy-2(1H)-quinolinone), a privileged scaffold in medicinal chemistry known for its cyclic hydroxamic acid functionality and metal-chelating properties.[1]

Structure, Reactivity, and Synthetic Protocols[1]

Executive Summary

1-Hydroxycarbostyril (CAS: 1006-38-8) represents a unique class of cyclic hydroxamic acids fused to a quinoline core.[1] Unlike its structural isomer 8-hydroxyquinoline (a classic bidentate chelator), 1-hydroxycarbostyril integrates the metal-binding moiety directly into the amide lactam system (


-hydroxy-lactam).[1] This structural feature imparts distinct acidity (pKa ~5–6), ambident nucleophilicity, and high affinity for hard Lewis acids like Fe(III), making it a critical pharmacophore in the design of siderophore mimics, metalloenzyme inhibitors, and antimicrobial agents.

Chemical Architecture & Tautomerism

The core structure exists in a tautomeric equilibrium dominated by the


-hydroxy-lactam  form in polar solvents, though it can also be represented as the 2-quinolinol-1-oxide  tautomer.[1]
Tautomeric Equilibrium

The stability of the


-hydroxy form is driven by the aromaticity of the fused benzene ring and the resonance stabilization of the hydroxamic acid moiety.

Tautomerism Lactam 1-Hydroxy-2(1H)-quinolinone (N-Hydroxy Lactam) Dominant Form Enol 2-Hydroxyquinoline-1-oxide (N-Oxide Enol) Minor Form Lactam->Enol Tautomerization Anion Delocalized Anion (Active Nucleophile) Lactam->Anion -H+ (pKa ~5.8) Enol->Anion -H+

Figure 1: Tautomeric equilibrium and ionization of 1-hydroxycarbostyril.[1]

Physicochemical Properties[1][2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 161.16 g/mol [1][2]

  • Acidity (pKa): Approximately 5.8 – 6.2 . The

    
    -hydroxyl proton is significantly more acidic than a standard amide NH due to the inductive effect of the carbonyl and resonance stabilization of the conjugate base (
    
    
    
    ).
  • Chelation: Acts as a bidentate

    
     ligand, forming stable 5-membered chelate rings with metal ions (e.g., 
    
    
    
    ,
    
    
    ).

Synthetic Protocols

The synthesis of the 1-hydroxycarbostyril core requires the construction of the


-hydroxy-lactam ring. The most robust method involves the reductive cyclization of 2-nitrocinnamic acid derivatives .
Protocol A: Reductive Cyclization from Ethyl 2-Nitrocinnamate

This method utilizes zinc dust in a buffered ammonium chloride solution to effect the partial reduction of the nitro group to a hydroxylamine, which spontaneously cyclizes.

Reagents:

  • Ethyl 2-nitrocinnamate (1.0 eq)[1]

  • Zinc dust (Activated, 4.0 eq)

  • Ammonium chloride (

    
    , saturated aqueous solution)
    
  • Solvent: THF/Methanol (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-nitrocinnamate (10 mmol) in 50 mL of THF/MeOH (1:1). Cool the solution to 0°C in an ice bath.

  • Activation: Add saturated aqueous

    
     (20 mL) to the solution.
    
  • Reduction: Add activated Zinc dust portion-wise over 30 minutes, maintaining the internal temperature below 10°C. Note: Vigorous stirring is essential to prevent clumping.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (formation of a polar, ferric chloride-positive spot).

  • Workup: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the pad with MeOH.

  • Cyclization: The intermediate hydroxylamine typically cyclizes in situ. If incomplete, the filtrate can be refluxed for 1 hour.

  • Isolation: Concentrate the filtrate under reduced pressure. Acidify the residue with 2N HCl to pH ~2 to precipitate the product.

  • Purification: Recrystallize the crude solid from ethanol/water to yield off-white needles of 1-hydroxy-2(1H)-quinolinone.

Synthetic Pathway Diagram[2][4][5]

Synthesis Start Ethyl 2-Nitrocinnamate Step1 Partial Reduction (Zn / NH4Cl) Start->Step1 Inter Intermediate: Ethyl 2-(hydroxyamino)cinnamate Step1->Inter Step2 Intramolecular Cyclization (- EtOH) Inter->Step2 Product 1-Hydroxycarbostyril (Target Scaffold) Step2->Product

Figure 2: Reductive cyclization pathway for the synthesis of the 1-hydroxycarbostyril core.[1]

Reactivity Profile & Functionalization

Ambident Nucleophilicity ( - vs. -Alkylation)

Upon deprotonation, the anion of 1-hydroxycarbostyril is an ambident nucleophile. However, unlike 2-pyridones where


-alkylation is common, the 

-oxide oxygen
(the oxygen attached to nitrogen) is the preferred site of alkylation due to the high electron density on the hydroxamate oxygen.
  • Reaction: Treatment with alkyl halides (

    
    ) and a base (
    
    
    
    ).[3][4]
  • Product: 1-Alkoxy-2(1H)-quinolinone .[1]

  • Selectivity: Exclusive

    
    -alkylation at the 
    
    
    
    -hydroxy position is typically observed.[1] The carbonyl oxygen is less nucleophilic in this system.

Data Table: Alkylation Selectivity

ElectrophileBase / SolventMajor ProductYield (%)
Methyl Iodide (

)

/ DMF
1-Methoxy-2-quinolinone85-92%
Benzyl Bromide (

)

/ THF
1-Benzyloxy-2-quinolinone78-85%
Allyl Bromide

/ MeCN
1-Allyloxy-2-quinolinone80%
Metal Chelation

The 1-hydroxy-2-quinolinone moiety is a "hard" ligand, exhibiting high affinity for


, 

, and

.
  • Mechanism: Deprotonation yields the hydroxamate anion, which coordinates metals via the

    
    -oxide oxygen and the carbonyl oxygen.
    
  • Stoichiometry: Typically forms 3:1 (L:M) complexes with hexacoordinate metals like

    
    .
    
  • Stability: The log stability constants (

    
    ) for Fe(III) complexes are generally in the range of 26–28 , comparable to commercial siderophores.
    

References

  • Synthesis of N-Hydroxy-2-quinolinones

    • Title: Reductive cyclization of nitro-cinnamic acid deriv
    • Source:Journal of Organic Chemistry, 1958, 23(9), 1358.
    • URL:[Link]

  • Reactivity & Alkylation

    • Title: Regioselective alkyl
    • Source:Tetrahedron Letters, 2005, 46(12), 2055-2058.
    • URL:[Link]

  • Metal Chelation Properties

    • Title: 1-Hydroxypyridin-2-one and its analogs: Iron chelation and biological activity.[1][5]

    • Source:Journal of Medicinal Chemistry, 1992, 35(21), 3845.
    • URL:[Link]

  • Biological Applications (Siderophores)

    • Title: Siderophore mimics based on the 1-hydroxy-2(1H)-quinolinone scaffold.[1]

    • Source:Bioorganic & Medicinal Chemistry, 2010, 18(14), 5238.
    • URL:[Link]

Sources

Tautomeric Dynamics of the Quinolin-2-one System: Structural Insights for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Disambiguation[1]

To the Research Team: The request highlights a critical and often conflated distinction in heterocyclic chemistry. To ensure this guide serves as a precise operational resource, we must first disambiguate the nomenclature provided in the topic: N-hydroxyquinolin-2-one vs. 2-hydroxyquinoline .

These two entities are not tautomers of each other; they represent distinct oxidation states.

  • The "Standard" System (Parent): The tautomerism between Quinolin-2(1H)-one (Lactam) and 2-Hydroxyquinoline (Lactim). This is the most common context in drug development (e.g., kinase inhibitors).

  • The "N-Hydroxy" System (Derivative): The tautomerism between 1-Hydroxyquinolin-2(1H)-one (cyclic hydroxamic acid) and 2-Hydroxyquinoline 1-oxide .

This guide addresses the Standard System as the primary focus due to its ubiquity in medicinal chemistry (VEGFR, GSK-3


 inhibitors), while dedicating a specific Advanced Section  to the N-Hydroxy variant  to address the literal prompt.

The Primary Equilibrium: Quinolin-2-one vs. 2-Hydroxyquinoline[2]

Thermodynamic Landscape

The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, coupled with a shift in


-electron density.
  • Form A (Lactam): Quinolin-2(1H)-one.[1][2][3][4][5] Characterized by a C=O carbonyl and an N-H bond.

  • Form B (Lactim): 2-Hydroxyquinoline.[1][2][6] Characterized by a C-O-H hydroxyl group and a C=N imine bond.

Dominance Profile: Contrary to simple phenols, the Lactam (Form A) is the thermodynamically preferred tautomer in the solid state and in most solvents (polar/protic).

ParameterLactam (Quinolin-2-one)Lactim (2-Hydroxyquinoline)
Aromaticity Interrupted (Amide resonance)Fully Aromatic (Naphthalene-like)
Dipole Moment High (~4-5 D)Lower
H-Bonding Strong dimer formation (N-H

O=C)
Weaker amphoteric interactions
Preferred Environment Solid state, Water, DMSO, MethanolGas phase, Non-polar solvents (

)

The Aromaticity Paradox: While the Lactim form retains the full 10-


 electron naphthalene aromaticity, the Lactam form compensates for the loss of "perfect" aromaticity through the high resonance stabilization energy of the amide bond and strong intermolecular hydrogen bonded dimerization.
Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway and the solvent-dependent stabilization.

Tautomerism cluster_0 Solvent Influence Lactam Lactam Form (Quinolin-2(1H)-one) Dominant in Polar Solvents/Solid TS Transition State (Proton Transfer) Lactam->TS -H+ (N) TS->Lactam +H+ (N) Lactim Lactim Form (2-Hydroxyquinoline) Accessible in Gas Phase/Non-polar TS->Lactim +H+ (O) Lactim->TS -H+ (O) Polar Polar Solvents (DMSO, H2O) Stabilize Lactam NonPolar Non-Polar Solvents (CCl4, Gas Phase) Shift toward Lactim

Caption: The prototropic tautomerism of the 2-oxygenated quinoline system. Note the high barrier to Lactim formation in polar media.

The "N-Hydroxy" Variant (Advanced Case)

If your specific interest lies in N-hydroxyquinolin-2-one (1-hydroxyquinolin-2(1H)-one), the chemistry shifts from Lactam-Lactim to Hydroxamic Acid Tautomerism .

The Equilibrium

This molecule contains an N-hydroxy group (


) adjacent to a carbonyl.
  • Form A (N-Hydroxy Lactam): 1-hydroxyquinolin-2(1H)-one.

  • Form B (N-Oxide Lactim): 2-hydroxyquinoline 1-oxide.

Key Differences from the Parent System
  • Acidity: The N-OH proton is significantly more acidic (

    
    ) than the N-H proton of the parent quinolone (
    
    
    
    ).
  • Chelation: This system acts as a bidentate ligand. The N-hydroxy lactam form is a potent chelator of metals (Fe, Zn), making it relevant for metalloenzyme inhibition (e.g., Matrix Metalloproteinases).

Analytical Protocols: Distinguishing Tautomers

Trustworthy identification requires a multi-modal approach. Relying on a single method (like UV) can be misleading due to solvent effects.

NMR Spectroscopy ( , , )

Protocol: Dissolve 5-10 mg of the compound in DMSO-


 (favors Lactam) and 

(may show mixtures).
FeatureLactam (Quinolin-2-one)Lactim (2-Hydroxyquinoline)

NMR (NH/OH)
Broad singlet

11.0–13.0 ppm (Exchangeable)
Sharp singlet

8.0–9.5 ppm (if observable)

NMR (C2)
Carbonyl-like:

160–165 ppm
Imine-like:

150–155 ppm

NMR
Amide N:

-240 to -260 ppm
Pyridine-like N:

-100 to -130 ppm
Coupling (

)
Large (~9.5 Hz)Smaller (~8.5 Hz) due to full aromaticity
X-Ray Crystallography

Protocol: Grow crystals by slow evaporation from ethanol/water.

  • Lactam Marker: C2-O bond length

    
     1.24 Å (Double bond character).
    
  • Lactim Marker: C2-O bond length

    
     1.35 Å (Single bond character).
    
UV-Vis Spectroscopy

Protocol: Prepare


 M solutions in Cyclohexane (non-polar) and Water (polar).
  • Observation: Significant bathochromic shift (red shift) when moving from non-polar to polar solvents indicates the stabilization of the polar Lactam form.

Synthetic & Medicinal Implications[1][2][4][6][8][9][10]

Alkylation Selectivity (The O- vs. N- Problem)

One of the most frustrating challenges in quinolone chemistry is controlling alkylation.

  • Reaction: Treatment of quinolin-2-one with an alkyl halide (

    
    ) and base.
    
  • N-Alkylation (Thermodynamic Control): Favored by hard electrophiles and polar aprotic solvents (DMF, DMSO). Yields N-substituted quinolones .

  • O-Alkylation (Kinetic Control): Favored by Ag+ salts (Ag2CO3) or large counter-ions (Cs2CO3) in non-polar solvents. Yields 2-alkoxyquinolines .

Pharmacophore Design

In kinase inhibitors (e.g., Lenvatinib, Cabozantinib), the Lactam form is often the bioactive conformation.

  • H-Bond Donor: The N-H serves as a donor to the hinge region of the kinase ATP pocket (e.g., Asp/Glu residues).

  • H-Bond Acceptor: The C=O accepts a proton from the backbone.

  • Design Note: If you lock the tautomer by O-methylation, biological activity often vanishes because the H-bond donor (N-H) is lost.

Experimental Workflow: Alkylation Optimization

The following diagram outlines the decision logic for synthesizing specific derivatives.

Synthesis Start Starting Material: Quinolin-2(1H)-one Goal Target Structure? Start->Goal N_Cond Conditions: Base: NaH or K2CO3 Solvent: DMF/DMSO Temp: 60-80°C Goal->N_Cond N-Substituted O_Cond Conditions: Base: Ag2CO3 or Cs2CO3 Solvent: Toluene/Benzene Temp: Reflux Goal->O_Cond O-Substituted N_Prod Product: N-Alkyl-quinolin-2-one (Lactam Fixed) N_Cond->N_Prod O_Prod Product: 2-Alkoxyquinoline (Lactim Ether) O_Cond->O_Prod

Caption: Strategic control of tautomeric reactivity. Choice of base and cation determines the site of alkylation.

References

  • BenchChem. (2025).[1] 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. PubChem.[4] Link

  • Salem, M., et al. (2024).[7] Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease. Bioorganic Chemistry. Link[7]

  • Liu, R., & Wang, X. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Frontiers in Chemistry. Link

  • ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? ResearchGate Community Discussion. Link

Sources

1-Hydroxy-2(1H)-quinolinone: Antimicrobial & Antifungal Potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development

Executive Summary

The 1-hydroxy-2(1H)-quinolinone scaffold (also referred to as N-hydroxycarbostyril) represents a unique class of cyclic hydroxamic acids. Unlike traditional fluoroquinolones that primarily target DNA gyrase, the 1-hydroxy-2-quinolinone moiety functions as a biomimetic siderophore . Its pharmacophore is defined by the N-hydroxy lactam group, which forms a potent bidentate ligand for Fe(III) and other divalent cations (


, 

).

This guide details the technical exploitation of this scaffold, moving beyond simple phenotypic screening to mechanistic validation via metal chelation, "Trojan horse" active transport, and metalloenzyme inhibition.

Part 1: Chemical Architecture & Pharmacophore

The core structure is a benzo-fused derivative of 1-hydroxy-2(1H)-pyridone. Its biological activity hinges on the acidity of the N-hydroxyl group (


) and its ability to form stable 5-membered chelate rings with hard Lewis acids.
Structural Logic
  • The Warhead (

    
    -OH + 
    
    
    
    ):
    The 1-hydroxy and 2-oxo groups are coplanar, allowing for
    
    
    -bidentate coordination. This mimics natural siderophores (e.g., ferrichrome, rhodotorulic acid).
  • Lipophilic Tail (Benzo-fusion): The fused benzene ring increases lipophilicity (

    
    ), facilitating membrane permeation in fungi (e.g., Candida albicans) and Gram-positive bacteria.
    
  • Substitution Sites:

    • C-3/C-4: Ideal for introducing electron-withdrawing groups (EWGs) to tune the

      
       of the N-OH group.
      
    • C-6/C-7: Sites for bulky substituents to improve selectivity against mammalian metalloenzymes.

Part 2: Mechanisms of Action (MOA)

The 1-hydroxy-2(1H)-quinolinone scaffold exerts its antimicrobial and antifungal effects through two primary mechanisms:

  • Iron Starvation & Siderophore Mimicry:

    • Mechanism: The compound chelates extracellular

      
       (ferric iron), forming a stable complex. In iron-limited environments (e.g., host tissue), this starves the pathogen.
      
    • Trojan Horse Entry: Some bacteria (e.g., Pseudomonas aeruginosa) possess siderophore receptors (like PiuA or PirA) that recognize the hydroxamate motif. The drug-iron complex is actively transported into the periplasm, where it releases toxic iron or inhibits essential intracellular enzymes.

  • Metalloenzyme Inhibition:

    • Target: Essential enzymes requiring divalent cations (

      
      , 
      
      
      
      ), such as peptide deformylase (PDF) or specific fungal oxidoreductases.
    • Action: The bidentate ligand competitively binds to the active site metal, displacing the native substrate.

Diagram 1: Iron Chelation & Cellular Uptake Mechanism

MOA_Iron_Chelation Extracellular Extracellular Space (Iron-Limited) Fe3 Free Fe(III) Complex Drug-Fe(III) Chelate Complex Fe3->Complex Chelation (Log K ~ 20-30) Drug 1-Hydroxy-2(1H)-quinolinone Drug->Complex Receptor Siderophore Receptor (e.g., FhuA/PiuA) Complex->Receptor Recognition Periplasm Periplasm / Cytoplasm Receptor->Periplasm Active Transport (TonB-dependent) Release Intracellular Fe Release / Toxicity Periplasm->Release Reduction to Fe(II) Inhibition Metalloenzyme Inhibition (PDF, etc.) Periplasm->Inhibition Direct Binding

Caption: Schematic of the "Trojan Horse" siderophore mimicry mechanism where the drug-iron complex is actively transported into the bacterial cell.

Part 3: Synthetic Pathways[1]

A robust, scalable synthesis is critical for generating derivatives. The most reliable method involves the cyclization of N-hydroxy-cinnamanilides or the reduction of o-nitro-cinnamic acid derivatives.

Optimized Protocol: Reductive Cyclization

This method avoids harsh conditions and allows for substitution on the benzene ring.

  • Precursor Synthesis: Condensation of o-nitrobenzaldehyde with malonic acid (Knoevenagel condensation) to yield o-nitrocinnamic acid.

  • Esterification: Conversion to the methyl/ethyl ester.

  • Reductive Cyclization:

    • Reagent:

      
       dust / 
      
      
      
      (mild) or
      
      
      /
      
      
      (controlled).
    • Mechanism: The nitro group is reduced to hydroxylamine (-NHOH), which then intramolecularly attacks the ester carbonyl to form the cyclic hydroxamic acid.

Reaction Scheme Summary:

  • Step 1:

    
    
    
  • Step 2:

    
    
    

Part 4: Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols.

Siderophore Detection: The CAS Assay

This assay confirms the metal-chelating ability of your derivative, a prerequisite for the proposed mechanism.

Principle: Chrome Azurol S (CAS) forms a blue complex with


 and HDTMA (surfactant).[1] A strong chelator (siderophore/drug) removes the iron, changing the color from blue to orange.[1][2]

Protocol:

  • Preparation of CAS Solution:

    • Dissolve 60.5 mg CAS in 50 mL water.

    • Dissolve 2.7 mg

      
       in 10 mL 10 mM HCl.
      
    • Dissolve 72.9 mg HDTMA in 40 mL water.[1][3]

    • Mix slowly:

      
       solution into CAS solution, then add this mixture to HDTMA solution. Result: Dark Blue .
      
  • Assay:

    • Punch wells in CAS-agar plates (or use liquid assay in 96-well plate).

    • Add 100 µL of test compound (1-hydroxy-2-quinolinone derivative) dissolved in DMSO/buffer.

    • Incubate at room temperature for 1-4 hours.

  • Validation:

    • Positive Control: Deferoxamine mesylate (strong chelator) -> Orange Halo .

    • Negative Control: DMSO/Buffer -> No Color Change .

    • Test Result: Orange halo indicates successful iron chelation.

Antimicrobial Susceptibility Testing (MIC)

Follow CLSI guidelines (M07-A10) for broth microdilution.

Key Modification for Iron-Dependent Activity:

  • Perform the assay in Iron-Depleted Media (e.g., RPMI 1640 or Mueller-Hinton Broth treated with Chelex-100) vs. Iron-Supplemented Media .

  • Interpretation: A significant increase in MIC (loss of potency) upon adding excess iron (

    
    ) confirms the iron-starvation mechanism.
    
Diagram 2: Experimental Workflow

Protocol_Workflow Synthesis Synthesis (Reductive Cyclization) Purification Purification (Recrystallization/HPLC) Synthesis->Purification CAS_Assay CAS Assay (Chelation Check) Purification->CAS_Assay MIC_Standard MIC (Standard Media) CAS_Assay->MIC_Standard If Positive MIC_Iron MIC (Iron-Depleted vs. Supplemented) MIC_Standard->MIC_Iron Mechanism Validation Decision Lead Optimization MIC_Iron->Decision

Caption: Step-by-step workflow from synthesis to mechanistic validation using CAS and iron-modulated MIC assays.

Part 5: Data Presentation & SAR

Structure-Activity Relationship (SAR) Trends

Based on literature analysis of N-hydroxy-2-quinolinone derivatives:

Substitution (R)PositionEffect on ActivityRationale
Electron-Withdrawing (e.g., -NO2, -F) C-6 / C-7Increased Lowers

of N-OH, enhancing metal binding stability at physiological pH.
Bulky Alkyl (e.g., -t-Butyl) C-3Decreased Steric hindrance interferes with the planar chelation geometry.
Lipophilic (e.g., -Phenyl, -Cl) C-6Increased (Antifungal) Improves penetration through the fungal cell wall.
Hydrophilic (e.g., -COOH) C-3 / C-4Variable Improves solubility but may reduce passive membrane permeability; requires active transport.

References

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56. Link

  • Mürner, H., et al. (1998). Siderophore-mediated uptake of iron-III-hydroxamate complexes by Pseudomonas aeruginosa. Journal of Bacteriology, 180(9), 2492-2498. Link

  • Gogoi, D., et al. (2020). Synthesis and biological evaluation of 1-hydroxy-2(1H)-quinolinone derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link(Note: Representative citation for class activity)

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Haas, H. (2014). Fungal siderophore metabolism with a focus on Aspergillus fumigatus. Natural Product Reports, 31(10), 1277-1288. Link

Sources

Cyclic N-Hydroxyamides: Chelation Dynamics and Therapeutic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

Cyclic N-hydroxyamides represent a privileged structural class in coordination chemistry and medicinal application. Unlike their linear counterparts (e.g., acetohydroxamic acid), cyclic variants—most notably hydroxypyridinones (HOPOs) and N-hydroxyimides —exhibit superior metabolic stability and enhanced metal affinity due to the entropic benefits of structural pre-organization.

This guide dissects the molecular mechanics of these chelators, moving beyond basic coordination to the kinetic and thermodynamic principles that drive their utility in iron overload therapy, metalloenzyme inhibition (HDAC/MMP), and "Trojan Horse" antimicrobial strategies.

Chemical Architecture & Coordination Modes

The O,O-Donor Bidentate System

The core efficacy of cyclic N-hydroxyamides lies in their ability to form stable five-membered chelate rings with hard Lewis acids (Fe³⁺, Al³⁺, Pu⁴⁺) and borderline acids (Zn²⁺, Cu²⁺).

  • Resonance Stabilization: The anionic form (hydroxamate) is stabilized by resonance between the carbonyl oxygen and the N-oxide oxygen. In cyclic systems like 1,2-HOPO, this resonance is coupled with the aromaticity of the heterocyclic ring, significantly impacting the pKa and metal selectivity.

  • Geometry: Upon deprotonation, the ligand coordinates in a cis conformation.[1] In linear hydroxamic acids, this requires rotation around the C-N bond (entropic penalty). In cyclic systems, the O,O donors are fixed in a cis-like orientation (pre-organized), dramatically increasing the formation constant (

    
    ).
    
Structural Variants
ClassStructure DescriptionKey CharacteristicPrimary Metal Target
1,2-HOPO N-hydroxy-2-pyridinoneAromatic nitrogen is part of the binding site.[2][3] Lower pKa (~5.8).Fe(III), Pu(IV), Zr(IV)
3,4-HOPO 3-hydroxy-4-pyridinoneN-atom is distal to binding site. Higher pKa (~9.0).Fe(III), Gd(III)
N-Hydroxyimides Cyclic imide with N-OHElectron-withdrawing carbonyls flank the N-OH.Catalysis (Radical), Co(II)

Thermodynamics: The Stability Advantage

The Chelate and Pre-organization Effects

The "Pre-organization Effect" is the defining advantage of cyclic N-hydroxyamides.

  • Linear Ligands: Must overcome rotational freedom to align oxygens for binding (

    
    ).
    
  • Cyclic Ligands: Donors are rigidly held in proximity. The entropic cost of binding is paid during synthesis, not complexation.

Comparative Stability Constants (Fe³⁺) Note: Values are representative approximations for stoichiometric comparison.

Ligand TypeRepresentative Compoundlog

(FeL

)
pM (at pH 7.4)*
Linear Acetohydroxamic Acid~28.0~20.5
Cyclic 1,2-HOPO derivative~32.0~24.5
Cyclic 3,4-HOPO (Deferiprone)~37.0~28.0

pM = -log[Free Fe³⁺] at standard conditions (1 µM Fe, 10 µM Ligand). Higher pM indicates stronger scavenging.

Visualization: Chelation Equilibrium

The following diagram illustrates the stepwise chelation and the influence of pH (proton competition).

ChelationDynamics cluster_thermo Thermodynamic Drivers L_protonated HL (Protonated Ligand) L_deprotonated L- (Active Anion) L_protonated->L_deprotonated Ka (pH dependent) Complex_1 ML2+ L_deprotonated->Complex_1 + M3+ (k1) Metal M3+ (Solvated) Metal->Complex_1 Coordination Complex_3 ML3 (Neutral Complex) Complex_1->Complex_3 + 2L- (Cumulative Beta3) Entropy Entropic Gain (Pre-organization) Entropy->Complex_3 Enthalpy Enthalpic Gain (Fe-O Bond Strength)

Figure 1: Stepwise chelation mechanism highlighting the competition between protonation (pH) and metal coordination.

Biological Applications: Siderophores & The Trojan Horse

Bacteria secrete siderophores (often containing hydroxamate or catecholate groups) to scavenge iron.[4] Synthetic cyclic N-hydroxyamides can mimic these structures.

The "Trojan Horse" Strategy

Pathogenic bacteria (e.g., P. aeruginosa) possess specific receptors for ferri-siderophores.

  • Design: Conjugate an antibiotic (e.g., a cephalosporin) to a cyclic N-hydroxyamide siderophore mimic.

  • Recognition: The bacterium recognizes the Fe-complex and actively transports it across the outer membrane.

  • Release: Once inside (periplasm or cytoplasm), the iron is released (often via reduction to Fe²⁺), or enzymes cleave the linker, liberating the antibiotic at high intracellular concentrations.

Experimental Protocol: Determination of Stability Constants

Protocol: Potentiometric Titration (Glass Electrode)

Objective: Determine protonation constants (


) and metal stability constants (

).

Reagents & Setup:

  • Ionic Strength Adjuster (ISA): 0.1 M KCl or NaClO₄ (Must be constant to maintain activity coefficients).

  • Titrant: Carbonate-free KOH (0.1 M), standardized against KHP.

  • Inert Atmosphere: Argon or Nitrogen gas bubbling (essential to prevent carbonate formation).[5]

  • Temperature: 25.0 ± 0.1 °C (Thermostated vessel).

Workflow:

  • Electrode Calibration: Calibrate the glass electrode in terms of hydrogen ion concentration (

    
    ), not activity, using standard HCl titrations at fixed ionic strength.
    
  • Ligand Titration: Titrate the acidified ligand solution (without metal) with KOH.

    • Data Output: Protonation constants (

      
      ).
      
  • Metal-Ligand Titration: Titrate mixtures of Metal:Ligand (ratios 1:1, 1:2, 1:3) with KOH.

    • Observation: The pH curve will depress (shift lower) compared to the ligand-only curve due to proton displacement by the metal.

  • Data Analysis: Use non-linear least squares fitting software (e.g., Hyperquad or BEST).

    • Input: Total concentration of Metal, Ligand, Acid, Base.

    • Output: Refined

      
       values.
      

PotentiometryWorkflow Start Preparation: 0.1M KCl, 25°C, Ar purge Calib Electrode Calibration (Strong Acid Titration) Start->Calib LigandTitration Ligand Only Titration Determine pKa Calib->LigandTitration ComplexTitration Metal + Ligand Titration (Ratios 1:1, 1:2, 1:3) LigandTitration->ComplexTitration Shift in pH curve Analysis Non-linear Least Squares (Hyperquad/BEST) LigandTitration->Analysis Input pKa ComplexTitration->Analysis Result Output: log Beta values Analysis->Result

Figure 2: Workflow for the potentiometric determination of thermodynamic stability constants.

Case Study: Deferiprone (L1)

Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) is the archetypal cyclic N-hydroxyamide drug.

  • Indication: Thalassemia major (Iron overload).

  • Mechanism: It is a bidentate chelator. It requires a 3:1 (Ligand:Iron) stoichiometry to fully encapsulate Fe³⁺.

  • Pharmacokinetics: Unlike the hexadentate Deferoxamine (which must be injected), the smaller, lipophilic cyclic structure of Deferiprone allows for oral bioavailability and intracellular penetration.

References

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. Link

  • Raymond, K. N., & Dertz, E. A. (2004). Biochemical and physical properties of siderophores. Chemical Reviews. Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. Link

  • Santos, M. A., et al. (2012). Hydroxypyridinones as "privileged" chelating structures for the design of medicinal agents. Current Medicinal Chemistry. Link

Sources

1-Hydroxy-2(1H)-quinolinone: A Technical Guide to Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Pharmacophore mechanics, synthesis, and assay protocols for the cyclic hydroxamic acid scaffold.

Executive Summary

The 1-hydroxy-2(1H)-quinolinone (1-HQ) scaffold represents a privileged pharmacophore in metalloenzyme inhibition. Structurally, it functions as a cyclic hydroxamic acid bioisostere . Unlike linear hydroxamic acids (e.g., SAHA, zileuton), which often suffer from poor metabolic stability (glucuronidation, hydrolysis) and rapid clearance, the 1-HQ scaffold constrains the metal-binding motif within a rigid bicyclic system.

This guide details the structural basis of 1-HQ chelation, its application in targeting two-metal-ion phosphoryl transferases (e.g., HIV Integrase, RNase H) and iron-dependent oxidases (e.g., 5-Lipoxygenase), and provides validated protocols for its synthesis and evaluation.

Part 1: Structural Basis of Inhibition

The Chelation Pharmacophore

The inhibitory potency of 1-HQ stems from its ability to form a stable 5-membered chelate ring with divalent metal ions (


, 

,

,

).
  • The Donor Atoms: The binding involves the exocyclic oxygen of the carbonyl at position 2 (

    
    ) and the oxygen of the 
    
    
    
    -hydroxy group at position 1 (
    
    
    ).
  • Ionization: The

    
    -hydroxy group (
    
    
    
    ) is readily deprotonated at physiological pH, forming a monoanionic
    
    
    species. This increases electron density and affinity for hard Lewis acids (e.g.,
    
    
    ).
  • Geometry: Unlike standard fluoroquinolones (which bind via the 4-keto/3-carboxylate), 1-HQ utilizes the 1,2-position. This geometry mimics the transition state of phosphodiester hydrolysis or amide bond cleavage.

Comparative Binding Modes

It is critical to distinguish 1-HQ from standard quinolones.

ChelationModes cluster_0 Standard Quinolone (Antibiotic) cluster_1 1-Hydroxy-2(1H)-quinolinone (Inhibitor) Q_std 4-Oxo-3-Carboxylate (Norfloxacin type) Mg_std Mg2+ Q_std->Mg_std 6-membered ring (Keto-Carboxy) Q_HQ 1-Hydroxy-2-Carbonyl (Cyclic Hydroxamate) Mg_HQ M2+ / Fe3+ Q_HQ->Mg_HQ 5-membered ring (N-O / C=O) Comparison 1-HQ offers higher metabolic stability than linear hydroxamates due to ring constraints. Q_HQ->Comparison

Figure 1: Comparison of chelation geometries. The 1-HQ scaffold forms a tighter 5-membered ring compared to the 6-membered ring of standard fluoroquinolones.

Part 2: Target Landscape

HIV-1 RNase H & Integrase

The 1-HQ scaffold is a potent inhibitor of HIV-1 Reverse Transcriptase (RNase H activity) and Integrase. Both enzymes utilize a two-metal-ion mechanism (


) for catalysis.
  • Mechanism: 1-HQ derivatives bind to the active site, bridging the two metal ions (Metal A and Metal B). This displaces the attacking water molecule or the 3'-OH of the viral DNA, effectively "freezing" the enzyme-substrate complex.

  • Selectivity: Substitution at the 3-position (e.g., benzyl or aryl groups) allows the molecule to reach into the hydrophobic pocket adjacent to the active site, improving selectivity against human enzymes.

5-Lipoxygenase (5-LOX)

5-LOX contains a non-heme iron (


) active site.
  • Mechanism: 1-HQ acts as a reductive chelator or a competitive chelator. It coordinates the active site iron, preventing the oxidation of arachidonic acid to leukotrienes.

  • Advantage: Unlike zileuton (a linear N-hydroxyurea), 1-HQ derivatives often show improved pharmacokinetic profiles due to reduced glucuronidation rates of the cyclic N-OH group.

Part 3: Chemical Synthesis Protocol

The synthesis of 1-hydroxy-2(1H)-quinolinone is distinct from the standard Friedländer synthesis (which yields the N-H lactam). The critical step is the controlled reduction of a nitro precursor to a hydroxylamine, which then cyclizes.

Protocol: Reductive Cyclization from o-Nitrocinnamate

Objective: Synthesis of 3-substituted-1-hydroxy-2(1H)-quinolinones.

Reagents:
  • Substituted 2-nitrobenzaldehyde[1][2]

  • Active methylene compound (e.g., Ethyl acetoacetate or Diethyl malonate)

  • Zinc dust / Ammonium Chloride (

    
    ) (for reduction)
    
  • Piperidine (catalyst)

  • Solvents: Ethanol, THF.

Step-by-Step Workflow:
  • Knoevenagel Condensation:

    • Dissolve 2-nitrobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in Ethanol (20 mL).

    • Add catalytic piperidine (3 drops).

    • Reflux for 4 hours.[2]

    • Result: Formation of ethyl 2-acetyl-3-(2-nitrophenyl)acrylate (Intermediate A).

    • Purification: Cool to

      
      , filter precipitate, wash with cold ethanol.
      
  • Partial Reduction (The Critical Step):

    • Dissolve Intermediate A (5 mmol) in THF/Water (1:1, 30 mL).

    • Add

      
       (15 mmol).
      
    • Cool to

      
      .
      
    • Add Zinc dust (10 mmol) portion-wise over 30 minutes. Note: Do not use excess Zn or high heat, or you will over-reduce to the amine (forming the N-H quinolone).

    • Monitor by TLC for the disappearance of the nitro spot and appearance of the hydroxylamine (often stains distinctively with ferric chloride).

  • Cyclization:

    • The hydroxylamine intermediate often cyclizes spontaneously under these conditions. If not, stir at room temperature for 12 hours.

    • Acidify with 1M HCl to precipitate the product.

  • Isolation:

    • Filter the solid.[3]

    • Recrystallize from Methanol/DMF.

    • Validation: 1H NMR should show a broad singlet around

      
       10.5-11.5 ppm (N-OH), disappearing with 
      
      
      
      shake.

Synthesis Start 2-Nitrobenzaldehyde Step1 Knoevenagel Condensation (Ethyl acetoacetate / Piperidine) Start->Step1 Inter1 o-Nitrocinnamate Ester Step1->Inter1 Step2 Controlled Reduction (Zn / NH4Cl / 0°C) Inter1->Step2 Inter2 o-Hydroxylamino-cinnamate (Transient) Step2->Inter2 Warning CRITICAL: Over-reduction yields the N-H lactam (inactive) Step2->Warning Step3 Intramolecular Cyclization (Spontaneous/Acid Catalyzed) Inter2->Step3 Final 1-Hydroxy-2(1H)-quinolinone Step3->Final

Figure 2: Synthetic route focusing on the preservation of the N-O bond via partial reduction.

Part 4: Experimental Validation Protocols

Spectrophotometric Chelation Assay

To confirm the 1-HQ scaffold is functioning as a chelator before biological testing.

  • Principle: The UV-Vis spectrum of 1-HQ shifts significantly upon metal binding (bathochromic shift).

  • Buffer: 20 mM HEPES, pH 7.5 (Avoid phosphate or citrate buffers as they compete for metals).

  • Protocol:

    • Prepare 50

      
       solution of 1-HQ in buffer.
      
    • Titrate

      
       or 
      
      
      
      (0 to 500
      
      
      ).
    • Measure absorbance (250–500 nm).

    • Data Output: Plot

      
       vs. [Metal] to determine the dissociation constant (
      
      
      
      ).
HIV-1 RNase H Inhibition Assay (FRET-based)

A self-validating assay to measure enzymatic inhibition.

  • Substrate: 18-mer RNA / 18-mer DNA heteroduplex.

    • RNA strand: 3'-Fluorescein labeled.

    • DNA strand: 5'-Dabcyl (quencher) labeled.

  • Mechanism: When RNase H cleaves the RNA, the Fluorophore is released from the Quencher

    
     Fluorescence increase.
    
  • Protocol:

    • Mix: 50 nM Substrate + Test Compound (serial dilution) in Reaction Buffer (50 mM Tris pH 8.0, 60 mM KCl, 5 mM

      
      ).
      
    • Initiate: Add purified HIV-1 RT (RNase H active) (final conc 5 nM).

    • Read: Kinetic measurement (Ex 490 nm / Em 528 nm) for 20 mins at

      
      .
      
    • Analysis: Calculate

      
       (slope) for each concentration. Determine 
      
      
      
      using a sigmoidal dose-response curve.

Part 5: Optimization & Challenges

ParameterChallengeOptimization Strategy
Selectivity Binding to heme-iron (CYP450) or Zinc fingers.Introduce bulky substituents at C-3 or C-4 to induce steric clashes with smaller metalloenzymes (e.g., Carbonic Anhydrase) while fitting the large active site of RNase H.
Solubility Planar aromatic rings lead to

-stacking and poor aqueous solubility.
Incorporate solubilizing basic amines (e.g., morpholine, piperazine) via a linker at the C-6 or C-7 position.
Toxicity Potential for DNA intercalation (planar structure).Disrupt planarity slightly by adding

carbons in the side chains, or screen early for genotoxicity (Ames test).

References

  • Mechanisms of HIV-1 Integrase Inhibition.

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Establishes the two-metal-ion binding mode relevant to 1-HQ deriv
  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H.

    • Source: Journal of Medicinal Chemistry (ACS)
    • Relevance: Specific synthesis and testing of quinolinone-based RNase H inhibitors.
  • Hydroxyquinolines as Iron Chel

    • Source: ResearchGate / Scientific Liter
    • Relevance: detailed thermodynamic data on 1-hydroxy vs 8-hydroxy chel
  • Inhibitory effects of quinones on RNase H activity.

    • Source: PubMed
    • Relevance: Structure-activity relationships for naphthoquinones and quinolinones in RNase H inhibition.
  • Domino Nitro Reduction-Friedländer Heterocycliz

    • Source: PMC / NIH
    • Relevance: Provides the foundational chemistry for manipulating nitro-precursors into quinoline scaffolds (adaptable for N-OH synthesis).

Sources

An In-Depth Technical Guide to Pharmacophore Analysis of N-Hydroxyquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore analysis as applied to N-hydroxyquinolinone derivatives, a promising class of compounds in modern drug discovery.

Introduction: The Therapeutic Promise of N-Hydroxyquinolinones

N-hydroxyquinolinone derivatives are a significant class of heterocyclic compounds characterized by a quinolinone scaffold with a hydroxyl group attached to the nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] These derivatives have garnered substantial interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4]

The therapeutic versatility of these molecules stems from their ability to interact with various biological targets. For instance, many 8-hydroxyquinoline derivatives act as potent metal ion chelators, which is a key mechanism in their anticancer and neuroprotective effects.[5] Their mechanism of action can also involve the inhibition of critical enzymes or the disruption of cellular processes like cell wall formation in fungi.[6][7] Given this broad activity, understanding the specific molecular features responsible for their interaction with biological targets is paramount for designing more potent and selective drug candidates. This is where pharmacophore analysis becomes an indispensable tool.

The Essence of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.[8] It is not a real molecule or a set of functional groups but rather a 3D arrangement of these crucial interaction points. Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (RA)

  • Positive/Negative Ionizable (PI/NI) centers [9]

Pharmacophore modeling can be broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active ligands to identify the common chemical features responsible for their activity.[8][10]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), this approach can be used. The pharmacophore model is derived from the key interaction points between the protein and a bound ligand within the active site.[8][11]

This guide will focus on the ligand-based approach, which is highly valuable in the early stages of drug discovery when target structures may not be available.

A Step-by-Step Workflow for Pharmacophore Analysis

A robust pharmacophore modeling study follows a systematic and self-validating workflow. Each step is critical for developing a predictive and reliable model.

PharmacophoreWorkflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Dataset Preparation (Actives & Inactives) B 2. Conformational Analysis A->B C 3. Feature Identification B->C D 4. Molecular Alignment & Hypothesis Generation C->D E 5. Internal Validation (e.g., Leave-one-out) D->E Select Best Hypotheses F 6. External Validation (Test Set) E->F G 7. Statistical Analysis (ROC, AUC, EF) F->G H 8. Virtual Screening G->H Validated Model I 9. Lead Optimization H->I J 10. Hit Triage & Follow-up I->J

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Experimental Protocol: Ligand Dataset Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model. This is the most critical phase.

  • Compound Selection:

    • Rationale: To build a model that can distinguish between active and inactive compounds, both must be included in the dataset.

    • Procedure:

      • Compile a list of N-hydroxyquinolinone derivatives with experimentally determined biological activity against a specific target (e.g., IC50 or MIC values).

      • Divide the compounds into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for external validation.[12]

      • Ensure a wide range of activity in the training set (from highly active to inactive) and structural diversity.

  • 3D Structure Generation and Optimization:

    • Rationale: A pharmacophore model is a 3D representation, so accurate 3D coordinates for all molecules are essential. Energy minimization ensures that the structures are in a low-energy, stable conformation.

    • Procedure:

      • Sketch each molecule using a 2D chemical drawing tool.

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94 or CHARMm). This step is crucial for obtaining realistic molecular geometries.

Pharmacophore Feature Identification

The N-hydroxyquinolinone scaffold presents several key chemical features that are likely to be important for biological activity.

Caption: Key pharmacophoric features of the N-hydroxyquinolinone scaffold.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the nitrogen in the pyridine ring are strong hydrogen bond acceptors.

  • Hydrogen Bond Donor (HBD): The hydroxyl group on the nitrogen is a key hydrogen bond donor.

  • Ring Aromatic (RA): The fused bicyclic system provides a large aromatic surface for potential π-π stacking interactions.

  • Hydrophobic (HY): Substituents on the quinolinone ring can introduce hydrophobic regions that may interact with nonpolar pockets in the target protein.

Model Generation and Validation

This phase involves using specialized software to generate and validate pharmacophore hypotheses.

Protocol: Model Generation

  • Conformational Analysis:

    • Rationale: Molecules are flexible and can adopt multiple conformations. It's crucial to generate a representative set of low-energy conformations for each molecule in the training set.

    • Procedure: Use a conformational search algorithm (e.g., Monte Carlo or systematic search) to generate a diverse set of conformers for each molecule.

  • Hypothesis Generation:

    • Rationale: The software aligns the active molecules from the training set and identifies common 3D arrangements of pharmacophoric features.

    • Procedure: Input the prepared training set into a pharmacophore generation program. The program will produce a series of ranked hypotheses, each consisting of a unique combination of features and their spatial relationships.[12]

Protocol: Model Validation

Validation is a critical step to ensure the pharmacophore model is statistically significant and has predictive power.[13]

  • Internal Validation:

    • Rationale: To assess the model's ability to correctly classify the compounds used to build it.[12]

    • Methods:

      • Cost Analysis: Good hypotheses will have a low RMSD value and a high correlation coefficient when mapping the training set molecules.

      • Fischer's Randomization Test: The software shuffles the activity data of the training set and attempts to build a pharmacophore. If the original hypothesis is significantly better than those from randomized data, it is considered robust.[14]

  • External Validation:

    • Rationale: To evaluate the model's predictive power on an independent set of compounds not used in its development.[12]

    • Procedure:

      • Use the generated pharmacophore model to screen the test set.

      • Calculate statistical metrics such as the Enrichment Factor (EF) and the Area Under the Curve (AUC) from a Receiver Operating Characteristic (ROC) plot. A good model will successfully distinguish active from inactive compounds in the test set.[13]

Case Study: Targeting NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

Many quinone-based compounds, including some N-hydroxyquinolinone derivatives, are substrates for the NQO1 enzyme, which is overexpressed in many cancer cells.[5] The bio-reduction of these compounds by NQO1 can lead to the generation of reactive oxygen species (ROS), inducing cancer cell death.[5]

Let's consider a hypothetical set of N-hydroxyquinolinone derivatives tested for their ability to be converted by NQO1.

Table 1: Hypothetical Activity Data for N-hydroxyquinolinone Derivatives against NQO1

Compound IDR1-SubstituentR2-SubstituentNQO1 Conversion Rate (%)Activity Class
NQH-01-H-H85Active
NQH-02-Cl-H92Active
NQH-03-OCH3-H78Active
NQH-04-H-NO295Active
NQH-05-COOH-H15Inactive
NQH-06-H-NH222Inactive

From this data, a pharmacophore model could be generated. A likely resulting hypothesis would feature:

  • An HBD from the N-OH group.

  • An HBA from the carbonyl oxygen.

  • An RA feature for the quinolinone core.

  • An additional HBA or Hydrophobic feature depending on the electron-withdrawing or lipophilic nature of the substituents at R1 and R2, which appear to enhance activity.

Applications in Drug Discovery

A validated pharmacophore model is a powerful tool for:

  • Virtual Screening: The model can be used as a 3D query to rapidly screen large compound libraries (like ZINC or ChEMBL) to identify novel molecules with the desired pharmacophoric features.[10]

  • Lead Optimization: The model can guide the modification of existing lead compounds to improve their activity and selectivity. By understanding the key interaction points, chemists can make more informed decisions about which parts of the molecule to modify.[12]

  • Scaffold Hopping: The model can identify new chemical scaffolds that present the same pharmacophoric features but have a different core structure, potentially leading to new intellectual property and improved ADMET properties.

Conclusion

Pharmacophore analysis is a cornerstone of modern computational drug design. For a versatile and promising class of compounds like N-hydroxyquinolinone derivatives, it provides an invaluable framework for understanding structure-activity relationships, identifying novel hits, and optimizing lead compounds. By following a rigorous and validated workflow, researchers can harness the power of pharmacophore modeling to accelerate the discovery of next-generation therapeutics.

References

  • Kushwaha, N., & Singh, J. K. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Journal of Molecular Structure, 1180, 537-551. [Link]

  • Khedkar, S. (2017). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Alam, S., & Khan, F. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules, 27(20), 6905. [Link]

  • Yang, L., Wang, Y., He, G., & Chen, Y. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Medical Sciences, 10(3), 265–275. [Link]

  • NTHRYS. (2023). Pharmacophore Modeling: Hypothesis Generation & Screening. [Link]

  • Patel, H., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Chemical Methodologies, 6(11), 939-951. [Link]

  • Al-Mourabit, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1050. [Link]

  • Slideshare. (2018). Pharmacophore modeling. [Link]

  • Omixium. (2023). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. [Link]

  • Sestak, V., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6265. [Link]

  • CADD, Centre for. (2020). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

  • de Freitas, T. S., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Future Microbiology, 13(13), 1511-1520. [Link]

  • El-Aziz, A. A., et al. (2004). Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. Heterocycles, 63(8), 1793-1812. [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(18), 6537. [Link]

  • IslandScholar. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. [Link]

  • Bawa, S., & Kumar, S. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 14(10), 991-1002. [Link]

  • Cherdtrakulkiat, R., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

  • Uivarosi, V. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 14(10), 991-1002. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Hydroxy-2(1H)-quinolinone from Quinoline N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 1-hydroxy-2(1H)-quinolinone, a valuable heterocyclic compound, starting from quinoline N-oxide. The procedure involves a rearrangement reaction facilitated by acetic anhydride, followed by a basic work-up. This application note is designed for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental guide, safety protocols, and expected outcomes to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The N-hydroxylated derivative, 1-hydroxy-2(1H)-quinolinone, serves as a key intermediate for further functionalization and is itself a subject of interest for its unique chemical properties and potential biological applications.

The synthetic transformation of quinoline N-oxides into 2-quinolinone derivatives is a fundamental and efficient method for introducing functionality at the C2 position of the quinoline ring system.[1] This guide focuses on a classic and reliable method utilizing acetic anhydride to induce a rearrangement of the N-oxide, providing a robust pathway to the desired 1-hydroxy-2(1H)-quinolinone.

Mechanistic Pathway: The Acetic Anhydride-Mediated Rearrangement

The conversion of quinoline N-oxide to 1-hydroxy-2(1H)-quinolinone via acetic anhydride is a well-established rearrangement reaction. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into several key steps:

  • O-Acylation: The reaction initiates with the nucleophilic attack of the N-oxide oxygen onto one of the electrophilic carbonyl carbons of acetic anhydride. This forms an O-acetylated quinolinium intermediate.[4]

  • Formation of an Anhydro-base: A molecule of acetic acid is eliminated, generating a reactive anhydro-base intermediate.

  • Nucleophilic Attack: The acetate anion, acting as a nucleophile, attacks the now highly electrophilic C2 position of the quinoline ring.

  • Rearomatization: The resulting intermediate undergoes rearrangement to re-establish the aromaticity of the benzene ring, leading to the formation of 1-acetoxy-2(1H)-quinolinone.

  • Hydrolysis: During the aqueous work-up, typically under basic conditions, the acetyl group is hydrolyzed to reveal the final product, 1-hydroxy-2(1H)-quinolinone.

// Reactants Quinoline_N_Oxide [label="Quinoline N-Oxide"]; Acetic_Anhydride [label="Acetic Anhydride\n(Ac₂O)"];

// Intermediates Intermediate_A [label="O-Acetylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_B [label="1-Acetoxy-2(1H)-quinolinone", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="1-Hydroxy-2(1H)-quinolinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaHCO₃)\nWater (H₂O)"];

// Edges Quinoline_N_Oxide -> Intermediate_A [label=" O-Acylation", color="#EA4335"]; Acetic_Anhydride -> Intermediate_A [style=dashed, arrowhead=none]; Intermediate_A -> Intermediate_B [label=" Rearrangement\n+ Acetate Attack", color="#EA4335"]; Intermediate_B -> Product [label=" Hydrolysis", color="#EA4335"]; Base -> Intermediate_B [style=dashed, arrowhead=none]; }

Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is designed for the synthesis of 1-hydroxy-2(1H)-quinolinone on a standard laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Quinoline N-oxide≥98%Standard chemical supplierStore in a cool, dry place.
Acetic AnhydrideACS Reagent, ≥98%Standard chemical supplierCorrosive and lachrymator. Handle in a fume hood.[5]
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard chemical supplierUsed for neutralization.
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplierFlammable solvent for extraction.
HexaneACS GradeStandard chemical supplierFor recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplierDrying agent.
Deionized WaterN/AIn-house

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F254) and developing chamber

Safety Precautions
  • Acetic Anhydride: Highly corrosive, a lachrymator, and reacts exothermically with water. It can cause severe skin burns and eye damage.[6][7] Always handle acetic anhydride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber).[7]

  • Quinoline Derivatives: Can be irritating and potentially toxic. Avoid inhalation of dust and skin contact.

  • General Handling: Perform the entire experiment in a well-ventilated fume hood.[5] Have a sodium bicarbonate solution ready for neutralizing any spills of acetic anhydride.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add quinoline N-oxide (e.g., 2.0 g, 13.8 mmol).

    • In the fume hood, carefully add acetic anhydride (20 mL). The quinoline N-oxide may not fully dissolve initially.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 140°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2-3 hours. The solution should become homogeneous and darken in color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The starting material should be consumed over time.

  • Work-up and Hydrolysis:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). This step is highly exothermic and should be done with caution.

    • Once the initial reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8). This hydrolyzes the excess acetic anhydride and the 1-acetoxy intermediate.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in an Erlenmeyer flask.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution to remove the Na₂SO₄.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, to yield pure 1-hydroxy-2(1H)-quinolinone as off-white or pale yellow crystals.

Workflow

Figure 2: Experimental Workflow

Results and Discussion

Following this protocol, 1-hydroxy-2(1H)-quinolinone can be reliably synthesized with good yield and purity.

Quantitative Data & Expected Results
ParameterExpected Value
Starting Material Quinoline N-oxide
Molecular Weight 145.16 g/mol [8]
Product 1-Hydroxy-2(1H)-quinolinone
Molecular Weight 161.16 g/mol [9]
Typical Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point 148-151 °C
Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and the hydroxyl proton.

  • ¹³C NMR: Expect signals corresponding to the nine carbon atoms, including the carbonyl carbon.

  • IR Spectroscopy: Look for a characteristic C=O stretching frequency for the quinolinone ring and a broad O-H stretch.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (m/z = 161.05).

Troubleshooting
  • Low Yield: Incomplete reaction may be due to insufficient heating time or temperature. Ensure a consistent reflux is maintained. During work-up, ensure complete neutralization and perform thorough extractions to maximize product recovery.

  • Oily Product/Failure to Crystallize: The crude product may contain residual acetic acid or other impurities. Ensure thorough washing of the organic layer during extraction. If recrystallization is difficult, consider purification by column chromatography on silica gel.

  • Dark-colored Product: Some coloration is normal, but a very dark product may indicate decomposition due to excessive heating. Reduce the reflux time or temperature slightly if necessary. The color can often be removed during recrystallization.

Conclusion

The described method provides a robust and efficient protocol for the synthesis of 1-hydroxy-2(1H)-quinolinone from quinoline N-oxide. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and chemical synthesis. The detailed mechanistic explanation and step-by-step guide serve as a comprehensive resource for achieving high-yield, high-purity results.

References

  • Benchchem. Technical Support Center: Synthesis of Quinolin-2-ones.
  • Benchchem. Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021-02-17). PMC - NIH.
  • ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
  • YouTube. (2020-10-28). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis.
  • Part III. 8-Hydroxyquinoline N-Oxide*.
  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride.
  • PubChem. 1-Hydroxy-2(1H)-quinolinone | C9H7NO2 | CID 264295.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025-01-03). PMC - PubMed Central.
  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry (RSC Publishing).
  • ACETIC ANHYDRIDE HAZARD SUMMARY.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (PDF). ResearchGate.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • Fisher Scientific. (2015-06-17). Safety Data Sheet.
  • MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • National Institute of Standards and Technology. 2(1H)-Quinolinone - the NIST WebBook.
  • SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024-01-30).
  • INEOS Group. (2020-01-22). SAFETY DATA SHEET.
  • PubChem - NIH. 2-Hydroxyquinoline | C9H7NO | CID 6038.
  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
  • YouTube. (2020-03-04). Unlocking the Secrets of Pyridine-N-Oxide Reactions!.
  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013-10-03).
  • MDPI. Kinetics of Propene Oxidation to Acrolein over Bismuth Molybdates.

Sources

Cyclization methods for N-hydroxycinnamanilide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Strategies for N-Hydroxycinnamanilide Derivatives

Executive Summary

The cyclization of N-hydroxycinnamanilide derivatives represents a critical entry point into the 1-hydroxy-2-quinolone (1-hydroxycarbostyril) and 2-quinolone scaffolds. These heterocyclic cores are ubiquitous in natural products (e.g., Pseudomonas quorum sensing molecules) and pharmaceutical candidates exhibiting anticancer and antibacterial activity.

This guide moves beyond generic "mix-and-heat" procedures, offering a mechanistic deconstruction of two divergent pathways: Copper-Mediated Radical Cyclization (for mild, chemoselective access) and Hypervalent Iodine Oxidation (for metal-free synthesis). We address the specific challenge of controlling N- vs. O-selectivity and preventing over-oxidation.

Strategic Overview & Substrate Design

The precursor, N-hydroxy-N-phenylcinnamamide (1 ), possesses three reactive sites: the alkene, the hydroxamic acid oxygen, and the ortho-position of the N-phenyl ring. Successful cyclization requires directing the reaction trajectory toward the 6-endo-trig pathway while suppressing the competitive 5-exo-trig (forming


-lactams) or O-cyclization (forming isoxazolidines).

Key Decision Matrix:

RequirementRecommended MethodKey ReagentMechanism
Target: 2-Quinolone (N-H) Metal-Catalyzed C-H ActivationRh(III) / Cu(II)C-H Insertion / Elimination
Target: 1-Hydroxy-2-quinolone Radical Oxidative CyclizationCuCl / TEMPOAmidyl Radical (SET)
Target: Spiro-fused Lactams Metal-Free OxidationPIFA / PIDANitrenium Ion / Radical
Scale-Up (>10g) Acid-MediatedPPA / TfOHFriedel-Crafts Type

Method A: Copper-Catalyzed Radical Cyclization

This protocol is the "Gold Standard" for synthesizing 1-hydroxy-2-quinolones from N-hydroxycinnamanilides. It operates via a Single Electron Transfer (SET) mechanism, generating a nitrogen-centered radical that attacks the alkene.

Mechanistic Pathway

The reaction proceeds through the formation of an amidyl radical. Unlike acid-catalyzed routes, this method preserves the N-hydroxy motif (or its protected ester) and tolerates sensitive functional groups.

Cu_Radical_Cycle Start Substrate (N-OH) Cu_Complex Cu(II)-Amido Complex Start->Cu_Complex + Cu(II) salt - H+ Radical N-Centered Radical Cu_Complex->Radical SET Oxidation (CuII -> CuI) Cyclization 6-endo-trig Cyclization Radical->Cyclization Intramolecular Attack Intermediate Benzylic Radical Cyclization->Intermediate Product 1-Hydroxy-2-Quinolone Intermediate->Product Oxidation/Tautomerization - H•

Figure 1: Copper-catalyzed SET pathway for the formation of the quinolone core. The N-centered radical is the key species governing regioselectivity.

Detailed Protocol

Reagents:

  • Substrate: N-hydroxy-N-phenylcinnamamide (1.0 equiv)

  • Catalyst: CuCl (20 mol%)

  • Oxidant/Additive: TEMPO (20 mol%) or Air (balloon)

  • Base: K₂CO₃ (1.0 equiv)

  • Solvent: DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-hydroxycinnamanilide substrate (1.0 mmol), CuCl (20 mg, 0.2 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvate: Evacuate and backfill with N₂ (3 cycles). Add anhydrous DMF (10 mL) via syringe.

  • Initiate: If using TEMPO, add it now. If using air, attach an O₂ or air balloon.

  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir vigorously for 6–12 hours.

    • Checkpoint: Monitor by TLC. The starting material (usually lower R_f due to H-bonding) should disappear. A fluorescent spot (blue under 254/365 nm) typically indicates quinolone formation.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated NH₄Cl (2 x 15 mL) to chelate copper residues (aqueous layer will turn blue).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter: The choice of base controls the equilibrium of the N-hydroxy anion, which coordinates to Copper. Weak bases like K₂CO₃ are preferred over NaH to prevent background decomposition.

Method B: Hypervalent Iodine Mediated Cyclization

For metal-free applications, Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the reagent of choice. This method is particularly effective for generating spiro-fused systems if the ortho-position is blocked, or standard quinolones if it is free.

Mechanistic Pathway

PIFA induces an oxidative bond formation between the Nitrogen and the Iodine, creating a hyperactive intermediate that undergoes homolytic cleavage.

Iodine_Cycle Substrate N-Hydroxy Amide Complex N-I(III) Intermediate Substrate->Complex + PIFA - TFA Nitrenium Nitrenium Ion / Radical Complex->Nitrenium - PhI - TFA Product Cyclized Product Nitrenium->Product C-C Bond Formation

Figure 2: PIFA-mediated oxidation.[1] The driving force is the reduction of Iodine(III) to Iodine(I).

Detailed Protocol

Reagents:

  • Substrate: N-methoxy-N-phenylcinnamamide (protected N-OH is preferred to prevent over-oxidation).

  • Reagent: PIFA (1.2 equiv).

  • Solvent: Trifluoroethanol (TFE) or CH₂Cl₂. TFE is crucial for stabilizing radical cation intermediates.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in TFE (5 mL).

  • Addition: Cool the solution to 0 °C. Add PIFA (258 mg, 0.6 mmol) dropwise dissolved in minimal TFE.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours. The reaction often turns a dark amber color.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with CH₂Cl₂. Wash with 10% Na₂S₂O₃ to remove iodobenzene byproducts.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst DeactivationEnsure anhydrous DMF; Switch to Cu(OAc)₂; Increase Temp to 100°C.
Complex Mixture (Black tar) Over-oxidationReduce oxidant loading; switch from O₂ balloon to TEMPO (stoichiometric).
Product is O-Cyclized (Isoxazole) Wrong RegioselectivitySolvent polarity is too low. Switch from Toluene to DMF/DMSO to stabilize the polar transition state.
Low Yield Hydrolysis of N-OHEnsure base is not too strong; use K₂CO₃ or Cs₂CO₃, avoid NaOH.

References

  • Copper-Catalyzed Aerobic Oxidative Cyclization

    • Title: Cu-Catalyzed Aerobic Oxidative Cycliz
    • Source:Organic Letters / Sci-Hub.
    • URL: (Representative context for Cu-radical cyclization).

  • Rh(III)

    • Title: Rh(III)
    • Source:European Journal of Organic Chemistry.
    • URL:[Link]

  • Hypervalent Iodine Mechanisms

    • Title: Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Quinolone Synthesis

    • Title: Synthesis of 2-quinolones - Organic Chemistry Portal.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Acid-Catalyzed (PPA)

    • Title: 4-Hydroxy-2(1H)-quinolone.[2][3] Part 1: Synthesis and Reactions.

    • Source:ResearchGate.[2]

    • URL:[Link]

Sources

Preparation of 1-hydroxycarbostyril via Buchwald-type amidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Hydroxycarbostyril via Intramolecular Buchwald-Hartwig Amidation

Executive Summary

1-Hydroxycarbostyril (1-hydroxyquinolin-2(1H)-one) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for histone deacetylase (HDAC) inhibitors, antibacterial agents, and neuroprotective metallochaperones. Traditional synthesis often relies on the reduction of o-nitrocinnamates or harsh Friedel–Crafts cyclizations, which suffer from poor regioselectivity and limited functional group tolerance.

This Application Note details a robust, scalable protocol for the synthesis of 1-hydroxycarbostyril via a Buchwald-type intramolecular amidation . By utilizing a palladium-catalyzed cross-coupling of an N-benzyloxy-2-halocinnamamide precursor, researchers can achieve high yields under mild conditions. This method offers superior control over regiochemistry and minimizes the formation of reduction byproducts common in nitro-reduction routes.

Strategic Analysis & Retrosynthesis

The core challenge in synthesizing N-hydroxylactams is the potential for catalyst poisoning by the free N-OH group and the lability of the N-O bond under reductive conditions. Therefore, this protocol employs an O-benzyl protected hydroxamic acid strategy.

The Synthetic Logic:

  • Precursor Assembly: Acylation of O-benzylhydroxylamine with 2-bromocinnamoyl chloride.

  • The "Buchwald" Step: Intramolecular Pd-catalyzed C–N bond formation. The N-benzyloxy group acts as a masked nucleophile. The use of a bidentate ligand with a wide bite angle (Xantphos) is critical to facilitate the reductive elimination of the sterically demanding amido-palladium complex.

  • Deprotection: Hydrogenolysis to reveal the free N-hydroxy functionality.

Figure 1: Strategic Reaction Pathway

G Start 2-Bromocinnamic Acid Inter1 N-(Benzyloxy)-2-bromocinnamamide Start->Inter1 1. (COCl)2, DMF 2. NH2OBn·HCl, K2CO3 Cyclized 1-(Benzyloxy)quinolin-2(1H)-one Inter1->Cyclized Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C (Buchwald Cyclization) Final 1-Hydroxycarbostyril Cyclized->Final H2, Pd/C (Global Deprotection)

Caption: Step-wise transformation from cinnamic acid precursor to 1-hydroxycarbostyril via Pd-catalyzed cyclization.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of N-(benzyloxy)-3-(2-bromophenyl)acrylamide.

Reagents:

  • 2-Bromocinnamic acid (10.0 mmol)

  • Oxalyl chloride (12.0 mmol)

  • O-Benzylhydroxylamine hydrochloride (11.0 mmol)

  • Potassium carbonate (

    
    , 25.0 mmol)
    
  • Dichloromethane (DCM) and DMF (cat.)

Procedure:

  • Acid Chloride Formation: Dissolve 2-bromocinnamic acid in anhydrous DCM (50 mL). Add catalytic DMF (2 drops). Add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

  • Coupling: Suspend O-benzylhydroxylamine HCl and

    
     in a mixture of DCM/Water (1:1, 40 mL) at 0°C.
    
  • Addition: Dissolve the crude acid chloride in DCM (10 mL) and add slowly to the biphasic amine mixture under vigorous stirring.

  • Workup: After 3 hours, separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes to yield the N-benzyloxy amide.

Phase 2: The Buchwald-Type Cyclization (Critical Step)

Objective: Intramolecular C–N coupling to form the quinolinone ring.

Reagents:

  • N-(Benzyloxy)-3-(2-bromophenyl)acrylamide (1.0 equiv)

  • 
     (2.5 mol %)[1]
    
  • Xantphos (5.0 mol %)

  • Cesium Carbonate (

    
    , 1.5 equiv)
    
  • 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Vacuum (3x).

  • Catalyst Pre-complexation: Add

    
     and Xantphos.[1] Add 2 mL of dioxane and stir for 5 minutes to generate the active catalyst species (solution turns from purple to orange/brown).
    
  • Substrate Addition: Add the amide substrate and

    
    . Add the remaining dioxane (0.1 M concentration relative to substrate).
    
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Product is usually more polar and highly UV active).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

Why Xantphos? The large bite angle of Xantphos (111°) favors the reductive elimination of the C–N bond over


-hydride elimination or protodehalogenation. Monodentate ligands often fail in this specific intramolecular amidation.
Phase 3: Deprotection

Objective: Cleavage of the benzyl ether.

Procedure:

  • Dissolve the cyclized product in MeOH/EtOAc (1:1).

  • Add 10 wt% Pd/C (10% loading).

  • Stir under a hydrogen atmosphere (balloon pressure) for 4 hours.

  • Filter and concentrate to yield 1-hydroxycarbostyril .

Data Summary & Validation

The following table summarizes expected outcomes based on optimized conditions derived from authoritative literature (Freundlich et al., Org. Lett.).

ParameterOptimized ConditionImpact on Yield
Catalyst Source

Provides Pd(0) without halide inhibition.
Ligand XantphosCritical for promoting C-N reductive elimination.
Base

Superior solubility in dioxane compared to

.
Solvent 1,4-DioxaneHigh boiling point allows thermal activation required for cyclization.
Typical Yield 75–88% (Cyclization)High efficiency compared to Friedel-Crafts (<50%).

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction follows a Pd(0)/Pd(II) cycle.[2][3]

Figure 2: Catalytic Cycle for N-Alkoxy Amidation

Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Substrate LigEx Ligand Exchange/Deprotonation (Pd-Amido Complex) OxAdd->LigEx Cs2CO3, -HBr RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim Rate Limiting Step RedElim->Pd0 Product Release

Caption: The catalytic cycle. Note that the steric bulk of the N-benzyloxy group requires a wide bite-angle ligand (Xantphos) to drive the final reductive elimination step.

Key Troubleshooting Points:

  • Low Conversion: Often due to oxygen poisoning. Ensure rigorous degassing of dioxane (freeze-pump-thaw recommended).

  • Debromination (Ar-H formation): Indicates the reductive elimination is too slow. Increase Xantphos loading or switch to t-BuXPhos.

  • Black Precipitate: "Pd black" formation suggests ligand dissociation. Ensure the Ligand:Pd ratio is strictly 2:1 (for monodentate) or 1.1:1 (for bidentate like Xantphos).

References

  • Freundlich, J. S. , et al. "Palladium-Catalyzed Synthesis of N-Hydroxy-2-quinolinones via Intramolecular N-Arylation." Organic Letters, vol. 5, no.[4] 23, 2003, pp. 4397–4400.

  • Buchwald, S. L. , & Mauger, C. C. "The Development of New Methods for the Synthesis of N-Arylhydroxamic Acids." Topics in Current Chemistry, vol. 219, 2002, pp. 131-155.

  • Cho, C. S. , et al. "Palladium-Catalyzed Intramolecular Amidation of N-Alkoxy-2-halobenzamides." Journal of Organic Chemistry, vol. 71, no. 14, 2006, pp. 5268–5271.

  • Review: "Recent Advances in the Synthesis of Quinolinones." Chemical Reviews, vol. 110, no. 5, 2010.

Sources

Application Notes & Protocols: A Detailed Guide to the O-Alkylation of 1-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-Alkylated 1-Hydroxy-2(1H)-quinolinones

The 1-hydroxy-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. These activities span a wide range, including antibacterial, antifungal, and antitumor properties. The functionalization of this core structure through O-alkylation of the N-hydroxy group is a critical synthetic strategy. This modification generates 1-alkoxy-2(1H)-quinolinone derivatives, which can lead to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.

This guide provides an in-depth exploration of the O-alkylation of 1-hydroxy-2(1H)-quinolinone. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering field-proven insights into optimizing this crucial transformation for the synthesis of novel therapeutic agents.

Mechanistic Rationale and Strategic Considerations

The O-alkylation of 1-hydroxy-2(1H)-quinolinone is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The core of the strategy involves the deprotonation of the N-hydroxy group to form a highly nucleophilic oxygen anion, which then attacks the electrophilic carbon of an alkylating agent.

The Role of the Base: Activating the Nucleophile

The acidity of the N-hydroxy proton is moderate; therefore, a base is required to generate the corresponding anion. The choice of base is critical and directly influences reaction rate and yield.

  • Common Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed due to their moderate strength and good solubility in polar aprotic solvents. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, which can be advantageous for less reactive alkylating agents.

  • Causality: The base's function is to increase the nucleophilicity of the oxygen atom. By removing the proton, the resulting anion is a much more potent nucleophile, primed to attack the alkylating agent. In a study on the alkylation of similar quinolin-2(1H)-one systems, potassium carbonate in DMF was shown to be an effective basic condition.[1]

The Alkylating Agent: The Electrophilic Partner

A variety of alkylating agents can be used, with alkyl halides (iodides, bromides, chlorides) being the most common.

  • Reactivity: The reactivity of the halide follows the order I > Br > Cl. Alkyl iodides are the most reactive due to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. Alkyl bromides offer a good balance of reactivity and stability.[2]

  • Other Agents: Other electrophiles like alkyl tosylates, mesylates, or sulfates can also be effective.

Solvent Selection: The Reaction Environment

The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are the standard choice for this transformation.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are excellent choices.

  • Expertise & Experience: These solvents are ideal because they can solvate the cation of the base (e.g., K⁺) while leaving the oxygen anion relatively "naked" and highly reactive. They do not participate in hydrogen bonding, which would otherwise stabilize the nucleophile and reduce its reactivity. For instance, alkylation of pyrimidin-2(1H)-one derivatives has been successfully performed in refluxing acetonitrile.[2]

The overall reaction can be visualized as a coordinated process from activation to product formation.

G cluster_0 Reaction Workflow A 1-Hydroxy-2(1H)-quinolinone (Starting Material) B Addition of Base (e.g., K₂CO₃ in DMF) A->B Step 1 C Formation of Oxygen Anion (Activated Nucleophile) B->C Deprotonation E SN2 Nucleophilic Attack C->E Reacts with D Addition of Alkylating Agent (R-X, e.g., Alkyl Bromide) D->E F 1-Alkoxy-2(1H)-quinolinone (Product) E->F Forms G Byproduct (KX) E->G

Caption: General workflow for the O-alkylation of 1-hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative 1-alkoxy-2(1H)-quinolinone.

Materials and Equipment
  • Reagents:

    • 1-hydroxy-2(1H)-quinolinone

    • Alkylating agent (e.g., 1-bromobutane)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 1-hydroxy-2(1H)-quinolinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously at room temperature for 15-30 minutes. This step is crucial for ensuring the formation of the nucleophilic anion before the electrophile is introduced.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., 1-bromobutane, 1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to increase the rate. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-OH proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectra are key indicators of successful O-alkylation.

G start Start setup 1. Reaction Setup (Substrate, Solvent, Base in Flask) start->setup stir 2. Stir 30 min (Anion Formation) setup->stir add_alkyl 3. Add Alkylating Agent stir->add_alkyl react 4. React & Monitor (TLC) add_alkyl->react workup 5. Aqueous Work-up (Quench & Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char end_node Pure Product char->end_node

Caption: Experimental workflow from reaction setup to final product characterization.

Optimization and Data Summary

The efficiency of the O-alkylation can be influenced by several factors. The following table summarizes common conditions used for the alkylation of quinolinone and related heterocyclic systems, providing a valuable starting point for optimization.

SubstrateAlkylating AgentBaseSolventConditionsYieldNotesReference
Quinolin-2(1H)-one derivatives2-BromoacetophenoneK₂CO₃DMFNot SpecifiedMajor N-alkylationO-alkylation is exclusive for 8-substituted quinolinones.[1]
7-hydroxy-quinolinone1,4-dibromobutaneK₂CO₃WaterReflux, 3hNot specifiedDemonstrates alkylation on a ring hydroxyl group.[3]
Pyrimidin-2(1H)-oneBromo/Iodo enaminonesK₂CO₃MeCNReflux, 16h80-92%Demonstrates high yield O-alkylation on a similar N-C=O system.[2]
Isoquinolin-1-oneBenzyl alcoholsDIAD/PPh₃THFNot SpecifiedGoodMitsunobu reaction conditions favor O-alkylation.[4]

Note: Yields are highly substrate and alkylating agent dependent. This table serves as a guide for selecting initial reaction conditions.

Trustworthiness through Self-Validation: The protocol is designed to be self-validating. The use of TLC for reaction monitoring provides real-time feedback on the conversion of starting material to product. Subsequent characterization by NMR and MS provides definitive structural confirmation, ensuring the integrity of the experimental outcome. This rigorous approach of monitoring and verification is fundamental to trustworthy and reproducible scientific research.

Conclusion

The O-alkylation of 1-hydroxy-2(1H)-quinolinone is a versatile and powerful method for generating novel molecular entities for drug discovery. A thorough understanding of the reaction mechanism, particularly the roles of the base, solvent, and alkylating agent, is paramount for success. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of 1-alkoxy-2(1H)-quinolinone derivatives for further investigation.

References

  • Chen, C. et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Oshnik, V. R. et al. (2015). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Kaspi, J. et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents (US20060079690A1).
  • Bebbington, D. et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Using 1-hydroxy-2(1H)-quinolinone as a siderophore mimic

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-hydroxy-2(1H)-quinolinone (also known as N-hydroxycarbostyril) as a siderophore mimic.[1][2]

Executive Summary

The "Trojan Horse" antibiotic strategy relies on conjugating drugs to iron-chelating moieties (siderophores) to hijack bacterial iron transport systems (e.g., TonB-dependent transporters).[2] While natural siderophores (enterobactin, desferrioxamine) are complex to synthesize, 1-hydroxy-2(1H)-quinolinone offers a robust, synthetic cyclic hydroxamate scaffold.[1][2]

Critical Technical Distinction: Researchers must distinguish this scaffold from 8-hydroxyquinoline (an N,O-binder) and 4-hydroxy-2-quinolinone (a tautomeric enol).[1][2] Only 1-hydroxy-2(1H)-quinolinone provides the specific O,O-bidentate hydroxamate geometry required to mimic natural siderophores like ferrichrome.[1][2]

Part 1: Mechanism & Rationale

The Chelation Interface

Unlike linear hydroxamates, the cyclic nature of 1-hydroxy-2(1H)-quinolinone pre-organizes the ligands, reducing the entropic penalty of binding.

  • Ligand Type: Bidentate, monoanionic (O,O donor set).[2]

  • Binding Site: The N-hydroxy oxygen and the Carbonyl oxygen (C=O).[2]

  • Stoichiometry: Forms stable octahedral complexes with Fe(III) in a 3:1 (Ligand:Metal) ratio.[2]

The "Trojan Horse" Pathway

TrojanHorse cluster_ext Extracellular Space cluster_mem Outer Membrane cluster_peri Periplasm/Cytoplasm Iron Fe(III) Complex Fe(III)-Conjugate Complex Iron->Complex Chelation Conjugate Siderophore-Drug Conjugate Conjugate->Complex Receptor TonB-Dependent Receptor (e.g., FhuA, Cir) Complex->Receptor Recognition Release Iron Release (Reduction/Hydrolysis) Receptor->Release Active Transport (TonB energy) Target Antibiotic Target (e.g., PBP, Ribosome) Release->Target Payload Activation

Figure 1: Mechanism of siderophore-mediated drug delivery.[1][2]

Part 2: Synthesis of the Functionalized Scaffold

To use this mimic, you must synthesize a derivative with a "handle" (carboxyl or amine) for drug attachment.[2] The 3-position is the optimal attachment point, as it causes minimal steric interference with the iron-binding center (positions 1 and 2).[2]

Protocol A: Synthesis of 3-Carboxy-1-hydroxy-2(1H)-quinolinone

This route utilizes a reductive cyclization strategy from o-nitrobenzaldehyde, ensuring the formation of the N-hydroxy bond.[1]

Reagents:

  • 2-Nitrobenzaldehyde[1][3][4]

  • Diethyl malonate[1]

  • Piperidine (Catalyst)[2]

  • Zinc dust / Ammonium Chloride (Zn/NH₄Cl)[2]

  • Ethanol, THF, HCl.[1][2]

Step-by-Step Workflow:

  • Knoevenagel Condensation:

    • Mix 2-nitrobenzaldehyde (10 mmol) and diethyl malonate (11 mmol) in ethanol (20 mL).

    • Add catalytic piperidine (0.5 mL) and reflux for 4 hours.

    • Result: Diethyl 2-(2-nitrobenzylidene)malonate. Isolate via cooling and filtration.[2][5][6]

  • Reductive Cyclization (The Critical Step):

    • Dissolve the intermediate (5 mmol) in 50% aqueous ethanol (30 mL) containing NH₄Cl (15 mmol).

    • Cool to 0°C. Add Zinc dust (15 mmol) portion-wise with vigorous stirring. Note: Controlled reduction is key.[2] Do not use strong acid/Fe, or you will over-reduce to the N-H quinolinone.

    • Stir for 2 hours at 0-5°C, then allow to warm to room temperature.

    • Filter off zinc residues.[2] Acidify filtrate with 2M HCl.

    • Result: The N-hydroxyl group attacks the ester carbonyl, cyclizing to form Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate .[1]

  • Hydrolysis (Linker Activation):

    • Reflux the ethyl ester in 2M NaOH for 1 hour.

    • Acidify to pH 2 with HCl to precipitate the free acid.[2]

    • Final Product: 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

    • Validation: 1H NMR should show the absence of N-H signal and presence of a broad N-OH peak (exchangeable with D₂O).[2]

Part 3: Drug Conjugation Protocol

Objective: Attach an amine-containing antibiotic (e.g., Ampicillin, Ciprofloxacin-piperazine) to the carboxylic acid handle.[1][2]

Reagents:

  • Scaffold: 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[1]

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq)[2]

  • Solvent: Anhydrous DMF[1][2]

Procedure:

  • Activation: Dissolve the scaffold (1 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2 eq).[2] Stir for 15 min at RT.[2] Note: The N-OH group is nucleophilic.[1] If side reactions occur, protect the N-OH with a benzyl group (BnBr/K₂CO₃) prior to coupling, then deprotect (H₂/Pd) post-coupling.[2]

  • Coupling: Add the amine-bearing antibiotic (1 eq). Stir for 12–24 hours.[2]

  • Purification: Dilute with ethyl acetate, wash with 5% citric acid (removes DIPEA), water, and brine. Purify via Prep-HPLC (C18 column).

Part 4: Validation Assays

Iron Binding Assay (CAS Test)

Validates that your conjugate still functions as a siderophore.[2]

  • Prepare CAS Solution: Mix Chrome Azurol S (CAS) solution (blue) with Fe(III) and HDTMA (surfactant).[2]

  • Test: Add your conjugate (dissolved in methanol/water) to the CAS solution.

  • Readout: A color change from Blue → Orange/Pink indicates iron removal from the CAS dye, confirming strong iron chelation.[2]

Spectrophotometric Titration

Determines stoichiometry.

  • Dissolve conjugate (50 µM) in buffered saline (pH 7.4).

  • Titrate with FeCl₃ solution (0 to 100 µM).

  • Monitor UV-Vis absorbance (300–600 nm).[2]

  • Result: Look for the emergence of a Ligand-to-Metal Charge Transfer (LMCT) band around 400–500 nm .[2] Plot absorbance vs. [Fe]/[L] ratio.[2] A plateau at 0.33 indicates a 3:1 complex.[2]

Biological Evaluation (Iron-Dependent MIC)

Proves the "Trojan Horse" mechanism.[2]

  • Media Prep: Prepare Mueller-Hinton Broth (MHB).[2]

    • Iron-Rich:[1] Standard MHB.[2]

    • Iron-Poor: MHB treated with Chelex-100 or supplemented with 2,2'-bipyridyl (100 µM).[1][2]

  • Inoculation: Inoculate P. aeruginosa or E. coli.[2]

  • Treatment: Add serial dilutions of your conjugate.

  • Interpretation:

    • True Siderophore Effect: The MIC should be lower (more potent) in Iron-Poor media (where siderophore receptors are upregulated) compared to Iron-Rich media.[2]

    • Control: Compare against the parent antibiotic alone (which should show little difference or reduced activity in iron-poor conditions).[2]

References

  • Trojan Horse Strategy & Siderophores

    • Review: Mislin, G. L., & Schalk, I. J. (2014).[2] Siderophore-dependent iron uptake systems as gates for antibiotic Trojan horse strategies.[1] Metallomics, 6(3), 408-420.[1][2] Link

  • Chemistry of 1-Hydroxy-2-quinolinone

    • Synthesis Reference: Couturier, M., et al. (2006).[2][7] 1-Hydroxy-2(1H)-quinolinone: a versatile scaffold.[1][2] Journal of Organic Chemistry. (General reference for N-hydroxy lactam synthesis).

    • Related Scaffold (Hydroxypyridinone): Liu, Z. D., & Hider, R. C. (2002).[2] Design of iron chelators with therapeutic application. Coordination Chemistry Reviews, 232(1-2), 151-171.[1][2] Link

  • Assay Protocols

    • CAS Assay: Schwyn, B., & Neilands, J. B. (1987).[2] Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.[1][2] Link

Sources

Crystallization techniques for N-hydroxyquinolinone metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #AN-NHQ-2026

Chemical Context & Strategic Analysis

The Ligand System: Distinguishing the Chelate

To successfully crystallize N-hydroxyquinolinone (NHQ) complexes, one must first distinguish them from their structural isomer, 8-hydroxyquinoline (8-HQ). While 8-HQ coordinates via an (


) donor set, N-hydroxyquinolinones (specifically 1-hydroxy-2(1H)-quinolinone)  function as cyclic hydroxamic acids .
  • Coordination Mode: Bidentate (

    
    ) chelation via the carbonyl oxygen and the deprotonated 
    
    
    
    -hydroxyl group.
  • Hard-Soft Acid Base (HSAB) Theory: The (

    
    ) donor set is a "hard" ligand, showing high affinity for high-oxidation state metals (Fe
    
    
    
    , Al
    
    
    , Ga
    
    
    ) and borderline metals (Cu
    
    
    , Zn
    
    
    , Ru
    
    
    ).
  • Tautomeric Equilibrium: NHQs exist in equilibrium between the lactam (predominant) and lactim forms. Metal binding stabilizes the deprotonated hydroxamate form, often requiring base-assisted synthesis.

The Solubility Challenge

Unlike simple hydroxypyridinones (HOPOs), the fusion of the benzene ring in NHQs significantly lowers aqueous solubility and increases


-

stacking interactions. This leads to rapid, amorphous precipitation rather than controlled crystal growth.
  • Recommendation: Avoid pure aqueous systems. Utilize dipolar aprotic solvents (DMF, DMSO) or hot alcoholic mixtures for the primary solvation shell.

Pre-Crystallization Analytics: Solubility Profiling

Before attempting crystallization, perform a solubility screen. This data drives the selection of the crystallization method (see Diagram 1).

Table 1: Solubility Profile of Typical M(NHQ)


 Complexes 
SolventSolubility RatingRole in Crystallization
Water Poor (< 0.1 mg/mL)Anti-solvent (precipitant)
Methanol/Ethanol Moderate (Hot)Primary solvent for evaporation
DMF / DMSO High (> 20 mg/mL)Primary solvent for diffusion
Diethyl Ether InsolubleVolatile anti-solvent (Vapor Diffusion)
Acetonitrile LowAnti-solvent (Layering)
Chloroform Moderate (Ligand dependent)Partner for hexane diffusion

Workflow Selection Logic

The following decision tree illustrates the logic for selecting the optimal crystallization technique based on your complex's solubility profile.

CrystallizationWorkflow Start Start: Purified M(NHQ) Complex SolubilityCheck Solubility Check: Is it soluble in volatile solvents (MeOH, EtOH, DCM)? Start->SolubilityCheck YesVolatile Yes: High Solubility SolubilityCheck->YesVolatile Soluble NoVolatile No: Requires DMF/DMSO SolubilityCheck->NoVolatile Insoluble Method1 Method A: Slow Evaporation (Controlled Temperature) YesVolatile->Method1 Primary Choice Method2 Method B: Vapor Diffusion (Sitting/Hanging Drop) NoVolatile->Method2 Gold Standard Method3 Method C: Solvothermal (High P/T Recrystallization) NoVolatile->Method3 If Polymer/Insoluble Result Target: X-Ray Quality Single Crystals Method1->Result Method2->Result Method3->Result

Figure 1: Decision matrix for selecting crystallization methodologies based on solvent compatibility.

Detailed Protocols

Protocol A: Vapor Diffusion (The "Gold Standard")

Best for: Complexes soluble only in high-boiling solvents (DMF, DMSO) but needing a gentle transition to supersaturation. This method minimizes kinetic trapping (amorphous powder).

Materials:

  • Inner vial (4 mL borosilicate glass)

  • Outer jar (20 mL with air-tight screw cap)

  • Solvent Pair: DMF (Solvent) / Diethyl Ether (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 10–15 mg of the M(NHQ) complex in the minimum amount of DMF (approx. 0.5–1.0 mL). Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Placement: Place the open inner vial containing the complex solution inside the larger outer jar.

  • Anti-solvent Addition: Carefully pipette 3–5 mL of Diethyl Ether into the outer jar (surrounding the inner vial). Crucial: Do not let the ether spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free environment.

  • Mechanism: The volatile ether vapors will slowly diffuse into the DMF solution, gradually lowering the solubility of the complex and driving nucleation.

  • Harvest: Check after 3–7 days. Crystals will form on the walls of the inner vial.

Protocol B: Solvothermal Recrystallization

Best for: Highly insoluble coordination polymers or when kinetic products need to be converted to thermodynamic products.

Materials:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Programmable oven

Step-by-Step:

  • Slurry Preparation: Suspend 50 mg of the amorphous M(NHQ) powder in 10 mL of Ethanol/Water (3:1 v/v).

  • Sealing: Transfer to the Teflon liner and seal the autoclave.

  • Thermal Cycle:

    • Ramp: 25°C

      
       120°C (over 2 hours)
      
    • Hold: 120°C (24–48 hours)

    • Cool: 120°C

      
       25°C (slow cool at 5°C/hour). Note: Slow cooling is critical for crystal size.
      
  • Harvest: Filter the resulting crystals and wash with cold ethanol.

Protocol C: Reactive Diffusion (Layering)

Best for: Forming the complex during the crystallization process (in situ).

Step-by-Step:

  • Bottom Layer: Dissolve the metal salt (e.g., CuCl

    
    ) in water or dense halogenated solvent (CHCl
    
    
    
    ).
  • Buffer Layer: Carefully layer pure solvent (methanol) on top to create a diffusion barrier.

  • Top Layer: Dissolve the N-hydroxyquinolinone ligand (with 1 eq. of base, e.g., Et

    
    N) in Methanol/Ethanol and layer it gently on top.
    
  • Result: As the layers mix, the metal and ligand meet at the interface, forming crystals instantly at the boundary.

Troubleshooting & Optimization (Self-Validating Systems)

A trustworthy protocol includes indicators of failure. Use this table to diagnose issues.

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets instead of crystals)Supersaturation is too high or impurities present.Reduce concentration by 20%. Switch anti-solvent (e.g., Ether

Pentane).
Microcrystalline Powder Nucleation rate is too fast.Slow down diffusion (put in fridge at 4°C). Reduce metal/ligand concentration.
No Precipitation Solution is undersaturated.Increase concentration. Use a more volatile anti-solvent.
Color Loss Metal dissociation / Ligand oxidation.Check pH. NHQ complexes are pH sensitive; ensure the system remains basic enough to keep the ligand deprotonated.

Characterization Checklist

Once crystals are obtained, validate their identity and purity:

  • Single Crystal XRD: The ultimate proof of coordination geometry (

    
     vs 
    
    
    
    ) and bond lengths.
  • Powder XRD (PXRD): Compare the bulk powder pattern to the simulated pattern from the single crystal to ensure phase purity.

  • IR Spectroscopy: Look for the shift in the Carbonyl (

    
    ) stretch. In NHQ complexes, the 
    
    
    
    bond weakens upon coordination, shifting to a lower wavenumber (e.g., 1640 cm
    
    
    
    
    1600 cm
    
    
    ).

References

  • Cipurković, A. et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link(Note: Provides comparative solubility and synthesis data for quinoline-based chelates).

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Link(Authoritative protocol for vapor diffusion mechanics).

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Link(Review of modern diffusion and solvothermal techniques).

  • Zoroddu, M. A. et al. (2017).[2] Interaction of a chelating agent, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, with Al(III), Cu(II) and Zn(II) ions.[2] Journal of Inorganic Biochemistry. Link(Key reference for hydroxypyridinone/quinolinone coordination modes).

Sources

Troubleshooting & Optimization

Improving yield of 1-hydroxy-2(1H)-quinolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Hydroxy-2(1H)-quinolinone Synthesis

  • Case ID: T-HQ-001

  • Subject: Yield Optimization & Troubleshooting for N-Hydroxycarbostyril

  • Status: Active Guide

Executive Summary

This technical guide addresses the synthesis of 1-hydroxy-2(1H)-quinolinone (CAS: 58-57-1), also known as N-hydroxycarbostyril. Unlike its 4-hydroxy isomer, this molecule requires the precise formation of a cyclic hydroxamic acid. The most robust synthetic route is the reductive cyclization of o-nitrocinnamic acid (or its esters) .

Users frequently report low yields due to over-reduction (forming 2-quinolinone) or incomplete cyclization . This guide provides a self-validating protocol using Zinc/Ammonium Chloride, a mechanistic troubleshooting flowchart, and purification strategies based on the molecule's acidity (pKa ~6.1).

Module 1: The Critical Pathway (Mechanism)

To improve yield, you must control the reduction depth. The reaction proceeds through a nitroso intermediate to a hydroxylamine. The hydroxylamine must cyclize before it is further reduced to an amine.

The Yield-Killing Trap:

  • Target: Nitro (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    
    
    1-Hydroxy-2-quinolinone
  • Failure Mode: Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )
    
    
    2-Quinolinone (Byproduct)

ReactionPathway Nitro o-Nitrocinnamic Acid (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso Zn/NH4Cl (Reduction) Hydroxylamine Hydroxylamine (CRITICAL INTERMEDIATE) Nitroso->Hydroxylamine Fast Target 1-Hydroxy-2(1H)-quinolinone (TARGET) Hydroxylamine->Target Cyclization (Acid/Heat) Amine Amino-cinnamic Acid Hydroxylamine->Amine Over-reduction (Excess Zn or High Temp) Byproduct 2(1H)-Quinolinone (Over-reduced) Amine->Byproduct Cyclization

Figure 1: The reductive cyclization pathway. Success depends on arresting reduction at the hydroxylamine stage.

Module 2: The Gold Standard Protocol

Method: Reductive Cyclization via Zn /


Why this method?  Catalytic hydrogenation (

) is notoriously difficult to stop at the N-OH stage. The Zinc/Ammonium Chloride system provides a buffered, mild reduction potential that favors the hydroxylamine.
Optimized Protocol (Scale: 10 mmol)
  • Preparation:

    • Dissolve 2-nitrocinnamic acid (1.93 g, 10 mmol) in 15 mL of 10%

      
       solution  and 15 mL of Ethanol  (or THF).
      
    • Note: The

      
       acts as a buffer to maintain pH ~5-6.
      
  • Controlled Reduction (The Critical Step):

    • Cool the solution to 10–15°C .

    • Add Zinc dust (2.5 equivalents, ~1.65 g) portion-wise over 20 minutes.

    • Crucial: Do not allow temperature to exceed 25°C during addition. High temp promotes over-reduction.

    • Stir vigorously for 1–2 hours. Monitor via TLC (Target

      
       is distinct from starting nitro).
      
  • Cyclization:

    • Filter off the zinc residue.

    • Acidify the filtrate with 2N HCl until pH ~1.

    • Reflux the filtrate for 30 minutes. This forces the intramolecular dehydration between the -NHOH and -COOH groups.

  • Workup:

    • Cool to room temperature.[1] The product, 1-hydroxy-2(1H)-quinolinone , often precipitates as off-white needles.

    • If no precipitate: Concentrate the ethanol, dilute with water, and extract with Ethyl Acetate.

Module 3: Troubleshooting Guide

User Question: "I am getting a mixture of the N-hydroxy product and the non-hydroxylated quinolinone. How do I stop the over-reduction?"

Diagnosis: You are likely using too much reductant or too high a temperature.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete CyclizationEnsure the post-reduction filtrate is acidified (pH 1) and refluxed. The hydroxylamine intermediate is stable but needs acid catalysis to close the ring.
Product is 2-Quinolinone Over-reduction1. Reduce Zn equivalents to 2.2 eq.2. Keep reaction temp < 20°C.3. Switch solvent to 50% Dioxane/Water (slower reduction).
Gummy/Sticky Solid Zinc Salts ContaminationWash the crude solid with 2N HCl to solubilize Zinc salts. Recrystallize from Ethanol/Water.
Starting Material Remains Zinc OxidationActivate Zinc dust by washing with dilute HCl, then water, then acetone, and drying before use.
Alternative Method: N-Oxidation (If Cyclization Fails)

If the reductive cyclization consistently fails, you can try oxidizing 2-quinolinone directly, though yields are typically lower (30-40%).

  • Reagents: Sodium Tungstate (

    
    ) catalyst + Hydrogen Peroxide (
    
    
    
    ).
  • Condition: 60°C in Acetic Acid.

Module 4: Purification & Characterization

User Question: "My product looks impure by NMR. How do I purify N-hydroxycarbostyril without column chromatography?"

The "Acid-Base Switch" Technique: Since 1-hydroxy-2(1H)-quinolinone is a cyclic hydroxamic acid, it is significantly more acidic (pKa ~6.1) than standard amides or amines. We can exploit this.

  • Dissolution: Dissolve the crude solid in 5%

    
      or 1N NaOH .
    
    • Result: The target forms a water-soluble sodium salt (

      
      ).
      
    • Impurity Check: Non-acidic impurities (like 2-quinolinone or unreacted nitro esters) will remain insoluble. Filter them out.

  • Precipitation: Slowly add concentrated HCl to the filtrate until pH ~2.

    • Result: The pure N-hydroxy compound will precipitate as a white solid.

  • Recrystallization: Methanol or Ethanol/Water (1:1).

Characterization Data (Expected):

  • Melting Point: 191–193°C (dec).

  • 1H NMR (DMSO-d6): Look for the broad singlet at

    
     11.5–12.0 ppm (N-OH). The doublet for H-3 and H-4 protons of the quinolinone ring is characteristic.
    
  • Ferric Chloride Test: Dissolve a crystal in Ethanol and add

    
    . A deep violet/red color  confirms the cyclic hydroxamic acid moiety.
    

References

  • Coutts, R. T., et al. (1970). "Preparation of 1-hydroxy-2(1H)-quinolinone and related compounds." Canadian Journal of Chemistry, 48(15), 2393-2396.

  • Suzuki, K., et al. (1982). "Synthesis of N-hydroxy-2-quinolinone derivatives." Chemical & Pharmaceutical Bulletin, 30(11), 4204-4208.

  • Wohl, A. (1903). "Reductive cyclization of o-nitro-cinnamic acid." Berichte der deutschen chemischen Gesellschaft, 36, 4135.
  • PubChem Compound Summary. (2023). "1-Hydroxy-2(1H)-quinolinone (CID 264295)."[2]

Sources

Preventing over-oxidation during quinoline N-oxide rearrangement

Technical Support Center: Quinoline -Oxide Rearrangement Optimization

Executive Summary & Scope

User Issue: "Over-oxidation" during quinoline

Technical Interpretation:

  • Functional Group Runaway: Conversion of the desired alcohol (from Boekelheide) to an aldehyde or carboxylic acid.

  • Oxidative Hydrolysis: Formation of 2-quinolones (carbostyrils) instead of the desired functionalized quinoline.

  • Ring Degradation: Oxidative cleavage of the heterocyclic ring due to harsh thermal conditions or radical pathways.

This guide provides protocols to stabilize the redox-neutral nature of these rearrangements, focusing on the Modified Boekelheide Reaction and Deoxygenative Functionalization .

Core Directive: The Modified Boekelheide Protocol

The classical Boekelheide reaction uses acetic anhydride (


The Solution: Use Trifluoroacetic Anhydride (TFAA).[1] The "Modified Boekelheide" proceeds at

Mechanistic Pathway & Control Points

The following diagram illustrates the bifurcation between the desired rearrangement and the "over-oxidation" failure modes.

Boekelheide_MechanismStart2-Methylquinoline N-OxideReagentReagent ChoiceStart->ReagentAcyl_TFAAO-Trifluoroacetylation(Activated Species)Reagent->Acyl_TFAATFAA (Recommended)Acyl_Ac2OO-Acetylation(Requires 140°C)Reagent->Acyl_Ac2OAc2O (Classical)IonPairTight Ion Pair(Deprotonation @ 0°C)Acyl_TFAA->IonPairSigma[3,3]-Sigmatropic RearrangementIonPair->SigmaConcertedProduct_EstTFA Ester IntermediateSigma->Product_EstHydrolysisMild Hydrolysis(MeOH/K2CO3)Product_Est->HydrolysisFinal_AlcTarget: 2-HydroxymethylquinolineHydrolysis->Final_AlcRadicalHomolytic Cleavage(Radical Formation)Acyl_Ac2O->RadicalThermal StressOverOxOver-Oxidation:Aldehyde/Acid FormationRadical->OverOxPolymerPolymerization/TarsRadical->Polymer

Caption: Figure 1.[2] Mechanistic bifurcation in Boekelheide rearrangement. TFAA enables a concerted ionic pathway, avoiding the radical-mediated over-oxidation common with thermal acetic anhydride.

Optimized Protocol: Modified Boekelheide

Objective: Synthesis of 2-hydroxymethylquinoline without aldehyde formation.

  • Preparation: Dissolve 2-methylquinoline

    
    -oxide (1.0 eq) in anhydrous Dichloromethane (DCM).
    
    • Why: DCM solubilizes the ion pair better than toluene, stabilizing the transition state.

  • Activation: Cool to

    
     . Add Trifluoroacetic Anhydride (TFAA) (1.5 - 2.0 eq) dropwise.
    
    • Critical Process Parameter (CPP): Exotherm control. Do not allow

      
       during addition.
      
  • Rearrangement: Allow to warm to

    
      and stir for 2–4 hours.
    
    • Monitoring: TLC should show disappearance of polar

      
      -oxide.
      
  • Workup (The Danger Zone):

    • The intermediate is the trifluoroacetate ester.

    • Do not use strong acid/oxidants.

    • Add MeOH (excess) and

      
       (2.0 eq) directly to the reaction mixture (or after solvent swap) to hydrolyze the ester to the alcohol.
      
  • Purification: Flash chromatography.

Module 2: Preventing Oxidative Hydrolysis (Carbostyril Formation)

In reactions using

2-quinolone
ParameterRecommended ConditionFailure Mode (Quinolone Formation)
Solvent Anhydrous DCM or

Wet solvents or hygroscopic reagents
Base Additive HMDS or

(buffers HCl)
No base (Acid catalyzed hydrolysis)
Temperature Reflux (controlled)Overheating (promotes thermodynamic product)
Reagent Quality Freshly distilled

Partially hydrolyzed

(contains phosphoric acid)

Troubleshooting Protocol: If you observe the "Quinolone Peak" (IR: ~1650 cm⁻¹, strong C=O):

  • Check Reagents: Your

    
     likely contains free acid/water. Distill it.
    
  • Add Scavenger: Use HMDS (Hexamethyldisilazane) as an additive. It scavenges water and drives the formation of the chloro-imidate intermediate, preventing the back-reaction to the lactam.

Troubleshooting Guide (FAQ)

Q1: I am seeing significant aldehyde formation in my Boekelheide reaction. Why?

A: You are likely using Acetic Anhydride at high temperatures.

  • Root Cause: At

    
    , the acetate radical can form, leading to H-abstraction and oxidation of the alcohol.
    
  • Fix: Switch to the TFAA protocol (Module 2). If you must use

    
    , add a radical scavenger like BHT (butylated hydroxytoluene), though this is less effective than switching to TFAA.
    
Q2: My product is purple/black, and yield is low.

A: This indicates polymerization of the de-aromatized intermediate (anhydrobase).

  • Root Cause: The reaction was allowed to stand too long after the rearrangement but before hydrolysis, or oxygen was introduced while the methide intermediate was active.

  • Fix: Degas solvents with Argon. Perform the hydrolysis step immediately after the starting material is consumed.

Q3: Can I use mCPBA to make the N-oxide without over-oxidizing the ring?

A: Yes, but mCPBA is a strong oxidant.

  • Root Cause: Excess mCPBA attacks the electron-rich 5/8 positions or opens the ring.

  • Fix: Use exactly 1.05 eq of mCPBA. Perform at

    
    . Alternatively, use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride, which is a milder, controllable O-transfer system.
    

Diagnostic Decision Tree

Troubleshooting_TreeProblemIdentify DefectType1Aldehyde/Acid(C=O observed)Problem->Type1Type22-Quinolone(Lactam observed)Problem->Type2Type3Tars/PolymerProblem->Type3Sol1Switch to TFAA(Lower Temp)Type1->Sol1Radical OxidationSol2Dry Solvents &Add HMDSType2->Sol2HydrolysisSol3Degas SolventsReduce TimeType3->Sol3Polymerization

Caption: Figure 2. Quick-reference diagnostic tree for common quinoline rearrangement failure modes.

References

  • Boekelheide, V., & Linn, W. J. (1954).[1][3] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link

  • Fontenas, C., Bejan, E., Aït Haddou, H., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[1][4] Synthetic Communications, 25(5), 629–633.[1] Link

  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). Modified Boekelheide Reaction. Heterocycles, 24(8), 2169.
  • Potier, P. (1978). The Polonovski reaction: modified conditions and synthetic applications. Reviews on Heteroatom Chemistry.

Solving solubility issues of 1-hydroxy-2(1H)-quinolinone in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-HQ1-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because 1-hydroxy-2(1H)-quinolinone (also known as N-hydroxycarbostyril or 1-hydroxyquinolin-2-one) is precipitating in your bioassay. This is a known physicochemical bottleneck. This compound possesses a cyclic hydroxamic acid moiety, making it prone to two specific failure modes:

  • "Brick Dust" Crystallization: High lattice energy leads to rapid precipitation upon aqueous dilution.

  • Metal Chelation Aggregation: The N-hydroxy/carbonyl motif is a potent bidentate chelator, often forming insoluble complexes with trace metals (Mg²⁺, Ca²⁺, Fe³⁺) present in assay media.

This guide replaces standard "trial and error" with a mechanistic troubleshooting protocol.

Module 1: The Stock Solution (Root Cause Analysis)

Q: My DMSO stock looks clear, but the compound crashes out immediately upon thawing. Why?

A: You are likely a victim of DMSO Hygroscopicity . DMSO is aggressively hygroscopic. It absorbs atmospheric water, which alters the solvent structure. 1-hydroxy-2(1H)-quinolinone is sensitive to the "water spike" effect. If your DMSO stock contains even 1-2% water (absorbed during repeated opening/closing), the compound’s solubility drops exponentially, creating "invisible" micro-nuclei that trigger massive precipitation later.

The Fix: The "Dry-Aliquot" Protocol

  • Dissolve: Prepare your initial stock (e.g., 10 mM or 50 mM) in anhydrous DMSO (stored over molecular sieves).

  • Sonication: Sonicate for 10 minutes at 40°C. The crystal lattice of quinolinones is robust; heat and acoustic energy are required to break it fully.

  • Aliquot Immediately: Do not store a bulk bottle. Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. If a vial is thawed, discard the remainder .

Module 2: The Dilution "Crash" (The Solvent Shift)

Q: I dilute 1000x into media (1% DMSO final), and it precipitates. How do I stop this?

A: You are shocking the system with a Dielectric Cliff . Dropping a hydrophobic molecule from DMSO (Dielectric constant


) directly into aqueous media (

) causes a rapid energy shift that favors self-aggregation over solvation.

The Fix: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO. Use a "stepping stone" dilution to allow the hydration shell to form gradually.

Protocol: The Gradient Step-Down
  • Goal: 100 µM Final Assay Concentration (1% DMSO).

  • Standard (Bad) Way: 1 µL of 10 mM Stock

    
     99 µL Media. (Result:  Precipitate).
    
  • Optimized (Good) Way:

    • Step 1: 10 µL of 10 mM Stock

      
       90 µL 100% DMSO  (Intermediate 1 mM).
      
    • Step 2: 10 µL of Intermediate

      
       90 µL Assay Buffer + 10% DMSO  (Pre-equilibration).
      
    • Step 3: Add this mix to your final assay volume.

Visualization: The Safe Dilution Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (Keep Solvent Constant) Assay Final Assay Well (1% DMSO, Soluble) PreMix Pre-Equilibration (Solvent Shift Buffer) Inter->PreMix Slow Addition (Buffer + Surfactant) PreMix->Assay Final Transfer

Caption: Step-down dilution minimizes the thermodynamic shock of aqueous introduction.

Module 3: Chemical Environment (pH & Chelation)

Q: Does the pH of my buffer matter?

A: Yes, critically. 1-hydroxy-2(1H)-quinolinone is a cyclic hydroxamic acid. The N-OH proton is acidic (pKa


 6.0–8.0 depending on substitution).
  • At pH < 6: The molecule is protonated (neutral) and least soluble .

  • At pH > 8: The molecule is deprotonated (anionic) and highly soluble .

The Trap: If your assay is at pH 7.4, you are near the pKa. Small fluctuations in pH can shift the equilibrium toward the insoluble neutral form.

The Fix:

  • Ensure your buffer capacity (HEPES/Tris) is strong (50 mM+).

  • If the assay biology permits, adjust pH to 7.8 or 8.0 to ensure the anionic form dominates.

Q: I see colored aggregates. What are they?

A: Metal Complexes. The N-hydroxy-2-quinolinone motif is a bidentate ligand. It chelates Iron (Fe³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).

  • Symptom: Red/Purple color change or colored precipitate.

  • Cause: Trace metals in your buffer or media (common in RPMI/DMEM).

  • The Fix: Add 0.1 mM EDTA to your buffer to scavenge trace metals before adding the compound.

Module 4: Advanced Formulation (The "Nuclear" Option)

Q: I've tried everything above, and it still crashes at 50 µM. What now?

A: Use a molecular chaperone. When solvent manipulation fails, you must physically encapsulate the hydrophobic moiety. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for this class of molecules. It forms an inclusion complex with the quinolinone rings, shielding them from water while maintaining bioavailability.
Comparative Table: Solubility Additives
AdditiveRecommended Conc.MechanismProsCons
HP-

-CD
0.5% – 2% (w/v)Inclusion ComplexBiologically inert; highly effective for quinolinones.Can strip cholesterol from cell membranes if >5%.
Tween-80 0.01% – 0.05%Micelle FormationLowers surface tension; prevents crystal growth.Can inhibit some enzymes; causes foaming.
Pluronic F-127 0.1%Steric StabilizationPrevents aggregation.Low critical micelle concentration (CMC).

Protocol: Cyclodextrin Rescue

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Use this stock to prepare your assay buffer (final CD conc: 1%).

  • Dilute your compound into this CD-enriched buffer.

Module 5: Validation (Trust, but Verify)

Q: How do I prove the compound is actually in solution?

A: Visual inspection is insufficient. Micro-precipitates (1–5 µm) are invisible to the naked eye but will scatter light and inhibit enzymes non-specifically (the "promiscuous inhibitor" effect).

The Protocol: Nephelometry / Absorbance Ratio

  • Prepare: Your assay plate with compound + buffer (no enzyme/cells).

  • Measure: Absorbance at 650 nm (where the compound should not absorb).

  • Threshold:

    • OD₆₅₀ < 0.005: Soluble.

    • OD₆₅₀ > 0.010: Precipitation Detected.

Decision Logic Tree:

TroubleshootingTree Start Compound Precipitates? CheckDMSO Is Stock >1 Month Old? Start->CheckDMSO NewStock Make Fresh Stock (Anhydrous DMSO) CheckDMSO->NewStock Yes CheckDilution Direct Dilution used? CheckDMSO->CheckDilution No StepDown Use Intermediate Dilution Step CheckDilution->StepDown Yes CheckColor Is precipitate colored? CheckDilution->CheckColor No AddEDTA Add 0.1 mM EDTA (Chelation Issue) CheckColor->AddEDTA Yes CheckPH Is pH < 7.0? CheckColor->CheckPH No AdjustPH Adjust pH to 7.8 (Ionize N-OH) CheckPH->AdjustPH Yes LastResort Add 1% HP-Beta-Cyclodextrin CheckPH->LastResort No

Caption: Logical flow for isolating the specific cause of insolubility.

References

  • Popa-Burke, I., et al. (2014).[1] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[2] Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • PubChem. (2024).[3] "1-Hydroxy-2(1H)-quinolinone Compound Summary." National Library of Medicine.[3] Link

Sources

Technical Support Center: Stabilizing N-Hydroxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Thermal & Chemical Instability of N-Hydroxy Motifs (Hydroxamic Acids, N-Hydroxyureas)

Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open Priority: High (Experimental Failure Risk)

Introduction: The "Siderophore" Trap

Welcome to the technical support center. If you are reading this, you are likely observing inexplicable degradation of your N-hydroxy containing compound—be it a hydroxamic acid (like Vorinostat), an N-hydroxyurea, or a hydroxylamine intermediate.

The Core Problem: N-hydroxy groups are chemically schizophrenic. They act as weak acids (pKa ~8–9), potent nucleophiles (alpha-effect), and, most critically, high-affinity metal chelators . Evolution designed hydroxamic acids (siderophores) specifically to bind iron. In your flask, this means trace metal ions (Fe³⁺, Cu²⁺) from solvents or silica gel act as catalysts for radical decomposition and hydrolysis.

This guide moves beyond generic "store at -20°C" advice. We will engineer stability by attacking the three specific degradation vectors: Metal-Catalyzed Homolysis , Lossen Rearrangement , and Hydrolytic Cleavage .

Module 1: Diagnostic Triage (Root Cause Analysis)

Before attempting stabilization, identify how your compound is dying. Use this diagnostic matrix based on your observation.

ObservationLikely MechanismThe "Smoking Gun" (MS/NMR)
Color Change (Yellow/Red/Brown)Radical Decomposition (Metal-catalyzed)[M-17] peak (Homolysis of OH) or dimerization products.
Gas Evolution (Bubbling)Lossen Rearrangement or Decarboxylation [M-18] peak (Isocyanate formation) or amine formation.
Loss of Activity (No color change)Hydrolysis [M+18] peak (Acid + Hydroxylamine split).
Plasma/Bioassay Failure Enzymatic Metabolism Glucuronidation (+176 Da) or Reduction to amide (-16 Da).
Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of a hydroxamic acid under thermal stress.

DegradationPathways Start N-Hydroxy Compound (R-CO-NH-OH) LossenTS O-Acyl Intermediate (Requires Activation) Start->LossenTS Heat/Acylation HydrolysisTS Tetrahedral Intermediate Start->HydrolysisTS + H2O (Acid/Base) Radical Nitroxide Radical (R-CO-NH-O•) Start->Radical Homolysis Isocyanate Isocyanate (R-N=C=O) LossenTS->Isocyanate - RCOO⁻ Amine Primary Amine (R-NH2) Isocyanate->Amine + H2O (-CO2) Acid Carboxylic Acid (R-COOH) HydrolysisTS->Acid NH2OH Hydroxylamine HydrolysisTS->NH2OH Metal Trace Fe(III)/Cu(II) Metal->Radical Catalysis Decomp NO Release + Dimerization Radical->Decomp

Figure 1: Primary thermal degradation pathways for hydroxamic acids. Note the central role of trace metals in radical formation.

Module 2: Stabilization Protocols

Protocol A: The "Chelation Shield" (Against Radical Drift)

Context: N-O bond homolysis energy is ~70 kcal/mol, but this barrier drops significantly when the N-hydroxy group coordinates with Fe³⁺. This is the #1 cause of "random" degradation in solution.

The Fix:

  • Solvent Pre-treatment: Do not trust "HPLC Grade" solvents. They often contain ppb levels of iron.

  • Additive: Add 10–50 µM EDTA or DTPA (Diethylenetriaminepentaacetic acid) to all aqueous buffers used during purification or storage.

  • Glassware: Acid-wash glassware (10% HNO₃) to remove metal adsorbates, or switch to plasticware for storage.

Protocol B: pH Engineering (Against Lossen Rearrangement)

Context: The Lossen rearrangement requires the N-hydroxyl group to act as a leaving group. This is accelerated if the O-atom is acylated or if the pH allows for a specific protonation state that favors the acyl-nitrene transition.

The Fix:

  • Avoid Neutral/Basic pH: Hydroxamic acids are most stable at pH 5.0 – 6.5 .

    • Why? At pH > 7, the N-H becomes deprotonated (pKa ~9), increasing electron density and facilitating rearrangement. At pH < 4, acid-catalyzed hydrolysis dominates.

  • Buffer Selection: Use Citrate or Acetate buffers. Avoid Phosphate (can precipitate metals but doesn't chelate them effectively).

Protocol C: Synthetic Protection (The "Sleeping Beauty" Strategy)

If you must heat your compound (e.g., during a reaction), you cannot leave the N-OH free.

Workflow:

  • Protect: Convert N-OH to N-O-Bn (Benzyl) or N-O-TBDMS .

    • O-Benzyl: Extremely thermally stable. Cleaved by Hydrogenation (H₂/Pd-C).

    • O-TBDMS: Cleaved by mild acid or Fluoride (TBAF).

  • Process: Perform your thermal chemistry.

  • Deprotect: Remove the group only at the final stage, preferably in the final lyophilization buffer.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My Vorinostat (SAHA) analog degrades in plasma but is stable in buffer. Why?

Diagnosis: This is not thermal instability; it is enzymatic. Explanation: Vorinostat is susceptible to glucuronidation (at the -OH) and hydrolysis (at the amide) by plasma enzymes.[1] Solution:

  • In Vitro: Use heat-inactivated plasma if you are only testing protein binding.

  • In Vivo: You cannot "stabilize" it chemically. You must modify the structure (e.g., steric bulk around the amide) or use a co-inhibitor for glucuronosyltransferase.

  • Reference: Vorinostat degrades to 4-anilino-4-oxobutanoic acid via hydrolysis [1].[1]

Q2: I see gas evolution when heating my Hydroxyurea derivative.

Diagnosis: You are witnessing the formation of Isocyanic Acid/Cyanate. Mechanism: Hydroxyurea decomposes to N-hydroxyurethane and Nitric Oxide (NO) or Cyanate under heat.[2] This is often driven by oxidative stress or metal catalysis. Solution:

  • Anaerobic Conditions: Degas all solvents with Argon. Oxygen promotes the radical pathway leading to NO release.

  • Temperature Limit: Never exceed 40°C during rotary evaporation.

  • Reference: Hydroxyurea breakdown generates NO and cyanide species, often mediated by heme-iron interactions [2].

Q3: How do I store these compounds long-term?

The "Gold Standard" Protocol:

  • Lyophilize from a solution containing 1 eq. of a volatile buffer (e.g., Ammonium Acetate pH 6).

  • Backfill the vial with Argon.

  • Store at -20°C or -80°C.

  • Avoid DMSO for long-term storage. DMSO is hygroscopic and can act as an oxidant (Swern-like chemistry) toward N-hydroxy groups over months.

Module 4: Analytical Artifacts

Warning: Your compound might be pure, but your HPLC method is lying to you.

  • Thermal Degradation in Injector: If your GC/HPLC injector is set to >200°C, N-hydroxy compounds will rearrange (Lossen) before hitting the column.

  • Iron in the Column: Stainless steel HPLC columns contain iron. If your peak tails or disappears, the column frit might be oxidizing your compound.

    • Fix: Use a PEEK (polyetheretherketone) column or add 1 mM EDTA to your mobile phase.

Stabilization Workflow Summary

StabilizationWorkflow cluster_Solvent Solvent Engineering cluster_Conditions Reaction Conditions cluster_Storage Storage Start Experimental Setup Step1 Degas (Argon) Remove O2 Start->Step1 Step2 Add Chelate (50µM EDTA) Step1->Step2 Step3 pH Control (Target 5.5 - 6.5) Step2->Step3 Step4 Temp Control (< 40°C) Step3->Step4 Step5 Lyophilize (Dry Powder) Step4->Step5

Figure 2: The "Chain of Custody" for maintaining N-hydroxy integrity from solvent prep to storage.

References

  • Vorinostat Stability & Metabolism

    • Title: Stability studies of vorinostat and its two metabolites in human plasma, serum and urine.[3]

    • Source: Du L, et al. Journal of Pharmaceutical and Biomedical Analysis. (2006).
    • URL:[Link][3]

  • Hydroxyurea Decomposition Mechanism

    • Title: The Cell Killing Mechanisms of Hydroxyurea.[4][5]

    • Source: Singh, A. & Xu, Y.J. Genes. (2016).[1]

    • URL:[Link]

  • Homolytic Bond Dissociation Energies

    • Title: Solvent Effects on Homolytic Bond Dissociation Energies of Hydroxylic Acids.[6]

    • Source: Bordwell, F.G., et al. Journal of the American Chemical Society. (1996).
    • URL:[Link]

  • General Stability of N-Hydroxy Compounds

    • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry.
    • Source: Open Library Publishing Pl
    • URL:[Link]

Sources

Technical Support Center: Purification of 1-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-hydroxy-2(1H)-quinolinone. As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing metal impurities.

Introduction: The Criticality of Metal Impurity Removal

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-hydroxy-2(1H)-quinolinone, the presence of residual metal impurities is a significant concern. These impurities often originate from metal catalysts (e.g., Palladium, Silver, Copper) used in preceding synthetic steps, raw materials, or even leaching from reaction vessels.[1] The impact of these impurities is far-reaching, potentially affecting the drug's efficacy, stability, and, most importantly, patient safety.[2] Regulatory bodies like the ICH have established stringent guidelines (ICH Q3D) for elemental impurities in final drug products, making their removal a critical aspect of process chemistry.[3]

This guide will walk you through a logical approach to identifying and resolving metal contamination issues in your 1-hydroxy-2(1H)-quinolinone samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal contamination in my 1-hydroxy-2(1H)-quinolinone synthesis?

A1: Metal contamination can be introduced at various stages of the manufacturing process. The most common sources include:

  • Catalyst Residues: Many synthetic routes for quinolinone derivatives employ transition metal catalysts, such as palladium or silver, which can carry over into the final product.[4][5]

  • Raw Materials: Impurities present in starting materials and reagents can be a source of metal contamination.

  • Process Equipment: Leaching from stainless steel reactors and other metallic equipment can introduce metals like iron, chromium, and nickel.

  • Solvents and Reagents: Although less common, some solvents and reagents may contain trace levels of metal impurities.

Q2: My 1-hydroxy-2(1H)-quinolinone sample has a faint color. Could this be due to metal impurities?

A2: Yes, a persistent color in your final product can be an indicator of residual metal impurities.[6] Many transition metal complexes are colored, and even trace amounts can impart a noticeable tint to your sample. However, color can also arise from organic impurities with extended conjugation. It is crucial to confirm the presence of metals through analytical testing.

Q3: What analytical techniques are recommended for detecting and quantifying metal impurities?

A3: For accurate and sensitive detection of trace metal impurities, the following techniques are industry standards:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying a broad range of elemental impurities at very low detection limits (parts per billion or even parts per trillion).[7]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and versatile technique suitable for quantifying higher concentrations of metal impurities.[8]

Q4: What are the main strategies for removing metal impurities from my product?

A4: The primary strategies for metal impurity removal from organic compounds like 1-hydroxy-2(1H)-quinolinone include:

  • Recrystallization: A fundamental purification technique that separates the desired compound from impurities based on differences in solubility.[9]

  • Chelation and Extraction: The inherent chelating properties of the hydroxyquinoline scaffold can be exploited to form metal complexes that can then be removed by extraction.[10]

  • Adsorption using Metal Scavengers: These are functionalized materials, often silica-based or polymeric resins, that selectively bind to metal ions, allowing for their removal by simple filtration.[11]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-hydroxy-2(1H)-quinolinone.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Visible Color (Yellow, Brown, or Gray) in the Final Product 1. Residual transition metal complexes (e.g., from Pd or Cu catalysts).2. Formation of colored organic byproducts.Solution 1: Decolorizing Carbon Treatment during Recrystallization. Activated carbon has a high affinity for planar, conjugated molecules and can effectively adsorb colored organic impurities.[13] Add a small amount of activated carbon to the hot solution of your compound before filtration. Caution: Use sparingly, as it can also adsorb your desired product, leading to yield loss.Solution 2: Metal Scavenger Treatment. If the color is due to metal complexes, a targeted metal scavenger can be highly effective. The choice of scavenger depends on the suspected metal impurity (see Metal Scavenger Selection Table below).Solution 3: Column Chromatography. If other methods fail, silica gel column chromatography can separate the colored impurities from your product.[12]
High Levels of Palladium Detected by ICP-MS/OES Incomplete removal of palladium catalyst from a cross-coupling reaction.Solution 1: Recrystallization. While not always sufficient on its own, recrystallization can significantly reduce palladium levels. Experiment with different solvent systems (see Recrystallization Protocol below).Solution 2: Treatment with a Thiol-Based Metal Scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol, QuadraSil™ MP) are highly effective for scavenging palladium.[14][15] The soft thiol group has a strong affinity for the soft Lewis acidic palladium. Follow the detailed protocol for metal scavenger application.Solution 3: Chelation-Assisted Extraction. While less common for palladium, adjusting the pH and performing a liquid-liquid extraction with a suitable chelating agent can be attempted.
Product Fails to Crystallize During Recrystallization 1. The chosen solvent is too good a solvent, even at low temperatures.2. The solution is not sufficiently concentrated.3. High levels of impurities are inhibiting crystallization.Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 1-hydroxy-2(1H)-quinolinone.[16]Solution 2: Use a Two-Solvent System. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.Solution 3: Pre-purification. If the impurity load is very high, consider a preliminary purification step like a quick filtration through a plug of silica gel or treatment with a metal scavenger before attempting recrystallization.
Low Recovery After Purification 1. Significant loss of product during recrystallization due to high solubility in the cold solvent.2. Adsorption of the product onto the metal scavenger or activated carbon.3. Decomposition of the product during purification.Solution 1: Optimize Recrystallization. Ensure the solution is cooled sufficiently to minimize solubility. Use the minimum amount of hot solvent for dissolution.[17]Solution 2: Screen Scavengers and Conditions. Before committing your entire batch, perform a small-scale screen with different scavengers and monitor the recovery of your product. Some scavengers may have non-specific binding.Solution 3: Ensure Mild Conditions. 1-hydroxy-2(1H)-quinolinone may be sensitive to harsh pH or high temperatures. Perform purifications under the mildest conditions possible.

Experimental Protocols

Recrystallization of 1-Hydroxy-2(1H)-quinolinone

Rationale: Recrystallization is a powerful and cost-effective method for purifying solid compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature.

Recommended Solvent Systems: Based on the properties of similar hydroxyquinolinone derivatives, the following solvents are good starting points for screening:[16]

  • Methanol

  • Ethanol

  • A mixture of n-hexane and ethanol

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude 1-hydroxy-2(1H)-quinolinone. Add a few drops of the chosen solvent. If the solid dissolves readily at room temperature, it is too soluble. If it is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have a good candidate solvent.

  • Dissolution: Place the crude 1-hydroxy-2(1H)-quinolinone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[18]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon.[13] Swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Metal Scavenging for Palladium Removal

Rationale: Metal scavengers are functionalized materials that selectively bind to metal ions, allowing for their removal from solution by simple filtration.[11] Thiol-functionalized silica scavengers are particularly effective for removing residual palladium from organic reaction mixtures.[15]

Recommended Scavengers for Palladium:

  • SiliaMetS® Thiol

  • QuadraSil™ MP

Step-by-Step Protocol:

  • Scavenger Selection and Screening: Based on the suspected metal impurity (in this case, palladium), select an appropriate scavenger. It is advisable to perform a small-scale screen with a few different scavengers to determine the most effective one for your specific reaction mixture.

  • Dissolve the Crude Product: Dissolve your crude 1-hydroxy-2(1H)-quinolinone in a suitable organic solvent (e.g., THF, ethyl acetate, or the reaction solvent if compatible).

  • Add the Scavenger: Add the recommended amount of the chosen metal scavenger (typically 3-5 equivalents relative to the metal impurity) to the solution.[11]

  • Agitation: Stir the mixture at room temperature. The required time can range from a few minutes to several hours.[19] Gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of scavenging.

  • Filtration: Once the scavenging is complete (as determined by TLC or a spot test, if available), remove the scavenger by filtering the mixture through a pad of celite or a suitable filter.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product by ICP-MS or ICP-OES to confirm the removal of the metal impurity to the desired level.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Impure 1-Hydroxy-2(1H)-quinolinone Sample is_colored Is the sample colored? start->is_colored metal_analysis Perform ICP-MS/OES Analysis is_colored->metal_analysis  No / Unsure recrystallization1 Recrystallization with Activated Carbon is_colored->recrystallization1  Yes high_metal High Metal Content? metal_analysis->high_metal metal_scavenger Metal Scavenger Treatment high_metal->metal_scavenger  Yes recrystallization2 Recrystallization high_metal->recrystallization2  No recrystallization1->metal_analysis final_product Pure 1-Hydroxy-2(1H)-quinolinone recrystallization1->final_product metal_scavenger->recrystallization2 metal_scavenger->final_product column_chromatography Column Chromatography recrystallization2->final_product

Caption: A decision tree to guide the selection of the appropriate purification method.

Workflow for Metal Scavenger Application

Scavenger_Workflow start Crude 1-Hydroxy-2(1H)-quinolinone in Solution add_scavenger Add Selected Metal Scavenger start->add_scavenger stir Stir at RT or with Gentle Heating add_scavenger->stir monitor Monitor Reaction (e.g., by TLC) stir->monitor monitor->stir  Incomplete filtration Filter to Remove Scavenger monitor->filtration  Complete concentrate Concentrate Filtrate filtration->concentrate analyze Analyze for Residual Metal (ICP-MS/OES) concentrate->analyze end Purified Product analyze->end

Sources

Optimizing reaction conditions for regioselective alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Where to Start?

Before altering reagents, determine the dominant factors controlling your specific substrate's regioselectivity.[1] Use the decision matrix below to select the appropriate optimization pathway.

RegioselectivityFlow Start START: Define Substrate & Goal Ambident Is the Nucleophile Ambident? (e.g., Enolate, Amide, Indole) Start->Ambident ControlType Desired Selectivity Control? Ambident->ControlType Kinetic Kinetic Control (Fastest formed) ControlType->Kinetic Irreversible Thermo Thermodynamic Control (Most stable) ControlType->Thermo Reversible ConditionsK Low Temp (-78°C) Strong Bulky Base (LDA) Aprotic Solvent (THF) Kinetic->ConditionsK ConditionsT Higher Temp (0°C to Reflux) Weak Base / Equilibrating Protic or Polar Aprotic Thermo->ConditionsT HardSoft Apply HSAB Theory Outcome Analyze Ratio via NMR/HPLC HardSoft->Outcome Sterics Steric Modulation Sterics->Outcome ConditionsK->HardSoft Fine Tuning ConditionsT->Sterics Fine Tuning

Figure 1: Strategic decision tree for selecting initial alkylation conditions based on kinetic vs. thermodynamic requirements.

Core Mechanism: The "Why" Behind the Failures

Most regioselectivity failures stem from a misunderstanding of Ion Pairing and Hard-Soft Acid-Base (HSAB) theory.

The Ion Pair Dilemma

In non-polar solvents, the nucleophile exists as a Tight Ion Pair (TIP) with its counter-cation. In polar solvents, it exists as a Solvent-Separated Ion Pair (SSIP).

  • Tight Ion Pair (TIP): The cation shields the hardest nucleophilic site (usually Oxygen), forcing alkylation at the softer site (Carbon or Nitrogen).

  • Solvent-Separated Ion Pair (SSIP): The "naked" anion is free. The hardest site (highest charge density) dominates reactivity, often leading to unwanted O-alkylation.

Critical Parameter Optimization Table
ParameterCondition A (Promotes Soft Center Attack)Condition B (Promotes Hard Center Attack)Mechanistic Rationale
Solvent THF, Ether, Toluene DMF, DMSO, HMPA Polar aprotic solvents (B) solvate cations, exposing the "naked" hard anion (O-). Non-polar solvents (A) keep the cation bound to O, shielding it.
Counter-ion Li⁺ K⁺, Cs⁺, NR₄⁺ Li⁺ (Hard acid) binds tightly to O (Hard base), blocking it. Large cations (Cs⁺) or sequestering agents (Crown ethers) dissociate the pair.
Base LDA, LiHMDS NaH, KOtBu Lithium amides generate stable Li-enolates. Alkoxides often allow equilibration (Thermodynamic control).
Leaving Group Iodide (I⁻), Bromide (Br⁻) Sulfonate (OTf, OMs), Sulfate Soft electrophiles (R-I) prefer soft nucleophiles (C/N). Hard electrophiles (R-OTf) prefer hard nucleophiles (O).

Troubleshooting Guides (FAQs)

Scenario A: "I need C-alkylation of my enolate, but I'm getting O-alkylation (Enol Ether)."

Diagnosis: You likely have a "naked" enolate due to solvent polarity or a loose counter-ion, or your electrophile is too "hard."

Corrective Actions:

  • Switch to Lithium: Use LDA or LiHMDS instead of NaH or KH. The Li-O bond is partially covalent, effectively protecting the oxygen.

  • Change Solvent: Move from DMF/DMSO to THF. If solubility is an issue, use a THF/Hexane mix.

  • Leaving Group: Use an alkyl iodide or bromide. Avoid alkyl tosylates or triflates, which are "hard" electrophiles and driven by charge control (attacking the O).

  • Additives: Avoid HMPA or DMPU, as these solvate Lithium and expose the oxygen.

Scenario B: "I am alkylating a lactam/amide and getting N- vs. O- mixtures."

Diagnosis: Amide anions are ambident. N is the soft center; O is the hard center.

  • For N-Alkylation: You need the cation to coordinate to the Oxygen.

    • Protocol: Use NaH in THF . If that fails, use LiH .

  • For O-Alkylation (Imidate): You need a free Oxygen anion.

    • Protocol: Use Ag₂CO₃ in Benzene (The "Silver Salt" method) or Cs₂CO₃ in DMF . The Ag+ coordinates the Nitrogen (soft-soft), leaving Oxygen free to react. Alternatively, use the Mitsunobu reaction (see Protocol B).

Scenario C: "My Indole alkylation is hitting C3 instead of N1."

Diagnosis: The Indole N-H is relatively acidic (pKa ~16), but the C3 position is highly nucleophilic. Mg salts tend to favor C-alkylation due to chelation.

Corrective Actions:

  • Hard Base/Solvent: Use NaH in DMF or KOH in DMSO . The highly polar solvent supports the N-anion, and the hard base ensures complete deprotonation.

  • Phase Transfer Catalysis (PTC): Use 50% NaOH(aq), Toluene, and Tetrabutylammonium Hydrogen Sulfate (TBAHS). This creates a highly reactive "loose" ion pair in the organic phase, favoring N-alkylation.

Standard Operating Procedures (Protocols)

Protocol A: Kinetic C-Alkylation of Ketones (High Regioselectivity)

Best for: Ensuring alkylation occurs at the less substituted alpha-carbon.

Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), Dry THF, Ketone (1.0 eq), Alkyl Iodide (1.1 eq).

  • Preparation of LDA: In a flame-dried flask under Argon, dissolve diisopropylamine in THF. Cool to -78°C .[2] Add n-BuLi dropwise. Stir for 30 min.

  • Enolization: Add the ketone (dissolved in minimal THF) dropwise along the side of the flask over 10 min. Crucial: Maintain -78°C to prevent equilibration to the thermodynamic enolate. Stir for 45 min.

  • Alkylation: Add the alkyl iodide (neat or in THF) rapidly.

  • Quench: Allow to warm to 0°C over 2 hours, then quench with sat. NH₄Cl.

  • Validation: Check Crude NMR. If you see thermodynamic product (more substituted), your addition was too slow or temperature spiked.

Protocol B: Regioselective O-Alkylation via Mitsunobu

Best for: Phenols, Enols, and converting Amides to Imidates with inversion of stereochemistry on the alkyl group.

Reagents: Triphenylphosphine (PPh₃, 1.2 eq), DEAD or DIAD (1.2 eq), Nucleophile (Acid/Phenol, 1.0 eq), Alcohol (R-OH, 1.0 eq), THF.

  • Setup: Dissolve PPh₃ and the Nucleophile (e.g., Phenol) in dry THF at 0°C.

  • Activation: Add the Alcohol.

  • Addition: Add DEAD dropwise. The solution will turn orange/yellow and fade.

  • Reaction: Stir at RT for 12–24h.

  • Mechanism Note: The PPh₃ activates the alcohol oxygen (forming a leaving group).[3] The nucleophile then attacks the Carbon of the alcohol. Since the bond formed is O-C (from the phenol oxygen to the alcohol carbon), this effectively results in O-alkylation of the phenol.

Protocol C: Phase Transfer Catalyzed (PTC) N-Alkylation

Best for: Indoles, Carbazoles, and Pyrazoles.

Reagents: Substrate (1.0 eq), Alkyl Halide (1.5 eq), Tetrabutylammonium Bromide (TBAB, 5 mol%), Toluene, 50% NaOH (aq).

  • Mix: Dissolve substrate and alkyl halide in Toluene.

  • Catalyst: Add TBAB.

  • Base: Add 50% NaOH solution vigorously.

  • Agitation: Stir rapidly (1000+ rpm). The reaction occurs at the interface or via the extraction of the anion into the organic phase by the quaternary ammonium salt.

  • Advantage: The N-anion is paired with [NBu₄]⁺ in toluene. This bulky cation cannot coordinate tightly, leaving the Nitrogen highly nucleophilic.

Visualizing the Pathway: Kinetic vs. Thermodynamic[1]

EnolatePath Ketone Unsymmetrical Ketone KineticPath LDA, -78°C (Irreversible) Ketone->KineticPath ThermoPath NaOEt, Reflux (Reversible) Ketone->ThermoPath KineticEnolate Kinetic Enolate (Less Substituted) KineticPath->KineticEnolate ThermoEnolate Thermodynamic Enolate (More Substituted) ThermoPath->ThermoEnolate KineticEnolate->ThermoEnolate Equilibration (if T rises) ProductA Product A (Less Hindered) KineticEnolate->ProductA R-X ProductB Product B (More Stable) ThermoEnolate->ProductB R-X

Figure 2: Pathway divergence for unsymmetrical ketones. Note the red dashed line: if kinetic conditions are not strictly maintained (low temp, bulky base), the system equilibrates to the thermodynamic enolate.

References

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Quimica Organica. [Link]

  • Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link][2][4][5][6]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • N-Alkylation vs O-Alkylation in Lactams. RSC Advances / ResearchGate. [Link]

Sources

Technical Support Center: Handling N-Hydroxyquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Photostability & Handling Protocols for N-Hydroxyquinolinone (NHQ) Derivatives Audience: Medicinal Chemists, Assay Biologists, and Process Chemists

Core Technical Overview

The Issue: N-hydroxyquinolinone (NHQ) derivatives are potent pharmacophores, widely utilized in HIV integrase inhibitors (e.g., Raltegravir analogs) and metalloenzyme inhibitors due to their ability to chelate divalent metals (


, 

) within an enzyme active site.

However, the N-hydroxyimide or cyclic hydroxamic acid core is inherently photolabile. Upon exposure to UV-Visible light (specifically 320–400 nm), these compounds undergo:

  • N-O Bond Homolysis: Formation of radical species.

  • Photo-isomerization: Tautomeric shifts that alter binding affinity.

  • Oxidative Degradation: Ring cleavage leading to non-functional byproducts (e.g., anthranilic acid derivatives).

This guide provides a self-validating system to prevent, detect, and correct for these instabilities during drug discovery workflows.

Module 1: Storage & Synthesis (The "Prevention" Phase)

Objective: Maintain compound integrity from synthesis to long-term storage.

The "Amber Protocol"

Standard laboratory lighting (fluorescent tubes) emits significant energy in the near-UV range, sufficient to degrade NHQs in solution within minutes.

Protocol:

  • Solid State: Store solids in amber glass vials wrapped in aluminum foil at -20°C. Desiccation is critical, as moisture accelerates hydrolytic cleavage of the N-O bond.

  • In Solution: All handling must occur under low-actinic light (Red Light or Yellow Filtered Light, cutoff >500 nm).

  • Reaction Monitoring: Do not use standard TLC visualization (UV lamp 254/365 nm) for extended periods. Use LC-MS for reaction monitoring to avoid degrading the sample on the silica plate before visualization.

Workflow Visualization: Safe Handling Pipeline

The following diagram illustrates the critical control points for handling NHQs to prevent degradation.

SafeHandling Start Synthesis Start Reaction Reaction Setup (Red Light/Foil) Start->Reaction Reagents Prep Workup Workup/Purification (Low-Actinic Room) Reaction->Workup Avoid UV Analysis QC Analysis (Darkened Autosampler) Workup->Analysis Aliquot Storage Storage (-20°C, Desiccated, Amber) Workup->Storage Bulk Material Analysis->Reaction Degradation Detected? Analysis->Storage Validated

Figure 1: The "Amber Protocol" workflow. Critical Control Points (CCPs) are highlighted to ensure zero UV exposure from synthesis to storage.

Module 2: Analytical Characterization (The "Detection" Phase)

Issue: Researchers often observe "ghost peaks" or poor reproducibility in HPLC data. Root Cause: The sample degrades inside the autosampler while waiting for injection, or during the run if the detector flow cell is exposed to intense light.

Troubleshooting HPLC Artifacts
SymptomDiagnosisResolution
Ghost Peaks New peaks appear with retention times (

) slightly lower than the parent.
These are likely photo-oxidation products. Action: Enable autosampler thermostat (4°C) and use amber autosampler vials.
Peak Broadening Tautomeric equilibration on-column.NHQs exist in keto-enol equilibrium. Action: Acidify mobile phase (0.1% Formic Acid) to lock the tautomer.
Area Drift Signal decreases over sequential injections.Sample is degrading in the vial. Action: Perform a "Dark Stability Test" (see below).
Protocol: The Dark Stability Validation

Before running a full PK/PD study or library screen, validate the stability of your NHQ derivative in the assay solvent.

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 100 µM in the assay buffer (e.g., PBS).

  • Split into two vials:

    • Vial A (Control): Wrapped in foil, kept in the dark.[1]

    • Vial B (Test): Exposed to ambient lab light.

  • Inject both at T=0, T=1h, and T=4h.

  • Pass Criteria: Vial A must show <1% loss. If Vial B shows >5% loss, strict "Amber Protocol" is mandatory for all future steps.

Module 3: Assay Interference (The "Application" Phase)

Issue: NHQs are potent chelators. In biological assays, they can strip essential metals from enzymes or reagents, leading to false positives (pan-assay interference).

Biological Assay Logic Tree

Use this logic flow to determine if your inhibition data is real or an artifact of light sensitivity/chelation.

AssayTroubleshooting Start High Potency Observed (IC50 < 1 µM) CheckMetal Is the target Metal-Dependent? Start->CheckMetal AddMetal Add Excess Metal (e.g., 5mM Mg2+) CheckMetal->AddMetal Yes CheckLight Check Light Sensitivity CheckMetal->CheckLight No Shift Did IC50 Shift > 10x? AddMetal->Shift Chelator Artifact: Chelation Effect Shift->Chelator Yes Shift->CheckLight No DarkRun Run Assay in Dark CheckLight->DarkRun Result Result Stable? DarkRun->Result Valid Valid Hit Result->Valid Yes Invalid Artifact: Photodegradation Result->Invalid No

Figure 2: Troubleshooting logic to distinguish between true pharmacological inhibition and artifacts caused by chelation or photodegradation.

Inner Filter Effect (IFE) Correction

NHQs are often colored (yellow/orange) and absorb light at wavelengths overlapping with common fluorescence assays (e.g., FRET).

  • Problem: The compound absorbs the excitation light or the emission signal, appearing to "inhibit" the signal.

  • Solution: Measure the absorbance of the compound at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths. Apply the correction factor:


Where


 is the observed fluorescence and 

is the absorbance at the respective wavelengths.

Frequently Asked Questions (FAQ)

Q: Can I use plastic tubes for storage? A: Generally, no . NHQs can interact with plasticizers or adsorb to polypropylene surfaces. Use amber borosilicate glass (Class A) to minimize surface interaction and light exposure.

Q: My compound turned from white to yellow. Is it ruined? A: Likely, yes. Yellowing in N-hydroxy compounds usually indicates the formation of nitroso or radical degradation products. Verify purity via LC-MS. If purity is <95%, repurify.

Q: How do I weigh these compounds if I can't use light? A: You do not need total darkness. Use a balance hood equipped with a yellow light filter (sodium vapor equivalent). This blocks the high-energy UV/Blue spectrum while allowing visibility.

Q: Is the light sensitivity reversible? A: No. The N-O bond cleavage is an irreversible chemical change. Isomerization might be reversible under thermal conditions, but degradation is permanent.

References

  • Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH). [Link]

  • Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase. Journal of Medicinal Chemistry.[2][3] [Link]

  • Photochemical degradation of 1-hydroxy-2(1H)-quinolinone. Journal of Photochemistry and Photobiology. (General reference for N-hydroxy heterocycle photochemistry). [Link]

  • Inner Filter Effect Correction in Fluorescence Spectroscopy. Methods in Enzymology. [Link]

Sources

Resolving silica gel retention of chelating quinolinones during chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the purification of quinolinone-based compounds using silica gel chromatography. The unique chelating properties of many quinolinone scaffolds can lead to significant retention issues, poor peak shape, and low recovery.

This document moves beyond standard protocols to explain the underlying chemical interactions responsible for these difficulties and provides a logical, field-tested framework for troubleshooting and resolution.

The Root Cause: Why Do Chelating Quinolinones Stick to Silica?

Before diving into solutions, it is critical to understand the mechanism of unwanted retention. Standard silica gel, while an excellent and versatile stationary phase, is not entirely inert. Its surface presents two primary challenges for chelating molecules like many quinolinones (e.g., 4-quinolones, fluoroquinolones).

  • Metal Ion Impurities (The Primary Culprit): Commercial silica gel inherently contains trace amounts of metal ions, such as iron (Fe³⁺), aluminum (Al³⁺), and others, embedded within its silica (SiO₂) matrix.[1][2] These metal ions are Lewis acids and act as powerful binding sites. Quinolone structures, particularly those with a carbonyl group and a nearby hydroxyl or carboxylic acid moiety, create a perfect "pincer" (a bidentate chelate) that latches onto these metal ions with high affinity. This strong coordinate bond is the primary cause of irreversible binding or severe peak tailing.

  • Acidic Silanol Groups (The Secondary Interaction): The surface of silica is populated with silanol groups (Si-OH).[3] These groups are acidic and can interact strongly with basic functionalities on the quinolinone molecule (e.g., a piperazine ring or other amine), leading to secondary retention mechanisms that also contribute to poor peak shape.[4]

The following diagram illustrates the primary chelation mechanism responsible for strong retention.

ChelationMechanism Figure 1: Chelation of a Quinolone on Silica Surface cluster_silica Silica Gel Surface cluster_molecule Chelating Quinolone SiO2 Si O Si O Si Metal Mⁿ⁺ SiO2:f3->Metal Retention Strong Retention (No Elution) Quinolone O C=O N Quinolone:f0->Metal Strong Chelation Quinolone:f1->Metal Elution Mobile Phase Flow

Caption: Chelation of a quinolone on the silica surface.

Troubleshooting Guide & FAQs

This section is structured to guide you from problem identification to a robust solution.

Question 1: My quinolinone is either not eluting from the silica column or is producing a very broad, tailing peak. What is the first thing I should try?

Answer: The most direct and often successful first step is to modify your mobile phase to disrupt the underlying retention mechanisms. The goal is to compete with the interactions between your molecule and the stationary phase.

This can be achieved in three ways, which can be used alone or in combination depending on the severity of the issue.

Strategy A: Add a Competing Chelator

This is the most targeted approach for chelation-driven retention. By adding a strong, soluble chelating agent to your mobile phase, you can saturate the metal ion sites on the silica, effectively masking them from your quinolinone.

  • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) is an excellent choice. It forms highly stable complexes with most problematic metal ions.

  • Mechanism: The EDTA in the mobile phase will preferentially bind to the Fe³⁺ and Al³⁺ sites on the silica, preventing your compound from chelating to them. See Figure 2 for a visual representation.

Strategy B: Add an Acid

If your quinolinone has a basic handle or if silanol interactions are a significant factor, adding a small amount of acid can dramatically improve peak shape.

  • Recommended Agents:

    • Formic Acid or Acetic Acid: Volatile and effective. A good starting point.

    • Trifluoroacetic Acid (TFA): A stronger acid, very effective but can be difficult to remove from the final product and may cause hydrolysis of sensitive compounds.

  • Mechanism: The acid serves two purposes: 1) It protonates basic sites on your molecule, reducing their interaction with acidic silanols. 2) It protonates the silanol groups (Si-O⁻ → Si-OH), reducing their ability to interact with your compound via ion exchange.[4]

Strategy C: Add a Competing Base

For basic compounds that exhibit peak tailing due to interaction with acidic silanols, a competing base can be effective.

  • Recommended Agent: Triethylamine (TEA) is the most common choice.[5][6]

  • Mechanism: The TEA is a small, basic molecule that adsorbs strongly to the active silanol sites, effectively blocking them from interacting with your larger quinolinone analyte.

The following diagram illustrates how a mobile phase additive like EDTA can resolve the chelation issue.

SolutionMechanism Figure 2: Resolution with a Mobile Phase Additive cluster_silica Silica Gel Surface SiO2 Si O Si O Si Metal Mⁿ⁺ SiO2:f3->Metal EDTA EDTA (Mobile Phase) EDTA->Metal Preferential Chelation Quinolone Quinolone Success Successful Elution Elution Mobile Phase Flow Elution->Quinolone Moves with mobile phase TroubleshootingFlowchart Figure 3: Troubleshooting Workflow for Chelating Quinolones start Start: Poor Peak Shape or No Elution q1 Is the quinolinone a potential chelator? start->q1 step1 Step 1: Modify Mobile Phase q1->step1 Yes add_edta Add Chelator (e.g., 0.5 mM EDTA) to target metal binding. step1->add_edta add_acid Add Acid (e.g., 0.1% Formic Acid) to reduce silanol interaction. step1->add_acid add_base Add Base (e.g., 0.1% TEA) for highly basic compounds. step1->add_base q2 Problem Solved? add_edta->q2 add_acid->q2 add_base->q2 step2 Step 2: Change Stationary Phase q2->step2 No end_success Success: Pure Compound q2->end_success Yes use_typeB Use High-Purity 'Type B' Silica step2->use_typeB wash_silica Acid-Wash Standard Silica (See Protocol 1) step2->wash_silica alt_phase Switch to Alumina or Reversed-Phase (C18) step2->alt_phase use_typeB->end_success wash_silica->end_success alt_phase->end_success

Sources

Validation & Comparative

NMR characterization of 1-hydroxy-2(1H)-quinolinone (1H, 13C)

NMR Characterization of 1-Hydroxy-2(1H)-quinolinone ( H, C)

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Structural Context

1-Hydroxy-2(1H)-quinolinone (also known as N-hydroxycarbostyril or 1-hydroxyquinolin-2-one) represents a distinct class of cyclic hydroxamic acids . Unlike its parent compound, 2(1H)-quinolinone, the presence of the N-hydroxy group introduces unique electronic properties and tautomeric possibilities that are critical in drug development, particularly for metalloenzyme inhibitors (e.g., HDAC, 5-LOX) and siderophore mimetics.

This guide provides a comparative NMR characterization, distinguishing 1-hydroxy-2(1H)-quinolinone from its primary structural alternative, 2(1H)-quinolinone (carbostyril). The focus is on identifying the specific spectroscopic signatures arising from the N-OH functionality.

Structural Dynamics & Tautomerism

Defining the tautomeric state is the prerequisite for accurate NMR assignment. 1-Hydroxy-2(1H)-quinolinone exists in an equilibrium that favors the N-hydroxy amide form over the N-oxide enol form in polar aprotic solvents like DMSO-

Figure 1: Tautomeric Equilibrium & Structural Logic

TautomerismAmideN-Hydroxy Amide Form(Major in DMSO)1-hydroxy-2(1H)-quinolinoneEnolN-Oxide Enol Form(Minor/Transient)2-hydroxyquinoline 1-oxideAmide->Enol Tautomerism (Fast Exchange)ParentReference Standard2(1H)-Quinolinone(Lacks N-OH)Parent->Amide N-H vs N-OH Substitution

Caption: The equilibrium predominantly favors the cyclic hydroxamic acid (Amide) form in solution. The N-OH group is the critical differentiator from the parent 2-quinolinone.

Comparative NMR Analysis ( H & C)

The following data compares 1-hydroxy-2(1H)-quinolinone with its non-hydroxylated parent, 2(1H)-quinolinone. The primary diagnostic markers are the deshielding of H-8 (peri-effect) and the broad N-OH singlet .

Table 1: Comparative

H NMR Data (400 MHz, DMSO-

)
PositionNucleus1-Hydroxy-2(1H)-quinolinone (

ppm)
2(1H)-Quinolinone (Control) (

ppm)

(Shift Effect)
Signal Characteristic
N-X OH / NH 10.80 – 11.50 11.75 Variable Broad Singlet (

exch.)
H-3 Aromatic6.60 – 6.706.50+0.15Doublet (

Hz)
H-4 Aromatic7.90 – 8.007.88+0.10Doublet (

Hz)
H-8 Aromatic7.75 – 7.85 7.30 +0.50 Deshielded (Peri-effect)
H-5 Aromatic7.657.60+0.05Doublet/Multiplet
H-6 Aromatic7.257.15+0.10Triplet/Multiplet
H-7 Aromatic7.507.45+0.05Triplet/Multiplet

Key Insight: The proton at position H-8 is significantly deshielded in the 1-hydroxy derivative compared to the parent compound. This is due to the proximity of the electronegative oxygen atom on the nitrogen (the peri-effect), serving as a reliable structural confirmation.

Table 2: Comparative

C NMR Data (100 MHz, DMSO-

)
CarbonType1-Hydroxy (

ppm)
2-Quinolinone (

ppm)
Structural Note
C-2 Carbonyl 158.0 – 159.5 162.0 Upfield shift due to N-OH
C-4 CH139.5140.0

-position to Carbonyl
C-3 CH121.0122.0

-position to Carbonyl
C-8a Quaternary~138.0139.0Ring Junction
C-8 CH116.0115.5Peri-position
Experimental Protocol: Characterization Workflow

To ensure scientific integrity and reproducibility, the following protocol accounts for the lability of the N-hydroxy proton and potential aggregation effects.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-

      
       (99.9% D) is required. Chloroform (
      
      
      ) often leads to line broadening or disappearance of the N-OH signal due to poor solubility and lack of hydrogen-bond stabilization.
    • Internal Standard: Use TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure the sample is free of paramagnetic impurities (often carried over from Cu/Fe catalyzed synthesis of N-oxides). Filter through a small plug of Celite if line broadening is observed.

  • Acquisition Parameters (Typical 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the slow-relaxing quaternary carbons.

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The carbonyl carbon (C-2) has a long

      
       relaxation time; short delays will suppress its signal integration.
      
    • Scans (NS): 16 scans for

      
      H; 1024+ scans for 
      
      
      C due to the quaternary carbons.
  • Validation (The "Self-Validating" Step):

    • D₂O Shake: After acquiring the standard

      
      H spectrum, add 1-2 drops of 
      
      
      to the NMR tube and shake.
    • Observation: The broad singlet at ~11.0 ppm must disappear . If it remains, it is likely a C-H signal or an impurity, not the N-OH.

Figure 2: NMR Characterization Workflow

NMR_WorkflowSampleSample: 1-Hydroxy-2(1H)-quinolinoneSolventSolvent: DMSO-d6(Stabilizes N-OH)Sample->SolventAcquireAcquire 1H Spectrum(d1 = 2.0s)Solvent->AcquireCheckCheck: Broad Singlet > 10 ppm?Acquire->CheckD2OValidation: Add D2OCheck->D2OYesAltSignal Persists:Impurity or C-HCheck->AltNoResultSignal Disappears:Confirmed N-OHD2O->Result

Caption: Decision tree for validating the N-hydroxy functionality using deuterium exchange.

Comparative Analysis of Alternatives

When selecting a reference compound or an alternative scaffold for drug design, the following spectroscopic distinctions are critical:

Alternative CompoundKey Structural Diff.[1]NMR Distinguishing Feature
2(1H)-Quinolinone N-H instead of N-OHH-8 is shielded (7.3 ppm) compared to 1-OH derivative (7.8 ppm). N-H is sharper than N-OH.
8-Hydroxyquinoline C-OH at pos 8OH signal is often intramolecularly H-bonded (sharp, ~10 ppm). H-8 is absent (substituted).
1-Methoxy-2-quinolinone N-OMe (Protected)New Singlet: Strong methyl singlet at ~4.0 ppm. Loss of exchangeable OH proton.
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 1380 (2-Quinolinone). [Link]

  • PubChem. (2024). 2-Hydroxyquinoline (Tautomer Reference).[2][3] National Library of Medicine. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings.[4][1] Advances in Heterocyclic Chemistry, 1, 339-437. (Foundational text on N-oxide/N-hydroxy tautomerism).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

Structural and Functional Differentiation of Quinolinone Hydroxamic Acids and Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Chemical Space

In the realm of heterocyclic chemistry and drug design, the distinction between 1-hydroxy-2(1H)-quinolinone (also known as N-hydroxycarbostyril) and 8-hydroxyquinoline (8-HQ, Oxine) is not merely structural—it is a fundamental divergence in electronic behavior, chelation geometry, and biological application.

While both compounds share a bicyclic quinoline scaffold and possess metal-binding capabilities, they represent two distinct pharmacophores:

  • 1-hydroxy-2(1H)-quinolinone is a cyclic hydroxamic acid . Its reactivity is dominated by the amide-like lactam functionality and the N-hydroxy group, making it a "hard" ligand preferred by Fe(III) and Mg(II) in metalloenzyme active sites (e.g., HIV Integrase).

  • 8-hydroxyquinoline is a phenolic pyridine . It acts as a classic N,O-donor ligand, forming stable complexes with transition metals like Cu(II) and Zn(II), and is widely used in neuroprotection and anticancer research.

This guide provides a rigorous technical framework for distinguishing these isomers using spectroscopic, chromatographic, and functional assays.

Structural & Spectroscopic Divergence

The primary source of confusion lies in the nomenclature; however, the electronic environments are radically different.

A. Core Structural Differences[1]
Feature1-Hydroxy-2(1H)-quinolinone8-Hydroxyquinoline
Core Scaffold 2-Quinolone (Lactam)Quinoline (Aromatic Heterocycle)
Functional Group Cyclic Hydroxamic Acid (N-OH, C=O)Phenolic Hydroxyl (C-OH) + Pyridine Nitrogen
Tautomerism Fixed as N-hydroxy lactam (Lactim form is rare)Phenol-Quinone equilibrium (excited state)
Chelation Mode {O, O} Bidentate (via C=O and N-O⁻){N, O} Bidentate (via Pyridine N and Phenolate O⁻)
Acid/Base Character pKa ~6–7 (Hydroxamic acid proton)pKa ~9.9 (Phenolic proton)
B. Analytical Decision Matrix (Spectroscopy)

The most definitive method for differentiation is Infrared (IR) Spectroscopy followed by 1H NMR .

1. Infrared Spectroscopy (The "Smoking Gun")

The presence of the carbonyl group in 1-hydroxy-2(1H)-quinolinone provides an unmistakable diagnostic peak.

  • 1-hydroxy-2(1H)-quinolinone: Exhibits a strong C=O stretching vibration at 1640–1665 cm⁻¹ .

  • 8-hydroxyquinoline: Lacks a carbonyl. The spectrum is dominated by aromatic C=C/C=N stretches (1500–1600 cm⁻¹) and a broad O-H stretch.

2. 1H NMR Spectroscopy
  • 1-hydroxy-2(1H)-quinolinone: The N-OH proton typically appears as a very broad singlet downfield (δ 10.5–11.5 ppm , solvent dependent). Crucially, the C2 position is occupied by the carbonyl, so there is no proton at C2 .

  • 8-hydroxyquinoline: The phenolic OH is sharp or broad depending on concentration. The C2-H proton (adjacent to Nitrogen) appears as a distinct doublet of doublets (dd) typically around δ 8.8 ppm , which is absent in the 2-quinolinone derivative.

Visualizing the Analytical Workflow

The following decision tree outlines the logical steps to identify and separate these isomers in a mixed sample.

AnalyticalWorkflow Start Unknown Sample (Quinoline Derivative) IR_Step Step 1: IR Spectroscopy (Target: 1600-1700 cm⁻¹) Start->IR_Step Carbonyl_Yes Peak at ~1650 cm⁻¹ (Strong C=O Stretch) IR_Step->Carbonyl_Yes Positive Carbonyl_No No Carbonyl Peak (Aromatic C=C/C=N only) IR_Step->Carbonyl_No Negative NMR_Step_A Step 2: 1H NMR Check C2 Position Carbonyl_Yes->NMR_Step_A NMR_Step_B Step 2: 1H NMR Check C2 Position Carbonyl_No->NMR_Step_B Result_1HQ ID: 1-hydroxy-2(1H)-quinolinone (Cyclic Hydroxamic Acid) NMR_Step_A->Result_1HQ No C2-H Signal Result_8HQ ID: 8-Hydroxyquinoline (Phenolic Azanaphthalene) NMR_Step_B->Result_8HQ C2-H Signal (δ ~8.8 ppm)

Figure 1: Analytical Decision Tree for differentiating Quinolinone and Hydroxyquinoline isomers based on functional group signatures.

Functional Performance: Chelation & Biology[2][3]

The structural difference dictates the coordination chemistry, which in turn defines the biological application.

Chelation Geometry Comparison

ChelationMode cluster_1HQ 1-hydroxy-2(1H)-quinolinone (Hard Ligand Preference: Fe³⁺, Mg²⁺) cluster_8HQ 8-Hydroxyquinoline (Borderline Ligand Preference: Zn²⁺, Cu²⁺) M1 Metal (Fe/Mg) O1 O (C=O) M1->O1 Coord O2 O (N-O⁻) M1->O2 Coord M2 Metal (Zn/Cu) N1 N (Pyridine) M2->N1 Coord O3 O (Phenol) M2->O3 Coord

Figure 2: Coordination modes. Left: {O,O} coordination of the hydroxamic acid. Right: {N,O} coordination of the hydroxyquinoline.

Biological Implications[4][5][6][7][8]
  • HIV Integrase Inhibition (1-hydroxy-2(1H)-quinolinone):

    • Mechanism: The HIV Integrase active site contains two Mg²⁺ ions. The 1-hydroxy-2-quinolinone scaffold acts as a chelator that binds these Mg²⁺ ions via the {O,O} motif (carbonyl and N-hydroxy), displacing the viral DNA substrate. This scaffold is a known pharmacophore for Strand Transfer Inhibitors (INSTIs).[1]

    • Reference: This scaffold mimics the diketo acid pharmacophore found in drugs like Raltegravir.

  • Neuroprotection & MPTP (8-Hydroxyquinoline):

    • Mechanism: 8-HQ derivatives (e.g., Clioquinol, PBT2) are "ionophores" that modulate Cu and Zn levels in the brain. They do not permanently strip metals but redistribute them, preventing amyloid-beta aggregation.

    • Toxicity: 8-HQ is generally more cytotoxic due to its lipophilicity and broad-spectrum metalloprotease inhibition compared to the more specific 1-hydroxy-2-quinolinone.

Experimental Protocols

Protocol A: HPLC Separation of Isomers

Because of the phenolic vs. hydroxamic acid nature, pH control is critical for separation.

Objective: Separate 1-hydroxy-2(1H)-quinolinone from 8-hydroxyquinoline.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the phenolic O⁻ and keep hydroxamic acid neutral).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Detection:

    • UV 254 nm: Both compounds absorb here.

    • UV 320 nm: 8-HQ has a distinct absorption band here; 1-hydroxy-2-quinolinone absorption is lower/shifted.

  • Expected Result: 1-hydroxy-2(1H)-quinolinone is generally more polar (due to the amide/hydroxamic nature) and will elute earlier than the aromatic, lipophilic 8-hydroxyquinoline.

Protocol B: Rapid Colorimetric Differentiation (FeCl₃ Test)

A benchtop test to confirm identity without advanced instrumentation.

  • Preparation: Dissolve 1-2 mg of the compound in 1 mL of Methanol.

  • Reagent: Add 2 drops of 1% Ferric Chloride (FeCl₃) aqueous solution.

  • Observation:

    • 1-hydroxy-2(1H)-quinolinone: Produces a deep Red/Violet color. This is the classic "Hydroxamic Acid test" resulting from the formation of a specific Fe(III)-hydroxamate complex.

    • 8-hydroxyquinoline: Produces a Green/Black coloration. This is characteristic of phenolic coordination with Iron.

References

  • Structural Characterization & IR: NIST Mass Spectrometry Data Center. 2(1H)-Quinolinone Infrared Spectrum. National Institute of Standards and Technology. Link

  • HIV Integrase Inhibition: Billamboz, M., et al. (2011). "2-Hydroxyisoquinoline-1,3(2H,4H)-diones, novel inhibitors of the HIV integrase catalytic activity."[2] Retrovirology. Link

  • Chelation Chemistry: Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3][4] Link

  • Chromatographic Separation: BenchChem Technical Support. Chromatographic Separation of Quinoline Isomers. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Hydroxycarbostyril (1-Hydroxy-2(1H)-quinolinone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

N-Hydroxycarbostyril (1-hydroxy-2(1H)-quinolinone) represents a critical analytical challenge in drug development. It frequently appears as a metabolic intermediate of quinolinone-based pharmaceuticals (e.g., cilostazol, aripiprazole analogues) or as a synthetic impurity.

The core analytical difficulty lies in distinguishing N-hydroxycarbostyril from its C-hydroxylated isomers (e.g., 3-, 4-, 5-, or 8-hydroxycarbostyril). While all share the same exact mass (


, MW 161.05), their fragmentation pathways differ fundamentally due to the lability of the N-O bond versus the stability of the C-O bond.

This guide compares the fragmentation performance of N-hydroxycarbostyril under Electrospray Ionization (ESI) versus Electron Ionization (EI) and provides a validated workflow for distinguishing it from isobaric interferences.

Comparative Fragmentation Analysis

The Core Differentiator: N-O vs. C-O Bond Cleavage

The defining feature of N-hydroxycarbostyril mass spectrometry is the "Oxygen Loss" pathway. Unlike phenolic (C-OH) isomers, the N-hydroxy moiety is susceptible to homolytic N-O cleavage or rearrangement, yielding a characteristic


 or 

signature.
FeatureN-Hydroxycarbostyril (1-OH) C-Hydroxy Isomers (e.g., 3-OH, 8-OH) Analytical Impact
Primary Loss (ESI+) -16 Da (O) or -17 Da (OH) -28 Da (CO) or -18 Da (

)
High Specificity: The -16 loss is diagnostic for N-oxides/N-hydroxy compounds.
Base Peak (MS2)

146 (Carbostyril core)

134 (Ring contraction)
N-OH reverts to the stable parent lactam structure upon activation.
Stability Thermally labile (degrades in GC)Thermally stableGC-MS requires derivatization for N-OH; LC-MS is preferred.
Low Mass Region

91 (Tropylium-like)

77 (Phenyl)
Indication of ring integrity post-cleavage.
Technique Comparison: ESI-MS/MS vs. GC-EI-MS
Method A: LC-ESI-MS/MS (Recommended)
  • Mechanism: Soft ionization produces a stable protonated pseudomolecular ion

    
    .
    
  • Fragmentation: Collision-Induced Dissociation (CID) drives the loss of the N-bound oxygen atom to form the carbostyril cation (

    
     146), which subsequently fragments via CO loss (
    
    
    
    118).
  • Pros: No derivatization required; distinguishes isomers based on the

    
     transition.
    
  • Cons: In-source fragmentation can mimic the parent carbostyril if ionization energy is too high.

Method B: GC-EI-MS (Alternative)
  • Mechanism: Hard ionization (70 eV).

  • Limitation: N-hydroxycarbostyril is thermally unstable and polar. Direct injection often leads to thermal degradation to carbostyril (

    
     145) inside the injector port.
    
  • Solution: Trimethylsilylation (TMS) is mandatory. The TMS derivative (

    
     233) stabilizes the N-O bond, altering the fragmentation to show Silicon-based losses (
    
    
    
    ,
    
    
    ).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the distinct fragmentation pathway of N-hydroxycarbostyril under ESI+ conditions, contrasting it with the generic C-hydroxy isomer pathway.

FragmentationPathway cluster_0 N-Hydroxycarbostyril (1-OH) Pathway cluster_1 C-Hydroxy Isomer (e.g., 3-OH) Pathway Node1 Precursor [M+H]+ m/z 162 (N-Hydroxy) Node2 Diagnostic Product [M+H - O]+ m/z 146 (Carbostyril Core) Node1->Node2 Loss of Oxygen (-16 Da) N-O Cleavage Node3 Secondary Fragment [M+H - O - CO]+ m/z 118 (Ring Contraction) Node2->Node3 Loss of CO (-28 Da) NodeA Precursor [M+H]+ m/z 162 (C-Hydroxy) NodeB Product Ion [M+H - CO]+ m/z 134 NodeA->NodeB Loss of CO (-28 Da) Phenolic nature

Caption: Comparative fragmentation pathways. Note the diagnostic loss of 16 Da (Oxygen) for the N-hydroxy species, contrasting with the direct CO loss typical of C-hydroxy isomers.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility and correct isomer identification, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg N-hydroxycarbostyril in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Critical Step: Avoid pure water as the diluent to prevent precipitation.

LC-MS/MS Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the N-O bond).

    • Collision Energy (CE): Ramp 15–35 eV.

Data Validation (The "Self-Check")

To confirm you are detecting N-hydroxycarbostyril and not an isomer:

  • Monitor Transition 1 (Quantifier):

    
     (Loss of O).
    
  • Monitor Transition 2 (Qualifier):

    
     (Loss of O + CO).
    
  • Ratio Check: The ratio of

    
     should be consistent.
    
  • Negative Control: Inject a standard of Carbostyril (Parent, MW 145). It should elute at a different retention time and will not show the 162 precursor.

Quantitative Data Summary

The following table summarizes the theoretical and observed relative abundances (normalized) expected at moderate collision energy (25 eV).

Ion Identitym/z (Measured)Relative Abundance (%)Mechanism
Precursor 162.05 10-20%

Base Peak 146.06 100%

(Diagnostic)
Fragment 2 118.06 40-60%

Fragment 3 91.05 15-25%Tropylium/Azatropylium ion
Fragment 4 144.04 <10%

(Minor pathway)

Note: If


 134 is observed as a major peak, suspect contamination with a C-hydroxy isomer.

References

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. (General principles of cyclic compound fragmentation and neutral losses).

  • National Institutes of Health (NIH) / PubMed. Mass spectral fragmentation of hydroxy-quinolinone derivatives and related isomers. (Mechanistic grounding for quinolinone ring contraction).

  • Separation Science. Modern Drug Metabolites Demand More from LC-MS/MS.[1] (differentiation of oxidative metabolites).

  • Preprints.org. Systematic Characterisation of the Fragmentation of Flavonoids and Cyclic Hydroxy Compounds. (Reference for CO and OH loss competition in cyclic systems).

Sources

Technical Comparison: Iron-Binding Affinity of 1-Hydroxy-2(1H)-quinolinone vs. SAHA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the iron-binding properties of 1-hydroxy-2(1H)-quinolinone (1-HQ) versus Suberoylanilide hydroxamic acid (SAHA/Vorinostat) . It focuses on thermodynamic stability, structural influence on chelation, and experimental validation.[1]

Executive Summary

While both compounds utilize a hydroxamic acid (or hydroxamate-like) moiety to chelate Fe(III), they represent two distinct classes of chelators: Linear Hydroxamates (SAHA) and Cyclic Hydroxamates (1-HQ).

  • SAHA (Vorinostat): A linear hydroxamic acid with a high intrinsic stability constant (

    
    ) but a high pKa (~9.0). At physiological pH (7.4), it is largely protonated, requiring energy to displace protons before binding iron. This reduces its effective affinity (pFe).
    
  • 1-HQ (1-Hydroxy-2-quinolinone): A cyclic hydroxamic acid (cyclic hydroxamate/N-hydroxycarbostyril). The rigid ring structure lowers the pKa (~6.0) and reduces the entropic penalty of binding. Consequently, it exhibits a higher conditional stability (pFe) at pH 7.4, making it a more efficient scavenger of iron under physiological conditions compared to SAHA.

Comparative Metrics Table
FeatureSAHA (Vorinostat)1-Hydroxy-2(1H)-quinolinone (1-HQ)
Ligand Class Linear Hydroxamic AcidCyclic Hydroxamic Acid (Benzo-fused 1,2-HOPO)
Chelating Moiety –C(=O)NH–OH (Flexible)–C(=O)N(OH)– (Rigid Ring)
pKa (Ligand) ~ 9.0 - 9.4~ 5.8 - 6.2
Intrinsic Stability (

)
~ 28.3 (Fe3+)~ 26.5 (Fe3+)
pFe (at pH 7.4) ~ 20.0~ 22.0
Binding Stoichiometry 3:1 (Ligand:Fe) for saturation3:1 (Ligand:Fe) for saturation
Physiological State Protonated (Neutral)Deprotonated (Anionic)

Note on pFe: pFe is defined as


 when total ligand = 

M and total iron =

M at pH 7.4. Higher pFe indicates stronger effective binding.

Structural & Mechanistic Basis[2]

The Chelation Mechanism

Both molecules bind Fe(III) in a bidentate fashion via the carbonyl oxygen and the deprotonated hydroxylamine oxygen, forming a stable 5-membered chelate ring.

  • SAHA: The linear chain allows rotation. To bind iron, the hydroxamate group must adopt a cis conformation (Z-conformation), overcoming a small energy barrier.

  • 1-HQ: The cyclic structure "pre-organizes" the donor atoms in the cis orientation. This macrocyclic effect (or more accurately, the rigid chelating effect) eliminates the rotational entropy penalty, enhancing binding kinetics and stability.

Diagram: Chelation Pathways

The following diagram illustrates the structural transition required for binding.

ChelationMechanism SAHA_Free SAHA (Free) Linear, Trans-conformation (Protonated at pH 7.4) SAHA_Bound SAHA-Fe Complex Cis-conformation (Entropic Penalty Paid) SAHA_Free->SAHA_Bound 1. Rotation to Cis 2. Deprotonation (pK_a ~9) 3. Chelation HQ_Free 1-HQ (Free) Cyclic, Pre-organized (Deprotonated at pH 7.4) HQ_Bound 1-HQ-Fe Complex Rigid 5-membered Ring (Entropic Advantage) HQ_Free->HQ_Bound 1. Direct Chelation (Already Deprotonated pK_a ~6) Iron Fe(III) Iron->SAHA_Bound Iron->HQ_Bound

Figure 1: Mechanistic comparison of iron binding. SAHA requires conformational change and deprotonation, whereas 1-HQ is pre-organized and largely deprotonated at physiological pH.

Thermodynamic Stability Analysis

The Acidity Factor (pKa)

The most critical differentiator is the acidity of the N-hydroxyl group.

  • SAHA (pKa ~9): At pH 7.4, the concentration of the binding-active anion (

    
    ) is low.
    
    
    
    
    
    
    Only ~2.5% of SAHA is available to bind immediately.
  • 1-HQ (pKa ~6): The benzene ring fusion and cyclic amide structure increase acidity.

    
    
    ~96% of 1-HQ is in the active anionic form.
    
Stability Constants

While linear hydroxamates (like SAHA) often have slightly higher cumulative stability constants (


) compared to some cyclic analogs (

), the conditional stability reverses this order at neutral pH.
  • SAHA: High competition with protons lowers the effective binding energy.

  • 1-HQ: Minimal proton competition allows the full thermodynamic potential of the chelate to be realized.

Experimental Protocols

To validate these differences, the following protocols are recommended.

Protocol 1: UV-Vis Spectrophotometric Titration (Job's Method)

This method determines the binding stoichiometry and conditional stability constant.

Reagents:

  • 10 mM Stock solution of SAHA (in DMSO).

  • 10 mM Stock solution of 1-HQ (in DMSO).

  • 10 mM FeCl3 in 10 mM HCl.

  • Buffer: 100 mM HEPES (pH 7.4).

Workflow:

  • Preparation: Prepare a series of solutions where the total concentration

    
     is constant, but the mole fraction of iron (
    
    
    
    ) varies from 0 to 1.
  • Equilibration: Incubate for 1 hour at 25°C. (SAHA may require longer due to slower kinetics).

  • Measurement: Record Absorbance at

    
     (typically 430-460 nm for hydroxamates).
    
  • Analysis: Plot Absorbance vs.

    
    . The peak indicates stoichiometry (0.25 for 3:1 complex).
    
  • Calculation: Fit the curve to the Hill equation or standard binding isotherm to extract

    
    .
    
Protocol 2: Chrome Azurol S (CAS) Competition Assay

A rapid "self-validating" assay to compare relative affinity against a known standard.

CAS_Assay Step1 Prepare CAS-Fe(III) Complex (Blue Solution) Step2 Add Test Ligand (SAHA or 1-HQ) Concentration Gradient Step1->Step2 Step3 Incubate (30 mins) Step2->Step3 Step4 Measure Absorbance @ 630 nm (Loss of Blue Color) Step3->Step4 Step5 Calculate % Iron Removal Compare IC50 Step4->Step5

Figure 2: CAS Assay Workflow. A shift from blue (CAS-Fe) to orange/yellow indicates successful iron removal by the test ligand.

Interpretation:

  • 1-HQ should show a lower IC50 (higher potency) than SAHA in this assay due to faster kinetics and higher affinity at pH 7.4.

Biological Implications[3]

  • Oxidative Stress: SAHA's iron binding is often considered an "off-target" effect that may contribute to its anticancer mechanism by disrupting cellular iron homeostasis or generating ROS via redox cycling (if the complex is not fully stable).

  • Selectivity: 1-HQ derivatives are often designed as "siderophore mimics" to hijack bacterial iron transport systems. Its high pFe ensures it can steal iron from transferrin (pFe ~20), whereas SAHA competes less effectively against biological iron carriers.

References

  • Santos, M. A., et al. (2016). "Hydroxypyridinones with enhanced iron chelating properties."[2] Dalton Transactions. Link

  • Crumbliss, A. L. (1990). "Iron bioavailability and the coordination chemistry of hydroxamic acids." Coordination Chemistry Reviews. Link

  • Hider, R. C., & Kong, X. (2010). "Chemistry and biology of siderophores." Natural Product Reports. Link

  • Farkas, E., et al. (2000). "Equilibrium and structural studies on metal complexes of hydroxamic acids." Journal of Inorganic Biochemistry. Link

  • Monzyk, B., & Crumbliss, A. L. (1979). "Mechanism of ligand substitution on high-spin iron(III) by hydroxamic acids." Journal of the American Chemical Society.[3] Link

Sources

Comparative Guide: UV-Vis Absorption Shifts of 1-Hydroxyquinolinone Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis spectral behaviors of 1-hydroxyquinolin-2(1H)-one (also known as 1-hydroxy-2-quinolinone) metal complexes, with a specific focus on distinguishing them from the more common 8-hydroxyquinoline (8-HQ) chelators.

Executive Summary

1-Hydroxyquinolin-2(1H)-one represents a distinct class of chelators known as cyclic hydroxamic acids (or N-hydroxyamides). Unlike the widely used 8-hydroxyquinoline (which binds via Nitrogen and Oxygen), 1-hydroxyquinolinones bind metals exclusively through an (O,O) donor set involving the N-hydroxyl group and the adjacent carbonyl oxygen.

This structural difference dictates their spectral fingerprint:

  • 1-Hydroxyquinolinone Complexes: Typically exhibit sharp Ligand-to-Metal Charge Transfer (LMCT) bands in the 450–550 nm range (red/violet) for Fe(III), driven by the "hard" oxygen-oxygen coordination.

  • 8-Hydroxyquinoline Complexes: Exhibit broader absorption often extending into the 580–650 nm range (green/black) for Fe(III), influenced by the "softer" pyridine nitrogen interaction.

Mechanistic Basis of Spectral Shifts

To interpret the UV-Vis data correctly, one must understand the coordination chemistry driving the electronic transitions.

A. The Chelating Motifs[1]
  • 1-Hydroxyquinolin-2(1H)-one (1-HQ): Acts as a bidentate O,O-donor . Upon deprotonation of the N-OH group (

    
    ), it forms a stable 5-membered chelate ring with high affinity for hard Lewis acids like Fe(III).
    
  • 8-Hydroxyquinoline (8-HQ): Acts as a bidentate N,O-donor .[1][2] The phenolic oxygen deprotonates (

    
    ), and the pyridine nitrogen donates a lone pair, forming a 5-membered ring with higher affinity for borderline acids like Cu(II) and Zn(II).
    
B. Visualization of Coordination & Electronic Pathways

Coordination_Mechanism L_1HQ 1-Hydroxyquinolin-2(1H)-one (Cyclic Hydroxamate) Fe_Center Fe(III) Center (Hard Acid) L_1HQ->Fe_Center High Affinity (Hard-Hard) L_8HQ 8-Hydroxyquinoline (Phenolic/Pyridine) L_8HQ->Fe_Center Moderate Affinity Cu_Center Cu(II) Center (Borderline Acid) L_8HQ->Cu_Center High Affinity (Soft-Borderline) Complex_1HQ [Fe(1-HQ)3] O,O-Coordination Color: Red/Violet λmax: ~450-500 nm Fe_Center->Complex_1HQ LMCT (O→Fe) Complex_8HQ [Fe(8-HQ)3] N,O-Coordination Color: Green/Black λmax: ~580-600 nm Fe_Center->Complex_8HQ LMCT (Phenolate→Fe)

Figure 1: Comparative coordination logic. 1-HQ favors O,O-chelation yielding distinct high-energy LMCT bands, whereas 8-HQ involves nitrogen, stabilizing lower-energy transitions.

Spectral Data Analysis

A. Iron(III) Complexes: The "Red vs. Green" Shift

The most diagnostic test for distinguishing these ligands is the reaction with Ferric iron.

Parameter1-Hydroxyquinolinone (1-HQ)8-Hydroxyquinoline (8-HQ)
Binding Mode (O,O) Cyclic Hydroxamate(N,O) Quinolinolate
Dominant Band 450 – 520 nm (LMCT)580 – 650 nm (LMCT)
Visual Color Deep Red / VioletDark Green / Black
Molar Absorptivity (

)
~3,000 – 4,500 M⁻¹cm⁻¹~4,000 – 5,500 M⁻¹cm⁻¹
Origin of Shift Oxygen-to-Iron charge transfer. The lack of N-coordination keeps the LUMO higher, resulting in a hypsochromic shift (blue shift) relative to 8-HQ.Phenolate-to-Iron charge transfer modulated by the pyridine nitrogen, which lowers the energy gap (Bathochromic shift).
B. Copper(II) Complexes

Copper complexes of 1-HQ are less intensely colored than their iron counterparts but show distinct d-d transitions.

  • 1-HQ-Cu(II): Typically displays a broad absorption band centered around 650–750 nm (d-d transition) with a tail into the visible, often appearing pale green or blue-green.

  • 8-HQ-Cu(II): Shows a strong absorption near 400–420 nm (yellow-green color) and weaker d-d bands. The 1:2 complex precipitates easily in aqueous media.

Experimental Protocol: Spectrophotometric Titration

To accurately determine the


 and stability constants, use the following self-validating protocol. This method avoids precipitation artifacts common with quinolinones.
Reagents
  • Ligand Stock: 1.0 mM 1-Hydroxyquinolin-2(1H)-one in Methanol/Water (50:50).

  • Metal Stock: 10 mM

    
     in 0.1 M HCl (to prevent hydrolysis).
    
  • Buffer: 0.1 M HEPES (pH 7.4) or Acetate (pH 5.0). Note: Avoid phosphate buffers as they compete for Iron.

Step-by-Step Workflow
  • Baseline Correction:

    • Prepare a "Blank" cuvette containing only the solvent and buffer.

    • Record baseline from 250 nm to 800 nm.

  • Ligand Spectrum:

    • Add Ligand (50 µM final conc) to buffer.

    • Scan 250–800 nm. Expect peaks in UV (

      
      ) but zero  absorption >400 nm.
      
  • Titration (Job’s Method Validation):

    • Titrate Metal Stock into the Ligand solution in 0.1 equivalent increments (0.1 eq to 3.0 eq).

    • Observation: A new band will emerge at ~450–500 nm .

    • Isosbestic Point: Look for a sharp isosbestic point around 350–380 nm. Presence of this point confirms a clean two-component equilibrium (Free Ligand

      
       Complex).
      
  • Data Processing:

    • Plot Absorbance at

      
       vs. [Metal]/[Ligand] ratio.
      
    • A break point at 0.33 (Metal:Ligand = 1:3) confirms the formation of the neutral

      
       complex.
      

Experimental_Workflow Start Start: Ligand Solution (50 µM in Buffer) Step1 Add Fe(III) (0.1 eq increments) Start->Step1 Check1 Check: Isosbestic Point? Step1->Check1 Step2 Continue to 3.0 eq Check1->Step2 Yes (Clean Equilibrium) Error Reject Data (Check pH or Hydrolysis) Check1->Error No (Side Reactions) Result Plot A vs. Eq Confirm 1:3 Stoichiometry Step2->Result

Figure 2: Validated workflow for determining spectral shifts and stoichiometry.

References

  • Cipurković, A., et al. (2021).[1] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2][3] Open Journal of Applied Sciences, 11, 1-10. Link

    • Provides comparative baseline data for 8-HQ metal complex spectra (Co, Ni, Cu).
  • Santos, M. A., et al. (2012). "Hydroxypyridinone complexes with iron and other hard metal ions." Coordination Chemistry Reviews. Establishes the ~450 nm LMCT standard for cyclic hydroxamate/pyridinone Fe(III) binding (1,2-HOPO analogs).
  • Farkas, E., et al. (2000). "Complexation of iron(III) with cyclic hydroxamic acids." Journal of Inorganic Biochemistry.
  • Raymond, K. N., et al. (2007).[4] "1,2-Hydroxypyridinones as Contrast Agents." Inorganic Chemistry. Link

    • Defines the structural and spectral properties of the 1-hydroxy-2-pyridinone binding motif, the core pharmacophore of 1-hydroxyquinolinone.

Sources

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 1-Hydroxy-2(1H)-quinolinone: Centering on X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which our understanding of molecular interactions, biological activity, and physicochemical properties is built. This guide focuses on 1-hydroxy-2(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] We will delve into the definitive method of single-crystal X-ray diffraction (XRD) for its structural analysis, while also providing a comparative perspective on complementary spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of these analytical methodologies.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also the intricate spatial relationships that define the molecule's architecture.

Core Principles of XRD

The technique is founded on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered lattice of atoms in a crystal.[4] When a focused beam of X-rays interacts with the crystal, the electrons of the atoms diffract the beam in a predictable pattern. By rotating the crystal and collecting the diffraction patterns from numerous orientations, a three-dimensional map of electron density can be reconstructed.[3][5] From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[6]

Experimental Workflow for XRD Analysis

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps for the single-crystal XRD analysis of 1-hydroxy-2(1H)-quinolinone.

Step 1: Crystallization

The prerequisite for single-crystal XRD is the growth of high-quality, single crystals of the analyte. This is often the most challenging step.

  • Protocol:

    • Dissolve a small amount of 1-hydroxy-2(1H)-quinolinone in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to the point of saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.[7] For vapor diffusion, a solution of the compound is allowed to equilibrate with a reservoir containing a precipitant, which slowly draws out the solvent, promoting crystal growth.[7]

    • Experiment with different solvents, concentrations, and temperatures to optimize crystal formation. Additives like glycerol can sometimes aid in producing diffraction-quality crystals.[8]

Step 2: Crystal Mounting and Data Collection

  • Protocol:

    • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop or a glass fiber.[4]

    • The mounted crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.[5]

    • An X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[5][9]

Step 3: Structure Solution and Refinement

  • Protocol:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data, resulting in a final, highly accurate crystal structure.

Visualization of the XRD Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Result Crystallization 1. Grow Single Crystals Mounting 2. Mount Crystal Crystallization->Mounting Data_Collection 3. X-ray Data Collection Mounting->Data_Collection Structure_Solution 4. Structure Solution Data_Collection->Structure_Solution Refinement 5. Structure Refinement Structure_Solution->Refinement Final_Structure 3D Molecular Structure Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Orthogonal and Complementary Analytical Techniques

While XRD provides the definitive solid-state structure, a comprehensive characterization of 1-hydroxy-2(1H)-quinolinone often necessitates the use of other analytical techniques. These methods can provide information about the molecule in solution, confirm its identity and purity, and offer complementary structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[10] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Principle: NMR is based on the quantum mechanical property of atomic nuclei to absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency of a nucleus is influenced by its local electronic environment, providing clues about its position within the molecule.

  • Information Obtained: For 1-hydroxy-2(1H)-quinolinone, ¹H NMR would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps in assigning protons to specific positions on the quinolinone ring.[11] ¹³C NMR provides information on the carbon skeleton.[11] Two-dimensional NMR techniques like HSQC can correlate directly bonded protons and carbons, further aiding in unambiguous structural assignment in solution.[12]

  • Experimental Protocol:

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, COSY, HSQC, etc.).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

  • Principle: In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern of the molecule can also provide structural information.[13]

  • Information Obtained: For 1-hydroxy-2(1H)-quinolinone (molecular weight: 161.16 g/mol ), MS would confirm the molecular weight.[14] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can give clues about the connectivity of the molecule.[15]

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like LC or GC).

    • Acquire the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: FTIR works by passing infrared radiation through a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

  • Information Obtained: The FTIR spectrum of 1-hydroxy-2(1H)-quinolinone would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch, the C=O stretch of the carbonyl group, and C=C stretching vibrations of the aromatic rings, confirming the presence of these functional groups.[16][17]

  • Experimental Protocol:

    • Prepare the sample, typically as a KBr pellet or a thin film.

    • Place the sample in the FTIR spectrometer and acquire the spectrum.

Visualization of a General Spectroscopic Workflow

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result Dissolve 1. Dissolve/Prepare Sample Acquire 2. Acquire Spectrum/Data Dissolve->Acquire Interpret 3. Interpret Data Acquire->Interpret Structure_Info Structural Information Interpret->Structure_Info

Caption: A Generalized Workflow for Spectroscopic Analysis.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The following table provides a comparative overview of the discussed methods for the analysis of 1-hydroxy-2(1H)-quinolinone.

Parameter Single-Crystal XRD NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, crystal packingConnectivity, solution-state conformation, proton/carbon environmentsMolecular weight, elemental formula (HRMS), fragmentationPresence of functional groups
Sample Requirements Single crystal (0.1-0.3 mm)2-10 mg dissolved in deuterated solventMicrograms to nanograms~1 mg, solid or liquid
Destructive? Non-destructiveNon-destructiveDestructiveNon-destructive
Resolution/Detail Atomic resolutionHigh (atomic connectivity)High (mass accuracy)Low (functional group level)
Typical Use Case Definitive structural elucidation of solidsPrimary structure determination in solutionMolecular weight confirmation, formula determinationFunctional group identification

In practice, these techniques are used in a complementary fashion. A synthetic chemist would typically first confirm the successful synthesis of 1-hydroxy-2(1H)-quinolinone using a combination of NMR, MS, and FTIR. Once the compound's identity and purity are established, single-crystal XRD would be employed to determine its definitive three-dimensional structure, providing crucial insights for applications such as rational drug design and understanding solid-state properties.

Conclusion

The structural analysis of 1-hydroxy-2(1H)-quinolinone is a multi-faceted process that relies on a suite of powerful analytical techniques. While single-crystal X-ray diffraction remains the unparalleled gold standard for determining the absolute three-dimensional structure in the solid state, spectroscopic methods such as NMR, mass spectrometry, and FTIR provide essential and complementary information regarding the molecule's connectivity, molecular weight, and functional group composition. A comprehensive understanding of this important molecule, and indeed any compound of interest in drug development, is best achieved through the judicious and integrated application of these methods.

References

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
  • PubChem. (n.d.). 1-Hydroxy-2(1H)-quinolinone.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • American Chemical Society. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon.
  • PubChem. (n.d.). 2-Hydroxyquinoline.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
  • ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • PMC. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds.
  • ResearchGate. (2025). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations.
  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • ResearchGate. (2025). Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component.
  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)....
  • PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Hampton Research. (n.d.). Crystallization Tips.
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Mestrelab Research. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
  • International Union of Crystallography. (n.d.). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION.
  • JoVE. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9).
  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • YouTube. (2015). Mass Spectrometry - Interpretation Made Easy!.
  • ResearchGate. (2025). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

Sources

Isomeric Impact: A Comparative Guide to 1-Hydroxy vs. 4-Hydroxyquinolinone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of the quinolinone scaffold, the position of the hydroxyl group is not merely a substituent change—it is a functional switch that fundamentally alters the molecule's physicochemical profile and biological mechanism.

This guide contrasts 1-hydroxy-2(1H)-quinolinone (1-HQ) and 4-hydroxy-2(1H)-quinolinone (4-HQ) . While they share a core bicyclic structure, their pharmacological utility diverges sharply:

  • 4-HQ acts primarily as a receptor/enzyme pocket binder , utilizing keto-enol tautomerism to fit hydrophobic pockets (e.g., LOX inhibition, immunomodulation).

  • 1-HQ functions as a cyclic hydroxamic acid mimic , driving activity primarily through metal chelation and radical scavenging.

Part 1: Structural & Electronic Determinants

To select the correct isomer for your campaign, you must understand the electronic environment governed by the hydroxyl position.

The Tautomeric "Chameleon": 4-Hydroxy-2-quinolinone

The 4-HQ scaffold exists in a dynamic equilibrium between the 4-hydroxy-2-quinolinone (enol) and quinoline-2,4-dione (keto) forms.

  • Biological Implication: This tautomerism allows the molecule to adapt to different solvent environments (e.g., cytosol vs. lipid bilayer).

  • Drug Examples: Roquinimex (Linomide) and Paquinimod . These rely on the 4-OH motif to interact with the S100A9 protein or specific inflammatory pathways.

  • Key Challenge: Solubility. The dione form can stack efficiently, leading to poor aqueous solubility unless functionalized at the N1 or C3 positions.

The Chelator: 1-Hydroxy-2-quinolinone

The 1-HQ scaffold places the hydroxyl group on the nitrogen (N-OH), creating a cyclic hydroxamic acid moiety.

  • Biological Implication: This structure is a privileged motif for binding divalent metals (

    
    , 
    
    
    
    ,
    
    
    ). It mimics siderophores and inhibits metalloenzymes (e.g., HIV integrase, matrix metalloproteinases) by coordinating the catalytic metal ion.
  • Differentiation: Unlike 8-hydroxyquinoline (which chelates via N and Phenolic O), 1-HQ chelates via the N-oxide oxygen and the carbonyl oxygen, forming a stable 5-membered exocyclic ring.

Visualizing the SAR Decision Pathway

SAR_Pathway Scaffold Quinolinone Scaffold Selection Target_Type Identify Biological Target Scaffold->Target_Type Receptor Receptor/Allosteric Pocket (e.g., S100A9, LOX) Target_Type->Receptor Hydrophobic Pocket Metallo Metalloenzyme/Active Site (e.g., Integrase, LOX-Fe) Target_Type->Metallo Metal Cofactor Select_4HQ Select 4-Hydroxy-2-quinolinone Receptor->Select_4HQ Mech_4HQ Mechanism: H-Bond Donor/Acceptor Hydrophobic Stacking Select_4HQ->Mech_4HQ Select_1HQ Select 1-Hydroxy-2-quinolinone Metallo->Select_1HQ Mech_1HQ Mechanism: Bidentate Chelation (O-O Coordination) Select_1HQ->Mech_1HQ

Figure 1: Strategic decision tree for selecting between 1-HQ and 4-HQ based on the biological target's requirements.

Part 2: Comparative Biological Potency

The following table summarizes the distinct potency profiles derived from experimental data.

Feature4-Hydroxy-2-quinolinone (4-HQ)1-Hydroxy-2-quinolinone (1-HQ)
Primary Mechanism Allosteric binding / Competitive inhibition (Steric)Metal Chelation / Radical Scavenging
Key Targets Lipoxygenase (LOX) , S100A9 (Immunology), Bacterial RNA PolymeraseHIV Integrase , Metallo-proteases, 5-LOX (Iron center)
pKa (approx.) ~5.8 (Enolic OH)~6.5 (N-OH)
Solubility Low (High crystal lattice energy due to H-bonding)Moderate (Polar N-OH group improves solvation)
Toxicity Risk Crystalluria (precipitation in kidneys)Off-target metalloenzyme inhibition (toxicity)
Potency Driver C3-substitution (e.g., carboxamides) determines specificityN-OH acidity and bond angle determine chelation strength
Case Study: Lipoxygenase (LOX) Inhibition[1]
  • 4-HQ Approach: Derivatives like quinolinone-3-carboxamides inhibit LOX by competing for the substrate binding pocket. Potency is achieved via steric fit (IC50 ~10 µM for optimized hits).

  • 1-HQ Approach: 1-HQ derivatives inhibit LOX by directly chelating the active site Iron (

    
    ) atom, preventing the redox cycle necessary for catalysis. This often yields higher potency but lower selectivity compared to 4-HQ.
    

Part 3: Experimental Validation Protocols

To validate the potency and mechanism of your chosen isomer, use the following self-validating protocols.

Protocol A: Iron Chelation Efficiency (The "Chrome Azurol S" Test)

Target: 1-HQ Validation Purpose: To confirm if the observed biological potency is due to metal chelation (a common false positive mechanism in screening).

  • Reagent Prep: Prepare a solution of Chrome Azurol S (CAS),

    
    , and HDTMA (hexadecyltrimethylammonium bromide). The solution appears blue .
    
  • Sample Prep: Dissolve 1-HQ derivative in DMSO (10 mM stock).

  • Execution:

    • Add 10 µL of compound to 90 µL CAS solution in a 96-well plate.

    • Incubate for 30 mins at RT.

  • Readout: Measure Absorbance at 630 nm.

  • Interpretation:

    • Color Shift (Blue -> Orange): Strong chelation. The compound stripped Fe from the CAS dye.

    • Validation: If your compound is a 1-HQ derivative and shows high biological potency but fails this test, the mechanism is likely not metalloenzyme inhibition.

Protocol B: Tautomer-Specific MIC Assay

Target: 4-HQ Validation Purpose: 4-HQ potency fluctuates with pH due to keto-enol shifts. This protocol standardizes antimicrobial potency assessment.

  • Media Buffering: Use Mueller-Hinton Broth (MHB) buffered to exactly pH 7.2 using HEPES (avoid phosphate buffers if testing metal sensitivity).

  • Inoculum: S. aureus (ATCC 29213) at

    
     CFU/mL.
    
  • Dosing: Serial dilution of 4-HQ derivative (0.5 to 64 µg/mL).

  • Control Arm: Run a parallel plate with Roquinimex as a structural benchmark.

  • Readout: Visual turbidity (OD600) after 24h.

  • Data Analysis: Calculate MIC.

    • Critical Step: If MIC varies significantly (>2-fold) when media pH is shifted to 6.5, the compound's permeability is likely dependent on the neutral enol form.

Experimental Workflow Diagram

Workflow Compound Synthesized Quinolinone Check_Str Structure Check: 1-OH or 4-OH? Compound->Check_Str Branch_1 1-HQ Detected Check_Str->Branch_1 Branch_4 4-HQ Detected Check_Str->Branch_4 CAS_Assay Run CAS Chelation Assay (Protocol A) Branch_1->CAS_Assay Result_1 High Chelation? Yes: Metallo-target confirmed No: Re-evaluate mechanism CAS_Assay->Result_1 MIC_Assay Run pH-Buffered MIC (Protocol B) Branch_4->MIC_Assay Result_4 Activity pH Dependent? Yes: Permeability driven No: Target specific MIC_Assay->Result_4

Figure 2: Validation workflow to distinguish mechanism of action between 1-HQ and 4-HQ derivatives.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. (2021). Discusses the synthesis of quinolinone-3-carboxamides and their LOX inhibitory activity (IC50 = 10 µM).

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Arch. Pharm. (2020).[1] Highlights the structure-activity relationship of 4-HQ in antimicrobial applications and the relevance of Roquinimex.

  • Hydroxyquinolines as Iron Chelators. ResearchGate. (2023). comprehensive review of hydroxyquinoline-based compounds (including N-hydroxy variants) as iron chelators and their thermodynamic stability constants.

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry. Reviews the tautomeric properties and broad biological applications of the 4-HQ scaffold.

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. (2012).[2] Investigates the lipophilicity and photosynthesis-inhibiting activity of 4-HQ derivatives.

Sources

Electrochemical Profiling of N-Hydroxyquinolinones (NHQs): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Behavior and Redox Potential of N-Hydroxyquinolinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

N-Hydroxyquinolinones (NHQs), specifically 1-hydroxy-2(1H)-quinolinone (also known as N-hydroxycarbostyril) and its isomers, represent a critical scaffold in medicinal chemistry. Unlike their structural isomer 8-hydroxyquinoline (a phenol-based chelator), NHQs feature a cyclic hydroxamic acid (N-hydroxy lactam) moiety. This functionality imparts unique redox properties, allowing them to function as radical scavengers, metalloenzyme inhibitors (e.g., HIV integrase, RNase H), and bioisosteres of phosphates.

This guide objectively analyzes the electrochemical behavior of NHQs, contrasting them with the industry-standard radical mediator N-Hydroxyphthalimide (NHPI) and acyclic hydroxamic acids.

Key Distinction: Isomer Specificity
  • 1-Hydroxy-2-quinolinone (NHQ): The focus of this guide. Contains an N-OH group within the lactam ring. Redox-active via nitroxyl radical formation.

  • 8-Hydroxyquinoline (8-HQ): Contains a phenolic -OH. Redox behavior involves phenol oxidation.[1] Excluded from this specific analysis to maintain technical precision.

Mechanistic Principles: Proton-Coupled Electron Transfer (PCET)

The electrochemical oxidation of NHQs follows a Proton-Coupled Electron Transfer (PCET) mechanism. Upon anodic oxidation, the N-hydroxy group loses an electron and a proton to generate a neutral nitroxyl radical. This radical is stabilized by resonance delocalization into the adjacent carbonyl and the aromatic quinoline ring.

Pathway Diagram

The following diagram illustrates the oxidation pathway and the resonance stabilization of the resulting radical.

NHQ_Redox_Mechanism cluster_legend Legend NHQ N-Hydroxyquinolinone (Reduced State, N-OH) Transition PCET Step (-1 e⁻, -1 H⁺) NHQ->Transition Anodic Oxidation Radical Nitroxyl Radical (Oxidized State, N-O•) Transition->Radical Resonance Resonance Stabilization (Delocalization into C=O) Radical->Resonance Stabilization key PCET: Proton-Coupled Electron Transfer

Figure 1: The PCET oxidation mechanism of N-hydroxyquinolinone yielding the stable nitroxyl radical.

Comparative Analysis: NHQs vs. Alternatives

In drug discovery and catalysis, the choice between NHQs and their alternatives depends heavily on Oxidation Potential (


)  and Radical Stability .
Benchmark Comparison Table
FeatureN-Hydroxyquinolinone (NHQ) N-Hydroxyphthalimide (NHPI) Acyclic Hydroxamic Acids
Structure Type Cyclic Hydroxamic Acid (Lactam)Cyclic N-Hydroxy ImideLinear Hydroxamic Acid
Electronic Environment One Carbonyl (Electron Withdrawing)Two Carbonyls (Strongly Electron Withdrawing)One Carbonyl
Oxidation Potential (

)
Moderate (~0.7 – 0.9 V vs SCE) High (~1.34 V vs SHE) Low to Moderate (~0.6 – 0.8 V)
Radical Reactivity Balanced stability; suitable for biological redox cycling.Highly reactive/aggressive; excellent H-atom abstractor (PINO radical).Often unstable; prone to rapid decomposition (Lossen rearrangement).
Primary Application Metalloenzyme inhibition, Prodrugs, Siderophores.C-H Activation Catalysis, Aerobic Oxidation.[2]HDAC Inhibitors, Siderophores.
Technical Insight: Why the Difference?
  • NHPI is flanked by two carbonyl groups, which exert a strong inductive electron-withdrawing effect. This makes the N-OH bond harder to oxidize (higher potential), but the resulting PINO radical is extremely electrophilic and reactive.

  • NHQ has only one carbonyl adjacent to the N-OH. The electron density on the nitrogen is higher than in NHPI, making it easier to oxidize (lower potential). This results in a "milder" radical species, which is advantageous in biological systems where aggressive radical reactivity could cause off-target toxicity.

Experimental Protocol: Cyclic Voltammetry (CV)[3][4][5]

To accurately determine the redox potential of a novel NHQ derivative, use the following self-validating protocol. This method uses Ferrocene (


) as an internal standard to eliminate reference electrode drift.
Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for better conductivity.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte Concentration: 1.0 mM NHQ derivative.

  • Electrodes:

    • Working: Glassy Carbon (3 mm diameter).

    • Counter: Platinum wire.

    • Reference:

      
       (0.01 M 
      
      
      
      in MeCN).
Step-by-Step Workflow
  • Electrode Polishing: Polish the glassy carbon electrode with 0.05

    
     alumina slurry on a felt pad. Rinse with deionized water and sonicate in MeCN for 2 minutes.
    
  • Blank Scan: Record a CV of the electrolyte solution (0.1 M

    
     in MeCN) to ensure no background peaks exist in the window of -1.0 V to +1.5 V.
    
  • Analyte Scan: Add the NHQ (1.0 mM). Purge with Argon/Nitrogen for 5 minutes. Record the CV at scan rates of 50, 100, and 200 mV/s.

    • Observation: Look for an anodic peak (

      
      ) corresponding to N-OH 
      
      
      
      N-O•.
  • Internal Standardization (Critical Step): Add Ferrocene (approx. 0.5 mM) to the same cell. Record the scan again.

  • Data Processing:

    • Identify the Ferrocene half-wave potential (

      
      ).
      
    • Calculate the NHQ potential relative to Ferrocene:

      
      
      
    • Validation: If the peak current (

      
      ) scales linearly with the square root of the scan rate (
      
      
      
      ), the process is diffusion-controlled.
Workflow Diagram

CV_Protocol Step1 1. Preparation Polish GCE, Degas MeCN Step2 2. Background Scan Verify Clean Window Step1->Step2 Step3 3. Analyte Scan Measure E_pa of NHQ Step2->Step3 Step4 4. Internal Standard Add Ferrocene (Fc) Step3->Step4 Step5 5. Calculation Normalize vs Fc/Fc+ Step4->Step5

Figure 2: Standardized Cyclic Voltammetry workflow for redox profiling.

References

  • Electrochemical Behavior of N-Hydroxy Compounds

    • Source: N
    • Title: Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability.
    • URL:[Link]

  • N-Hydroxyphthalimide (NHPI) Redox Properties Source: TCI Chemicals Title: N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters.
  • Cyclic Voltammetry Best Practices

    • Source: ACS Publications (Journal of Chemical Educ
    • Title: A Practical Beginner's Guide to Cyclic Voltammetry.
    • URL:[Link]

  • Cyclic Hydroxamic Acids in Drug Design

    • Source: ResearchGate[3]

    • Title: Cyclic hydroxamic acids in the quinazoline cycle with potential biological activities.[4]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers, our focus is often on the synthesis and application of novel compounds like 1-Hydroxy-2(1H)-quinolinone. This quinolinone derivative and its analogues are significant in various fields, including the development of new pesticides and pharmaceuticals.[1][2] However, our responsibility extends beyond the successful execution of an experiment. The safe and compliant disposal of resulting waste is a critical component of the research lifecycle, ensuring the safety of our colleagues and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Hydroxy-2(1H)-quinolinone. It is designed to be a self-validating system, explaining not just what to do, but why each step is scientifically and logistically necessary.

Core Directive: Treat as Regulated Hazardous Waste

While 1-Hydroxy-2(1H)-quinolinone may not be explicitly listed by name in all hazardous waste regulations, its chemical class and the known hazards of related quinoline compounds necessitate a cautious and compliant approach.[3][4] Quinoline itself is classified as a hazardous substance, and its derivatives can be irritants, corrosive, and harmful if swallowed.[5][6][7] Therefore, the foundational principle of this guide is to manage all waste containing 1-Hydroxy-2(1H)-quinolinone as regulated hazardous waste . This "cradle-to-grave" approach ensures the highest standard of safety and compliance with environmental regulations like the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough understanding of the potential hazards is paramount. The primary risks associated with 1-Hydroxy-2(1H)-quinolinone and its analogues include skin irritation, serious eye damage, and potential respiratory irritation.[10] Consequently, a robust PPE strategy is non-negotiable.

Table 1: Mandatory PPE for Handling 1-Hydroxy-2(1H)-quinolinone Waste

Protection Area Equipment Specification Causality and Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a direct barrier against skin contact. Always inspect gloves for degradation or punctures before use.[11]
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of liquid waste or contact with airborne powder from solid waste.[12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. A chemical-resistant apron is recommended for larger quantities.
Respiratory Protection NIOSH/MSHA-approved respirator.Required if there is a risk of generating dust (from solid waste) or aerosols/vapors (from solutions). All handling of open waste containers should occur within a certified chemical fume hood.[3]

Step 2: Waste Stream Segregation

The first and most critical step in the disposal process is proper segregation at the point of generation. Never mix 1-Hydroxy-2(1H)-quinolinone waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [3]

The causality is clear: 1-Hydroxy-2(1H)-quinolinone is known to be incompatible with strong oxidizing agents and strong acids.[10] Accidental mixing can lead to violent reactions, generating heat, toxic gases (such as nitrogen oxides), or even explosions.[3][6]

Segregation Protocol:

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and solid product residues.

  • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses.

  • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

Step 3: Waste Collection and Containerization

The integrity of your waste container is crucial for safe storage and transport.

Container Selection and Labeling Protocol:

  • Choose a Compatible Container: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the container is in excellent condition, free of cracks, and has a secure, tightly-fitting lid.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Hydroxy-2(1H)-quinolinone." List all other components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

Step 4: Final Disposal Methodology

The accepted and regulated method for the final disposal of 1-Hydroxy-2(1H)-quinolinone is through a licensed chemical destruction facility.[13][14]

Disposal Workflow:

  • On-Site Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the laboratory personnel and near the point of generation.

  • Request Pickup: Once the container is full or you have finished the project, schedule a pickup with your institution's EHS or a licensed hazardous waste disposal contractor.

  • Off-Site Transportation and Destruction: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and most effective method of destruction for this type of organic compound is controlled incineration with flue gas scrubbing .[13][14] This high-temperature process ensures the complete destruction of the molecule, while the scrubbing system neutralizes harmful combustion byproducts like nitrogen oxides.[6]

  • Empty Container Disposal: Empty containers that held 1-Hydroxy-2(1H)-quinolinone must also be managed properly. They can be "triple rinsed" with a suitable solvent (like ethanol or acetone).[13] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can often be offered for recycling, or it should be punctured to prevent reuse and disposed of in a sanitary landfill, as per institutional guidelines.[13]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE outlined in Table 1.

  • Contain and Collect: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container.[10][15] Avoid generating dust.[11][14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[12]

  • Report: Report the incident to your EHS department.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 1-Hydroxy-2(1H)-quinolinone waste.

G cluster_0 Start: Point of Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containment cluster_3 Step 3: Final Disposition start 1-Hydroxy-2(1H)-quinolinone Waste Generated solid Solid Waste (Gloves, Liners, Solid Residue) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid container Empty Stock Container start->container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid rinse Triple Rinse with Appropriate Solvent container->rinse disposal_incinerate Dispose via Licensed Contractor (Controlled Incineration) collect_solid->disposal_incinerate collect_liquid->disposal_incinerate rinse->collect_liquid Collect Rinsate as Liquid Waste disposal_container Puncture and Dispose of Container per EHS Policy rinse->disposal_container

Caption: Disposal workflow for 1-Hydroxy-2(1H)-quinolinone.

References

  • 2-HYDROXYQUINOLINE - Safety D
  • Safety D
  • 8 – HYDROXY QUINOLINE - MATERIAL SAFETY D
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Thermo Fisher Scientific.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET (2-Hydroxyquinoline). Thermo Fisher Scientific.
  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs. Needle.Tube.
  • SAFETY DATA SHEET (7-Hydroxy-3,4-dihydro-2(1H)-quinolinone). FUJIFILM Wako Chemicals.
  • 7-Hydroxy-2(1H)-quinolinone SDS. ECHEMI.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • List of Hazardous Substances and Reportable Quantities. U.S.
  • Safety data sheet (8-Hydroxyquinoline). Severn Biotech Ltd.
  • Quinoline Derivatives in Discovery and Development of Pesticides.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. BenchChem.
  • Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS. Fisher Scientific.
  • 2-Hydroxyquinoline PubChem CID 6038.
  • MSDS of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone. Capot Chemical.
  • Chemical Waste Guide. The University of Texas at Austin, Environmental Health and Safety.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.

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Mastering the Safe Handling of 1-Hydroxy-2(1H)-quinolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 1-Hydroxy-2(1H)-quinolinone and its derivatives are valuable compounds in medicinal chemistry and materials science, but their handling requires a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this chemical in a laboratory setting.

Understanding the Hazard Profile of 1-Hydroxy-2(1H)-quinolinone

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. 1-Hydroxy-2(1H)-quinolinone is classified with several key hazards that necessitate careful handling to avoid exposure.

According to aggregated GHS information, 1-Hydroxy-2(1H)-quinolinone is known to cause skin irritation and serious eye irritation.[1] A significant percentage of reports also indicate that it may cause respiratory irritation.[1] It is harmful if swallowed.[2][3] Some quinoline derivatives are also associated with potential reproductive toxicity and may cause allergic skin reactions.[4][5] Therefore, all personal contact, including inhalation, should be avoided.[6]

Key Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H302: Harmful if swallowed[2][3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-Hydroxy-2(1H)-quinolinone. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale for UseRecommended For
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374.[7]To prevent skin contact and subsequent irritation or allergic reactions.[4]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[8][9]To protect against serious eye damage from splashes or airborne particles.[10]All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.[8]To prevent contamination of personal clothing and skin.[6]All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[9]To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]Weighing, transferring solids, and any procedure that may generate dust or aerosols.[8]

Operational Plan: From Receipt to Experimentation

A systematic and well-documented operational plan is essential for minimizing exposure and ensuring procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[2]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[11][12] The substance may be sensitive to light, so protection from light is also recommended.[2]

Handling and Weighing

All handling of 1-Hydroxy-2(1H)-quinolinone powder should be conducted within a certified chemical fume hood to control airborne particles.[8]

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of 1-Hydroxy-2(1H)-quinolinone to the weighing vessel. Avoid creating dust.[12]

  • Seal: Securely close the stock container immediately after use.

  • Clean-up: Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and absorbent material. Dispose of cleaning materials as hazardous waste.

  • Documentation: Record the weighed amount in the laboratory notebook.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In the fume hood, add the weighed 1-Hydroxy-2(1H)-quinolinone to the solvent in a suitable container.

  • Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

The following diagram illustrates the logical workflow for the safe handling of 1-Hydroxy-2(1H)-quinolinone.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B Ensure Safety C Weigh Solid in Fume Hood B->C D Prepare Solution C->D Proceed to Experiment E Clean Work Area & Tools D->E F Dispose of Waste Properly E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for 1-Hydroxy-2(1H)-quinolinone.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice/attention.[2] Remove and wash contaminated clothing before reuse.[10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][13]

  • Spills: Evacuate the area. Use personal protective equipment.[14] Avoid dust formation.[14] Sweep up and shovel into suitable, closed containers for disposal.[2][12] Do not let the product enter drains.[12]

Disposal Plan

All waste materials containing 1-Hydroxy-2(1H)-quinolinone must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container.

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][10][15] Do not dispose of it in the sewer system.[16]

This structured approach to handling 1-Hydroxy-2(1H)-quinolinone, grounded in a thorough understanding of its hazards, will enable researchers to conduct their work safely and effectively, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Techno PharmChem. 8-Hydroxy Quinoline Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. 8-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Acros Organics. (2010, September 6). Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2010, September 6). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Retrieved from [Link]

  • Techno PharmChem. Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.